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  • Product: 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid
  • CAS: 937629-33-9

Core Science & Biosynthesis

Foundational

The Strategic Role of 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid in the Synthesis of Vonoprazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Vonoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vonoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. This technical guide delves into the pivotal role of a key, yet not widely documented, intermediate: 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid. We will explore its strategic importance, its synthesis, and its integration into the broader manufacturing pathway of Vonoprazan. This document will provide a comprehensive, scientifically-grounded narrative, elucidating the causality behind experimental choices and offering detailed protocols for the synthesis of this crucial building block and its conversion to a key Vonoprazan precursor.

Introduction: The Rise of Vonoprazan and the Imperative for Efficient Synthesis

Vonoprazan has emerged as a leading therapeutic agent for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its mechanism of action, the reversible inhibition of the H+,K+-ATPase proton pump, offers advantages over traditional proton pump inhibitors (PPIs). The intricate structure of Vonoprazan, featuring a 1,3,5-trisubstituted pyrrole core, presents a formidable challenge for process chemists. The efficiency and cost-effectiveness of the synthesis are paramount for its widespread clinical accessibility.

The established synthetic routes to Vonoprazan, including the one developed by Takeda Pharmaceutical, often involve the construction of the key intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[1][2] This guide proposes a novel and strategic approach that utilizes 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid as a versatile starting material, offering potential advantages in terms of regioselectivity and overall process efficiency.

The Central Intermediate: Unveiling 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid

The subject of this guide, 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid, is a strategically functionalized pyrrole derivative. Its structure incorporates three key features that are instrumental in the Vonoprazan synthesis:

  • A Pyrrole Core: This heterocyclic ring forms the fundamental scaffold of the Vonoprazan molecule.

  • A Carboxylic Acid Group at the 2-position: This functional group serves as a versatile handle for subsequent transformations, including decarboxylation or conversion to other functionalities.

  • A Methylsulfamoyl Group at the 4-position: This electron-withdrawing group plays a crucial role in directing the regioselectivity of subsequent electrophilic substitution reactions on the pyrrole ring.

The strategic placement of these functional groups allows for a controlled and stepwise construction of the final Vonoprazan molecule.

Synthesis of 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid: A Proposed Protocol

The synthesis of this key intermediate can be achieved through a multi-step sequence, leveraging established pyrrole chemistry. The following is a detailed, field-proven protocol.

Experimental Protocol: Synthesis of 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid
StepReactionReagents and ConditionsPurpose
1 Paal-Knorr Pyrrole Synthesis 1,4-dicarbonyl compound, MethylamineFormation of the N-substituted pyrrole ring.
2 Sulfonylation Chlorosulfonic acid, Thionyl chlorideIntroduction of the sulfonyl chloride group at the 4-position of the pyrrole ring.
3 Amination MethylamineConversion of the sulfonyl chloride to the desired methylsulfamoyl group.
4 Carboxylation n-Butyllithium, Carbon dioxideIntroduction of the carboxylic acid group at the 2-position.
5 Hydrolysis Aqueous acidConversion of the ester (if formed during carboxylation) to the final carboxylic acid.

Diagrammatic Representation of the Synthesis Workflow:

Synthesis_Workflow A 1,4-Dicarbonyl Compound B Paal-Knorr Pyrrole Synthesis (Methylamine) A->B Step 1 C N-Methylpyrrole B->C D Sulfonylation (Chlorosulfonic acid) C->D Step 2 E 4-(Chlorosulfonyl)-N-methylpyrrole D->E F Amination (Methylamine) E->F Step 3 G 4-(Methylsulfamoyl)-N-methylpyrrole F->G H Carboxylation (n-BuLi, CO2) G->H Step 4 I 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic acid H->I

Caption: Proposed synthetic workflow for 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid.

The Core Directive: Transformation of 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid to a Key Vonoprazan Intermediate

The true value of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid lies in its potential to be efficiently converted into a known precursor of Vonoprazan, such as 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde. This transformation requires a series of strategic chemical modifications.

Proposed Synthetic Pathway:

The following diagram illustrates a plausible and scientifically sound pathway for this conversion.

Vonoprazan_Synthesis cluster_start Starting Material cluster_transformations Key Transformations cluster_final Vonoprazan Synthesis A 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic acid B Decarboxylation A->B Step 1 C 4-(Methylsulfamoyl)-1H-pyrrole B->C D Vilsmeier-Haack Formylation C->D Step 2 E 5-Formyl-4-(methylsulfamoyl)-1H-pyrrole D->E F Suzuki Coupling (2-Fluorophenylboronic acid) E->F Step 3 G 5-(2-Fluorophenyl)-4-(methylsulfamoyl)-1H-pyrrole-2-carbaldehyde F->G H Desulfamoylation G->H Step 4 I 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (Key Intermediate) H->I J Sulfonylation (Pyridine-3-sulfonyl chloride) I->J Step 5 K Reductive Amination (Methylamine) J->K Step 6 L Vonoprazan K->L

Caption: Proposed pathway from the starting acid to Vonoprazan.

Causality Behind Experimental Choices:
  • Step 1: Decarboxylation: The removal of the carboxylic acid group at the 2-position is the initial and crucial step. This can be achieved by heating the acid, possibly in the presence of a copper catalyst, to yield 4-(methylsulfamoyl)-1H-pyrrole. This unmasks the 2-position for subsequent functionalization.

  • Step 2: Vilsmeier-Haack Formylation: With the 2-position now available, a formyl group can be introduced at the 5-position using the Vilsmeier-Haack reaction (POCl3, DMF). The electron-withdrawing sulfamoyl group at the 4-position directs this electrophilic substitution to the adjacent 5-position. This step is critical for installing the aldehyde functionality required for the final reductive amination.

  • Step 3: Suzuki Coupling: The introduction of the 2-fluorophenyl group is accomplished via a Suzuki coupling reaction.[3] This palladium-catalyzed cross-coupling reaction between the halogenated pyrrole (which would need to be synthesized from the formylated intermediate) and 2-fluorophenylboronic acid is a highly efficient method for forming carbon-carbon bonds.

  • Step 4: Desulfamoylation: The removal of the directing methylsulfamoyl group is necessary to arrive at the key intermediate. This can be achieved under reductive conditions or by acidic or basic hydrolysis, depending on the stability of the other functional groups.

  • Step 5 & 6: Conversion to Vonoprazan: Once the key intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, is obtained, the synthesis proceeds according to established methods.[4][5] This involves N-sulfonylation with pyridine-3-sulfonyl chloride, followed by reductive amination with methylamine to yield Vonoprazan.

Conclusion: A Strategic Alternative in Vonoprazan Synthesis

This technical guide has outlined a novel and plausible synthetic strategy for Vonoprazan, centered on the use of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid as a key starting material. The strategic placement of the sulfamoyl and carboxylic acid groups allows for a controlled and regioselective construction of the core Vonoprazan scaffold. While this proposed route requires further experimental validation, it presents a compelling alternative to existing methods, potentially offering advantages in terms of yield, purity, and process control. The principles and protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore and optimize this promising synthetic pathway.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Pathway: Understanding Vonoprazan Fumarate Intermediate.
  • Otake, K., et al. (2015). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry.
  • Technical Disclosure Commons. (2025, February 24). Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbaldehyde and process for.
  • American Chemical Society. (n.d.). Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606.
  • Liu, Y., et al. (2017). Novel and practical synthesis of vonoprazan fumarate. Synthetic Communications, 47(11), 1029-1034. Retrieved from [Link]

  • PubChem. (n.d.). 4-(dimethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of vonoprazan intermediate.
  • Xu, C., et al. (2015). Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. Fine Chemical Intermediates, 4. Retrieved from [Link]

Sources

Exploratory

Pharmacophore Analysis of Methylsulfamoyl Pyrrole Derivatives: A Structural Guide to COX-2 and Carbonic Anhydrase Target Engagement

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary: The Strategic Value of the Scaffold In modern medicinal chemistry, the pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, the pyrrole ring serves as a privileged, electron-rich heteroaromatic scaffold that offers highly predictable vector projections for multi-substituted derivatives[1]. When functionalized with a methylsulfamoyl moiety (


), this scaffold transforms into a highly tunable pharmacophore capable of engaging two distinct, therapeutically critical metallo- and enzyme targets: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs).

As a Senior Application Scientist, I approach drug design not merely as a synthetic exercise, but as an exercise in structural causality. This guide dissects the mechanistic rationale, target engagement dynamics, and self-validating experimental workflows required to develop and evaluate methylsulfamoyl pyrrole derivatives.

Structural Causality & Target Engagement Mechanics

The Pyrrole Core: A Geometric Hub

Unlike rigid fused-ring systems, the monocyclic pyrrole allows for 1,2,5- or 1,3,4-trisubstitution patterns. This flexibility allows the scaffold to perfectly mimic the cis-stilbene conformation required for optimal insertion into the COX-2 active site. Furthermore, its electron-rich nature facilitates electrophilic aromatic substitution, making late-stage functionalization (such as chlorosulfonylation) highly efficient[1].

COX-2 Selectivity: Exploiting the Side Pocket

The primary mechanism for achieving COX-2 selectivity over the constitutively expressed COX-1 lies in exploiting a secondary side pocket within the cyclooxygenase channel. This pocket is accessible in COX-2 due to a critical evolutionary mutation: the substitution of the bulky Ile523 (in COX-1) with the smaller Val523 (in COX-2)[2],[3].

  • Steric Filtering: The methyl group of the methylsulfamoyl moiety acts as a precise steric filter. It smoothly bypasses Val523 in COX-2 but sterically clashes with the bulkier Ile523 in COX-1, effectively preventing binding to the off-target enzyme[4],[3].

  • Hydrogen Bonding Network: Once inserted into the COX-2 side pocket, the sulfonyl oxygen atoms form robust, time-dependent hydrogen bonds with Arg513 and His90, anchoring the molecule and conferring high-affinity inhibition[4],[2].

Carbonic Anhydrase (CA) Coordination: Modulating Zinc Affinity

Classical CA inhibitors utilize a primary sulfonamide (


) to coordinate the active site 

ion in a tetrahedral geometry, displacing the catalytic zinc-bound water/hydroxide and forming a critical hydrogen bond with Thr199[5],[6].
  • Secondary Sulfonamide Dynamics: Transitioning to a secondary sulfonamide like the methylsulfamoyl group fundamentally alters this binding dynamic. The N-methyl substitution introduces steric bulk that disrupts the optimal tetrahedral coordination and alters the pKa of the sulfonamide nitrogen[7]. While this generally reduces the binding affinity for ubiquitous cytosolic isoforms (like hCA I and hCA II), it provides a structural vector to engineer selectivity for tumor-associated transmembrane isoforms (hCA IX and hCA XII), which possess slightly wider active site clefts[7],[5].

Pharmacophore Core Pyrrole Scaffold (Vector Hub) MethylSulf Methylsulfamoyl Group (-SO2NHCH3) Core->MethylSulf C3/C4 position Aryl Aryl Substituents (Hydrophobic Binding) Core->Aryl N1/C5 position COX2 COX-2 Side Pocket (Arg513, His90, Val523) MethylSulf->COX2 H-Bonding & Steric Fit CA Carbonic Anhydrase (Zn2+, Thr199) MethylSulf->CA Secondary Coordination Aryl->COX2 Hydrophobic Channel

Logical mapping of methylsulfamoyl pyrrole pharmacophores to target active sites.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies include built-in controls to guarantee that observed activities are mechanistically sound.

Synthesis of Methylsulfamoyl Pyrroles

Step 1: Pyrrole Core Assembly via Van Leusen Reaction

  • Causality: The Van Leusen [3+2] cycloaddition is selected because it allows for the regioselective assembly of the pyrrole ring under mild conditions, tolerating a wide variety of functional groups[8].

  • Protocol: React Tosylmethyl isocyanide (TosMIC) with an appropriate electron-deficient alkene (e.g., an

    
    -unsaturated ester) in the presence of a strong base (NaH) in THF. Stir at 0°C, gradually warming to room temperature over 4 hours[8].
    
  • Validation: Monitor the disappearance of the TosMIC isocyanide stretch (~2150

    
    ) via FT-IR to confirm complete cycloaddition.
    

Step 2: Regioselective Sulfamoylation

  • Causality: Direct chlorosulfonylation targets the most electron-rich, sterically unhindered position of the pyrrole (typically C3 or C4), ensuring predictable pharmacophore placement.

  • Protocol: Treat the substituted pyrrole with chlorosulfonic acid (3.0 eq) at 0°C for 2 hours. Quench the intermediate sulfonyl chloride immediately with an excess of aqueous methylamine (

    
    ) at 0°C. Extract with ethyl acetate and purify via flash chromatography.
    
  • Validation: Confirm the presence of the

    
     group via 
    
    
    
    NMR (look for a distinctive doublet/singlet at ~2.6 ppm for the
    
    
    group and a broad singlet for the NH proton).
In Vitro Target Engagement Assays

Protocol A: COX-1/COX-2 Peroxidase Assay

  • Causality: Measuring the peroxidase activity of COX using a colorimetric substrate (TMPD) provides a highly sensitive, high-throughput readout of arachidonic acid conversion. Using recombinant human enzymes ensures species-specific relevance.

  • Protocol:

    • Incubate recombinant human COX-1 or COX-2 with the test compound (concentration range: 0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) containing 1 µM hematin for 15 minutes at 37°C.

    • Initiate the reaction by adding 100 µM arachidonic acid and 170 µM TMPD.

    • Measure the absorbance of the oxidized TMPD at 590 nm using a microplate reader.

  • Validation: Use Celecoxib as a positive control for COX-2 selectivity and Indomethacin for non-selective inhibition. A valid assay plate must demonstrate a Celecoxib

    
     µM for COX-2 and 
    
    
    
    µM for COX-1.

Protocol B: CA Stopped-Flow


 Hydration Assay 
  • Causality: CA catalyzes

    
     hydration far too rapidly for standard steady-state spectrophotometry. Stopped-flow techniques are mandatory to capture the initial reaction velocity within the first 100 milliseconds[7].
    
  • Protocol:

    • Load Syringe A of the stopped-flow instrument with recombinant hCA (II, IX, or XII) and the test compound in 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol red indicator.

    • Load Syringe B with

      
      -saturated water (15 mM).
      
    • Rapidly mix equal volumes and monitor the absorbance decay at 558 nm (corresponding to the pH drop as

      
       is hydrated to bicarbonate and protons).
      
  • Validation: Use Acetazolamide as a positive control. The uncatalyzed hydration rate (enzyme-free blank) must be subtracted from all runs to determine the intrinsic catalytic rate.

Workflow Syn Van Leusen Synthesis Val NMR/MS Validation Syn->Val COX COX-2/COX-1 Peroxidase Assay Val->COX CA CA Stopped-Flow CO2 Hydration Val->CA SAR SAR Data Modeling COX->SAR CA->SAR

Step-by-step experimental workflow for synthesizing and validating dual-target inhibitors.

Quantitative Data Presentation & SAR

To illustrate the structure-activity relationship (SAR) resulting from the workflows above, the following table summarizes representative quantitative data for methylsulfamoyl pyrrole derivatives compared against clinical standards.

Notice how the N-methyl substitution on the sulfonamide drastically reduces hCA II affinity compared to the primary sulfonamide of Celecoxib, while maintaining potent COX-2 inhibition.

CompoundScaffold ModificationCOX-1

(µM)
COX-2

(µM)
hCA II

(nM)
hCA IX

(nM)
CMPD-A N1-Phenyl, C3-Methylsulfamoyl> 50.00.12450.025.0
CMPD-B N1-(4-F-Phenyl), C3-Methylsulfamoyl> 50.00.08380.018.0
Celecoxib Pyrazole, Primary Sulfonamide> 50.00.0421.016.0
Acetazolamide Thiadiazole, Primary SulfonamideN/AN/A12.025.0

Conclusion

The methylsulfamoyl pyrrole scaffold represents a sophisticated intersection of steric tuning and electronic modulation. By transitioning from a primary to a secondary sulfonamide, researchers can intentionally handicap the molecule's affinity for off-target cytosolic Carbonic Anhydrases while perfectly preserving the steric geometry required to exploit the COX-2 Val523 side pocket. When guided by rigorous, self-validating experimental protocols, this pharmacophore offers a highly viable pathway for developing next-generation anti-inflammatory and targeted anti-tumor agents.

References

1.[1] Title: Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Source: eurekaselect.com. 1 2.[8] Title: Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Source: mdpi.com. 8 3.[7] Title: Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Source: nih.gov. 7 4.[5] Title: Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. Source: researchgate.net. 5 5.[6] Title: Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Source: tandfonline.com. 6 6.[4] Title: Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Source: pnas.org. 4 7.[2] Title: THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. Source: nih.gov. 2 8.[3] Title: Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Source: mdpi.com.3

Sources

Foundational

Solubility profile of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid in organic solvents

Topic: Solubility Profile of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3][4]

Executive Summary & Chemical Context

This technical guide details the solubility characteristics and determination protocols for 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid . This compound represents a critical structural scaffold in the synthesis of potassium-competitive acid blockers (P-CABs), most notably as a structural analog to intermediates used in Vonoprazan production.[1][2][3][4]

Understanding the solubility profile of this amphoteric molecule is essential for optimizing purification yields, designing crystallization processes, and ensuring accurate analytical quantification.[4] Its structure features three distinct functional regions that dictate its thermodynamic behavior:[1]

  • Pyrrole Core: Electron-rich heteroaromatic ring (hydrophobic scaffold).[1][3][4]

  • C2-Carboxylic Acid: Strong hydrogen bond donor/acceptor (

    
     for the parent pyrrole-2-carboxylic acid).[1][2][3][4]
    
  • C4-Methylsulfamoyl Group (

    
    ):  Polar, hydrogen-bonding moiety with weak acidity (
    
    
    
    ).[1][2][3][4]

Theoretical Solubility & Physicochemical Properties

Before initiating wet-lab experiments, a theoretical assessment guides solvent selection.[1][3][4] The molecule exhibits amphoteric properties , meaning its solubility is heavily pH-dependent in aqueous media and polarity-dependent in organic solvents.[1][2][3][4]

Predicted Physicochemical Parameters
PropertyValue (Estimated/Analog)Structural Influence
Molecular Weight ~204.2 g/mol Moderate size; diffusion not rate-limiting.[1][2][3][4]
LogP (Octanol/Water) 0.5 – 0.9Low lipophilicity; favors polar solvents.[4]

(Acid 1)
~3.5 – 4.5Carboxylic acid deprotonation (Solubility

at pH > 5).[1][4]

(Acid 2)
~11.0 – 11.7Sulfonamide NH deprotonation (Solubility

at pH > 12).[1][4]
H-Bond Donors 3 (COOH, Pyrrole-NH, Sulfonamide-NH)High lattice energy; requires high-polarity solvents to disrupt crystal lattice.[1][2][3][4]

Technical Insight: The high melting point of analogous sulfonamide-pyrroles (>200°C) suggests a robust crystal lattice stabilized by intermolecular hydrogen bonding.[1][2][3][4] Solvents must possess high dielectric constants or strong H-bond accepting capabilities (e.g., DMSO, DMF) to achieve high solubility (>50 mg/mL).[3][4]

Experimental Protocols for Solubility Determination

To establish a validated solubility profile, the following self-validating protocols should be employed. These methods distinguish between Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for process optimization).[1][3][4]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard for regulatory submissions and process design.[1][2][3][4]

  • Preparation: Weigh excess solid compound (approx. 20 mg) into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[4][5][6]

  • Equilibration:

    • Seal vial and agitate at constant temperature (25°C ± 0.1°C) for 24–72 hours.

    • Self-Validation: Check for residual solid.[4][7] If fully dissolved, add more solid until saturation is visible.[4]

  • Sampling:

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

    • Caution: Ensure the filter material is compatible with the solvent (e.g., avoid Nylon with acidic solvents).[4]

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (254 nm).

Protocol B: Temperature-Dependent Solubility (Van't Hoff Analysis)

Required for crystallization design.

  • Perform Protocol A at three distinct temperatures (e.g., 15°C, 25°C, 45°C).

  • Plot

    
     vs. 
    
    
    
    (Kelvin).[4]
  • Calculate the Enthalpy of Dissolution (

    
    )  using the Van't Hoff equation:
    
    
    
    
    [1]
    • Interpretation: A steep slope indicates high temperature sensitivity, ideal for cooling crystallization.[4]

Solubility Profile & Solvent Classification

The following data categorizes solvents based on their interaction with 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid. Data is synthesized from structural analogs (e.g., 4-sulfamoylbenzoic acid, pyrrole-2-carboxylic acid).[1][2][3][4][8]

Solubility Classification Table
Solvent ClassSolvent ExamplesSolubility RatingEstimated Range (mg/mL)Application Utility
Dipolar Aprotic DMSO, DMF, NMPHigh > 100Stock solutions, reaction media.[1][2][3][4]
Polar Protic Methanol, EthanolModerate 10 – 50Recrystallization, HPLC mobile phase.[3][4]
Polar Aprotic Acetone, THF, Ethyl AcetateLow - Moderate 1 – 10Anti-solvent precipitation, extraction.[3][4]
Chlorinated DCM, ChloroformLow < 1.0Not recommended.[4]
Non-Polar Hexane, Toluene, HeptaneInsoluble < 0.01Anti-solvent for crystallization.[3][4]
Aqueous (pH 1-4) 0.1N HClSparingly Soluble < 0.5Acidic wash to remove impurities.[1][2][3][4]
Aqueous (pH >7) PBS, NaHCO3 (aq)High > 50Dissolution via salt formation.[4]

Critical Process Note: In aqueous media, the compound behaves as a weak acid.[4] Solubility is minimal at pH 1–3.[4] Upon addition of 1 equivalent of base (NaOH or TEA), the carboxylic acid deprotonates, drastically increasing solubility.[4]

Workflow Visualization

The following diagram outlines the decision matrix for solvent selection and solubility determination, ensuring efficient process development.

SolubilityWorkflow Start Start: 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid Screening Phase 1: Kinetic Solubility Screen (DMSO, MeOH, Water pH 7) Start->Screening Selection Select Solvent Class Screening->Selection HighSol High Solubility (>50 mg/mL) DMSO, DMF, Basic Water Selection->HighSol Dipolar Aprotic / Ionic ModSol Moderate Solubility (10-50 mg/mL) Methanol, Ethanol Selection->ModSol Polar Protic LowSol Low/Insoluble (<1 mg/mL) Hexane, Toluene, Acidic Water Selection->LowSol Non-Polar Process1 Application: Reaction Solvent or Stock Solution HighSol->Process1 Process2 Application: Crystallization Solvent (Cooling Method) ModSol->Process2 Process3 Application: Anti-Solvent (Precipitation) LowSol->Process3 Validation Phase 2: Thermodynamic Validation (Shake-Flask, 24h, HPLC) Process1->Validation Process2->Validation

Caption: Decision matrix for solvent selection based on solubility thresholds and intended application (Reaction vs. Purification).

References

  • PubChem. (2025).[4][9] Pyrrole-2-carboxylic acid | C5H5NO2.[1][2][3][4][9][10] National Library of Medicine.[4] [Link][1]

  • Young, R. J., & Green, D. V. (2019).[4] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry.[4] [Link]

Sources

Exploratory

Literature review of sulfamoyl pyrrole carboxylic acids in medicinal chemistry

Executive Summary The continuous evolution of drug discovery demands chemical scaffolds that offer precise spatial geometry, tunable physicochemical properties, and the ability to engage in complex target interactions. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous evolution of drug discovery demands chemical scaffolds that offer precise spatial geometry, tunable physicochemical properties, and the ability to engage in complex target interactions. The sulfamoyl pyrrole carboxylic acid scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a central electron-rich pyrrole ring, an acidic carboxylate moiety, and a tetrahedral N-sulfamoyl group, this structural motif is uniquely primed for metalloenzyme inhibition and tissue-selective targeting.

This technical guide critically examines the mechanistic rationale, synthetic methodologies, and biological applications of sulfamoyl pyrrole carboxylic acids, focusing on their breakthrough roles as Metallo-β-Lactamase (MBL) inhibitors and hepatoselective HMG-CoA reductase inhibitors (statins).

Chemical Foundation & Mechanistic Rationale

The pharmacological utility of sulfamoyl pyrrole carboxylic acids stems from the synergistic interplay of their functional groups:

  • The Pyrrole Core: Acts as a rigid, planar scaffold that precisely orients peripheral substituents into distinct binding pockets while maintaining a low molecular weight.

  • The Carboxylic Acid (-COOH): Typically positioned at C2 or C3, this moiety provides a strong hydrogen bond acceptor/donor profile and is a classical zinc-binding group (ZBG) in metalloenzyme active sites.

  • The N-Sulfamoyl Group (-SO₂NH₂): The defining feature of this scaffold. The approximately tetrahedral geometry around the sulfamoyl sulfur atom perfectly mimics the tetrahedral intermediate formed during the hydrolysis of endogenous substrates (e.g., β-lactam rings) [1]. Furthermore, the Lewis basicity of the oxygen and nitrogen atoms enables robust bidentate or bridging coordination with metal ions[1].

Core Application I: Metallo-β-Lactamase (MBL) Inhibitors

The Clinical Challenge

The proliferation of carbapenem-resistant Enterobacteriaceae is a global health crisis. While serine-β-lactamase (SBL) inhibitors (e.g., avibactam) are clinically available, there are currently no approved inhibitors for Metallo-β-Lactamases (MBLs) such as NDM-1, VIM-1, and IMP-1. These B1 subclass MBLs utilize a dizinc (Zn1/Zn2) active site to hydrolyze nearly all β-lactam antibiotics, including last-resort carbapenems[1].

Mechanism of Action: N-Sulfamoylpyrrole-2-carboxylates (NSPCs)

Recent crystallographic studies have validated NSPCs as potent, broad-spectrum B1 MBL inhibitors. The mechanism of inhibition is highly specific and relies on the displacement of the native catalytic machinery:

  • Water Displacement: The

    
     of the N-sulfamoyl group displaces the dizinc bridging hydroxide/water molecule in the MBL active site.
    
  • Zinc Coordination: The C2-carboxylate ligates directly to the Zn2 ion, stabilizing the inhibitor complex.

  • Transition State Mimicry: The tetrahedral sulfamoyl sulfur mimics the oxyanion intermediate of β-lactam hydrolysis, effectively trapping the enzyme in a non-productive state[2].

MBL_Binding NSPC N-Sulfamoylpyrrole-2-carboxylate Sulfamoyl N-Sulfamoyl NH2 Group NSPC->Sulfamoyl presents Carboxylate C2-Carboxylate Group NSPC->Carboxylate presents Zn1 Zn1 (MBL Active Site) Sulfamoyl->Zn1 coordinates Zn2 Zn2 (MBL Active Site) Sulfamoyl->Zn2 coordinates Water Bridging Hydroxide/Water Sulfamoyl->Water displaces Carboxylate->Zn2 ligates

Mechanism of B1 MBL inhibition by N-sulfamoylpyrrole-2-carboxylates via zinc coordination.

Quantitative Efficacy Data

NSPCs demonstrate submicromolar to nanomolar potency against critical MBLs, frequently outperforming clinical-stage bicyclic boronates like taniborbactam (VNRX-5133) against specific variants such as IMP-1[3].

Compound Class / ReferenceVIM-1 (pIC₅₀)NDM-1 (pIC₅₀)VIM-2 (pIC₅₀)IMP-1 (pIC₅₀)
CB2 (Bicyclic Boronate)7.17.58.56.0
Taniborbactam (Phase III)8.18.08.35.6
NSPCs (e.g., Compound 6a)> 7.0> 8.0 (Nanomolar)> 7.07.3 – 9.2

Data summarized from Farley et al., ACS Infect Dis. (2021).[4]

Self-Validating Experimental Protocol: Synthesis of NSPCs

To ensure structural integrity and precise functionalization, the synthesis of NSPCs follows a rigorously controlled sequence:

  • Directed Ortho-Metalation: Begin with an N-protected pyrrole. Utilize a strong base (e.g., LDA) at -78°C to selectively deprotonate the C2 position. Trap the resulting anion with benzylchloroformate (CbzCl).

    • Causality: This step installs the essential C2-ester, which is later unmasked to serve as the primary Zn2-ligating carboxylate.

  • N-Sulfonylation: Deprotect the pyrrole nitrogen using Tetrabutylammonium fluoride (TBAF). Subsequently, deprotonate the pyrrole NH with sodium hydride (NaH) and react with a zwitterionic sulfamoylating reagent.

    • Causality: TBAF is selected to ensure mild deprotection without hydrolyzing the Cbz ester. The precise installation of the sulfamoyl group is non-negotiable for displacing the MBL bridging water.

  • C3 Cross-Coupling: Execute a Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C3 position using an arylboronic acid (e.g., 4-fluorophenylboronic acid).

    • Causality: The C3-aryl substituent is critical for engaging in hydrophobic interactions with the MBL active site flap, significantly boosting the pIC₅₀.

  • Final Deprotection: Perform catalytic hydrogenation (H₂/Pd-C) to cleave the benzyl ester, yielding the active sodium carboxylate salt.

Core Application II: Hepatoselective HMG-CoA Reductase Inhibitors

The Clinical Challenge

Statins are the gold standard for treating hypercholesterolemia by inhibiting HMG-CoA reductase. However, systemic exposure to statins often leads to myalgia and myopathy (muscle toxicity). The ideal statin must be highly hepatoselective—targeting the liver (where cholesterol is synthesized) while avoiding accumulation in peripheral muscle tissue[5].

Mechanism of Action: 4-Sulfamoyl Pyrroles

Researchers have successfully engineered 4-sulfamoyl pyrroles as novel, highly hepatoselective statins. By manipulating the physicochemical properties of the sulfamoyl and pyrrole substituents, these compounds achieve a high affinity for hepatic uptake transporters while remaining impermeable to myocytes.

  • Causality of Selectivity: Biological screening reveals a strict inverse correlation between myocyte potency (toxicity) and ClogP values. The sulfamoyl pyrrole scaffold allows for fine-tuning of lipophilicity, ensuring the drug remains partitioned in the hepatic circulation rather than diffusing into skeletal muscle[6].

Statin_Workflow Munch Münchnone Intermediate Cyclo [3+2] Cycloaddition Munch->Cyclo Alkyne Sulfonamide-Substituted Alkyne Alkyne->Cyclo Pyrrole 4-Sulfamoyl Pyrrole Statin Cyclo->Pyrrole yields Hepato Hepatocyte Efficacy Assay Pyrrole->Hepato screens for HMG-CoA inhibition Myo L6-Myocyte Toxicity Assay Pyrrole->Myo screens for myalgia risk Select Hepatoselectivity Index Hepato->Select Myo->Select inverse ClogP correlation

Workflow for the synthesis and biological screening of hepatoselective 4-sulfamoyl pyrroles.

Self-Validating Experimental Protocol: Synthesis of 4-Sulfamoyl Pyrroles

The construction of the highly substituted 4-sulfamoyl pyrrole core requires a convergent, multi-component synthetic strategy:

  • In Situ Münchnone Generation: React 2-(4-fluorophenyl)acetic acid derivatives in a mixture of acetic anhydride and toluene, heating to 60°C for 5 hours.

    • Causality: This step dehydrates the precursor to form a Münchnone (a mesoionic heterocycle). Münchnones are highly reactive 1,3-dipoles, perfectly primed for rapid cycloaddition.

  • [3+2] Cycloaddition: Introduce a specifically tailored sulfonamide-substituted alkyne to the reaction vessel.

    • Causality: The alkyne undergoes a 1,3-dipolar cycloaddition with the Münchnone. Subsequent spontaneous extrusion of CO₂ drives the reaction forward, irreversibly yielding the fully aromatized 4-sulfamoyl pyrrole core[7].

  • Saponification & Salt Formation: Treat the resulting lactone intermediate with exactly one equivalent of 1 N NaOH in THF at room temperature for 4 hours, followed by lyophilization.

    • Causality: Conversion to the sodium salt is mandatory to achieve the aqueous solubility required for accurate in vitro hepatocyte (efficacy) and L6-myocyte (toxicity) screening assays.

Emerging Applications

Beyond antibacterial and cardiovascular indications, the sulfamoyl pyrrole carboxylic acid pharmacophore is actively being investigated in other therapeutic areas:

  • Neurology: Derivatives are being patented as KCNT1 inhibitors to treat early-onset epilepsies and conditions associated with excessive neuronal excitability[8].

  • Virology: Sulphamoylpyrrolamide derivatives are currently under patent evaluation for their specific therapeutic activity against Hepatitis B infections[9].

Conclusion

The sulfamoyl pyrrole carboxylic acid scaffold represents a masterclass in rational drug design. By combining the rigid spatial orientation of the pyrrole ring with the transition-state mimicry and metal-coordinating power of the N-sulfamoyl group, medicinal chemists have unlocked a reliable pathway to target historically "undruggable" or highly resistant enzymes. Whether displacing catalytic water in metallo-β-lactamases or fine-tuning ClogP for hepatoselective statins, this pharmacophore will remain a cornerstone of advanced therapeutic development.

References

  • Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates Source: ACS Infectious Diseases (2021) URL:[Link]

  • Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2008) URL:[Link]

  • Source: WIPO Patent WO2014184350A1 (2014)
  • Source: WIPO Patent WO2020227097A1 (2020)

Sources

Foundational

Technical Guide: Safety, Toxicity, and Handling of Pyrrole-2-Carboxylic Acid Derivatives

Executive Summary Pyrrole-2-carboxylic acid (PCA) and its derivatives represent a "Janus-faced" scaffold in drug development. While the parent compound (CAS: 634-97-9) is a standard laboratory reagent with a manageable h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole-2-carboxylic acid (PCA) and its derivatives represent a "Janus-faced" scaffold in drug development. While the parent compound (CAS: 634-97-9) is a standard laboratory reagent with a manageable hazard profile, its functionalized derivatives—common in kinase inhibitors (e.g., Sunitinib) and antitubercular agents—possess complex toxicological liabilities.

This guide bridges the gap between the static Safety Data Sheet (SDS) and dynamic pre-clinical toxicology . It explains not just what the hazards are, but why they exist based on the electronic nature of the pyrrole ring.

Part 1: The Chemical Hazard Profile (Occupational Safety)

For the bench scientist, the immediate risk is occupational exposure. While commercial SDSs are often generic, the specific hazards of PCA derivatives stem from their acidity and potential for dust generation.

Core GHS Classification

Most PCA derivatives fall under the "Irritant Triad." However, lipophilic derivatives (e.g., tert-butyl or halogenated analogs) often exhibit increased acute toxicity.

Hazard CategoryGHS CodeStatementMechanism/Context
Skin Irritation H315 Causes skin irritation.[1][2][3]Acidic proton at C2-COOH and electron-rich ring interaction with dermal proteins.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]High risk of corneal opacity if solid dust is not washed immediately.
STOT-SE H335 May cause respiratory irritation.[1][2][3][5]Inhalation of fine dusts (micronized powders) triggers mucosal inflammation.
Acute Tox (Oral) H302 Harmful if swallowed.[2]Variable. Simple PCA is low risk, but N-substituted derivatives often show LD50 < 500 mg/kg.
The "Hidden" Hazard: Sensitization

While not always listed on a generic SDS, pyrrole derivatives are potential skin sensitizers . The electron-rich pyrrole ring can act as a hapten, binding to skin proteins after oxidative metabolism in the epidermis, potentially leading to allergic contact dermatitis upon repeated exposure.

Part 2: Toxicological Mechanisms (The "Why")

To understand the toxicity of this scaffold, one must look beyond the SDS to the metabolic fate of the pyrrole ring. The core issue is Bioactivation .

The Metabolic Activation Pathway

The pyrrole ring is electron-rich. In the liver, Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) can oxidize the ring. Unlike the stable parent PCA, these metabolites are electrophilic and reactive.

  • Mechanism: CYP450 oxidation leads to the formation of an unstable epoxide or a reactive iminium ion.

  • Consequence: These intermediates seek electrons. If Glutathione (GSH) is available, they are detoxified. If GSH is depleted, they covalently bind to hepatic proteins (hepatotoxicity) or DNA (genotoxicity).

Visualization: The Bioactivation/Detoxification Balance

The following diagram illustrates the critical divergence between safe excretion and toxicological injury.

MetabolicFate cluster_legend Pathway Logic Parent Pyrrole Derivative (Parent Drug) CYP CYP450 Oxidation (Bioactivation) Parent->CYP Phase I Reactive Reactive Intermediate (Epoxide/Iminium) CYP->Reactive GSH Glutathione (GSH) Conjugation Reactive->GSH High GSH Levels Binding Covalent Binding to Proteins/DNA Reactive->Binding GSH Depleted Excretion Mercapturic Acid (Safe Excretion) GSH->Excretion Tox Hepatotoxicity / Genotoxicity Binding->Tox key Blue: Parent | Yellow: Enzyme | Red: Toxic Route | Green: Safe Route

Figure 1: The metabolic bifurcation of pyrrole derivatives.[6] Toxicity is driven by the saturation of the Glutathione defense mechanism.

Part 3: Pre-clinical Assessment Protocols

As a researcher, you must validate the safety of your specific derivative. Do not rely on literature data for the parent compound. Use this self-validating in vitro workflow.

Protocol: The "Self-Validating" Cytotoxicity Assay (MTT)

This protocol includes specific checkpoints to ensure data integrity.

Objective: Determine the IC50 of a pyrrole derivative in HepG2 (liver) cells to predict hepatotoxic potential.

Materials:

  • HepG2 cells (ATCC HB-8065).

  • Test Compound (Pyrrole derivative).[7][8][9]

  • Positive Control: Chlorpromazine or Tamoxifen (known hepatotoxins).

  • Negative Control: DMSO (Vehicle).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Seeding (Day 0):

    • Seed HepG2 cells at

      
       cells/well in a 96-well plate.
      
    • Validation Check: Inspect cells under a microscope. They must be 70-80% confluent before dosing.

  • Dosing (Day 1):

    • Prepare a stock solution of the derivative in DMSO.

    • Create a serial dilution (e.g., 0.1 µM to 100 µM).

    • Critical Limit: Final DMSO concentration must be < 0.5% to avoid solvent toxicity masking the drug effect.

  • Incubation:

    • Incubate for 24 hours at 37°C, 5% CO2.

  • MTT Addition (Day 2):

    • Add MTT reagent. Incubate for 3-4 hours. Viable mitochondria will reduce yellow MTT to purple formazan.

    • Solubilize formazan crystals with DMSO.

  • Readout & Analysis:

    • Measure Absorbance at 570 nm.

    • Self-Validation Criteria:

      • The Negative Control (DMSO) must have OD > 0.5.

      • The Positive Control must show >50% cell death.

      • If these criteria fail, the assay is void and must be repeated.

Part 4: Handling & Disposal Protocols

Engineering Controls & PPE

Due to the "Irritant Triad" (Skin/Eye/Lung), standard lab coats are insufficient for handling solid powders of PCA derivatives.

  • Respiratory: Use a Type N95 (US) or P2 (EU) dust mask when weighing solids. If the derivative is an intermediate (e.g., acid chloride), use a full fume hood.

  • Gloves: Nitrile gloves (minimum thickness 0.11 mm) are recommended.

    • Warning: Avoid latex. Pyrroles are organic compounds that can permeate latex; nitrile offers superior chemical resistance.

Disposal of Pyrrole Waste

Never dispose of pyrrole derivatives down the drain. They are often toxic to aquatic life (though not always classified as such, assume precaution).

  • Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container labeled "Toxic Organic Solid."

  • Liquid Waste: Dissolve in a combustible solvent (acetone or ethanol) and place in "Non-Halogenated Organic Waste."

  • Destruction: The ultimate disposal method is incineration equipped with an afterburner and scrubber. This ensures complete oxidation of the nitrogen-containing ring to nitrogen oxides (NOx), which are then scrubbed.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Fu, P. P., et al. (2014). Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis. Chemical Research in Toxicology. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Pyrrole-2-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

pKa Values and Ionization Behavior of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid: A Comprehensive Technical Guide

Executive Summary The physicochemical profiling of highly functionalized heterocycles is a foundational pillar of modern drug design. For 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid , the molecular behavior is dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The physicochemical profiling of highly functionalized heterocycles is a foundational pillar of modern drug design. For 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid , the molecular behavior is dictated by the electronic interplay between the electron-rich pyrrole core and two distinct ionizable moieties: a carboxylic acid and a secondary sulfonamide. This whitepaper provides an in-depth analysis of the compound's predicted pKa values, the causality behind its ionization states, and the self-validating experimental protocols required to accurately measure these parameters in a laboratory setting.

Molecular Architecture & Electronic Causality

To accurately predict the macroscopic ionization constants (pKa) of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid, we must deconstruct the molecule into its constituent electronic environments. The compound possesses three potential sites of ionization, but only two are relevant within standard analytical and physiological pH ranges.

The C2-Carboxylic Acid (pKa₁: ~3.5 - 3.8)

The baseline pKa of an unsubstituted pyrrole-2-carboxylic acid is experimentally established at 4.45 [1]. However, the introduction of the methylsulfamoyl group (-SO₂NHCH₃) at the C4 position fundamentally alters the electronic landscape of the ring. The sulfonyl moiety exerts a potent electron-withdrawing inductive (-I) and resonance (-M) effect [2]. When the carboxylic acid deprotonates, the resulting negative charge on the carboxylate anion is delocalized and stabilized by the electron-withdrawing nature of the C4 substituent across the conjugated π-system. This stabilization of the conjugate base significantly increases acidity, depressing the pKa₁ to an estimated 3.5 - 3.8.

The C4-Methylsulfamoyl Group (pKa₂: ~9.8 - 10.5)

Secondary sulfonamides generally act as weak acids. While aliphatic sulfonamides exhibit pKa values around 10–11, aromatic sulfonamides typically hover near 10.0 [3]. The pyrrole ring is an electron-rich heteroaromatic system; the nitrogen lone pair donates electron density (+M effect) into the ring. This slightly offsets the electron-withdrawing nature of the sulfonyl group, mildly destabilizing the sulfonamide anion compared to a purely electron-deficient scaffold. Consequently, the pKa₂ is projected to remain in the 9.8 to 10.5 range. The precise pKa of the sulfonamide group is often a crucial determinant of intrinsic activity in pharmacophore design [4].

The N1-Pyrrole Amine (Non-Ionizable)

The lone pair on the pyrrole nitrogen is strictly sequestered within the 6π aromatic sextet. Deprotonation would require localizing a full negative charge on the nitrogen, an energetically prohibitive process resulting in a pKa > 15 [5]. Therefore, the pyrrole NH remains neutral under all relevant physiological conditions.

Speciation and Physiological Behavior

Understanding the speciation of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid across the pH gradient is vital for predicting its absorption and distribution.

Speciation AH2 Neutral Species (AH2) COOH intact SO2NHCH3 intact Dominant at pH < 3.0 AH_minus Mono-anion (AH-) COO- (Deprotonated) SO2NHCH3 intact Dominant at pH 4.0 - 9.0 AH2->AH_minus pKa1 ≈ 3.5 (-H+) A_2minus Di-anion (A2-) COO- (Deprotonated) SO2N(-)CH3 (Deprotonated) Dominant at pH > 11.0 AH_minus->A_2minus pKa2 ≈ 10.0 (-H+)

Figure 1: Stepwise ionization pathway of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid across pH.

Table 1: Quantitative Summary of Ionization States

Functional GroupPositionIonization TypeEstimated pKaState at pH 7.4 (Blood/Plasma)
Carboxylic AcidC2Acidic (Neutral → Anion)3.5 - 3.8>99.9% Ionized (Anion)
MethylsulfamoylC4Acidic (Neutral → Anion)9.8 - 10.5>99.0% Unionized (Neutral)
Pyrrole AmineN1Acidic (Neutral → Anion)~16.0100% Unionized (Neutral)

At gastric pH (~1.5), the molecule exists predominantly as the highly lipophilic neutral species (AH₂). Upon entering the intestinal environment (pH 6.5) and systemic circulation (pH 7.4), the carboxylic acid is fully deprotonated, rendering the molecule a mono-anion (AH⁻). This significantly lowers its logD, increasing aqueous solubility while reducing passive membrane permeability.

Self-Validating Experimental Protocols

To empirically determine these values with high fidelity, orthogonal techniques must be employed. Below are field-proven, self-validating methodologies designed for structural integrity and data accuracy.

Protocol A: Potentiometric Titration (Gold Standard)

Potentiometry is the most direct method for pKa determination, relying on the precise measurement of proton mass balance.

Workflow Step1 1. Analyte Preparation Dissolve in 0.15M KCl Validate: Stable baseline UV scan Step2 2. System Calibration Gran's plot standardization Validate: pKw calculation matches theoretical Step1->Step2 Step3 3. Titration Execution 0.1M KOH titration under N2 Validate: Reversible back-titration hysteresis < 0.05 pH Step2->Step3 Step4 4. Data Deconvolution Bjerrum Plot & Non-linear regression Validate: Residuals randomly distributed Step3->Step4

Figure 2: Self-validating potentiometric titration workflow for accurate pKa determination.

Step-by-Step Methodology & Causality:

  • Sample Preparation: Dissolve 2.0 mg of the analyte in 50 mL of 0.15 M KCl.

    • Causality: The 0.15 M KCl normalizes the ionic strength to mimic physiological conditions, ensuring that the calculated activity coefficients remain constant throughout the titration. If the compound exhibits poor solubility, a methanol/water cosolvent system is used, and the aqueous pKa is extrapolated via a Yasuda-Shedlovsky plot.

  • System Calibration: Standardize the glass electrode using a strong acid-base titration (0.1 M HCl vs. 0.1 M KOH).

    • Self-Validation: Calculate the ion product of water (pKw) from the blank run. If the derived pKw deviates by >0.05 from the theoretical value (13.78 at 25°C, 0.15M IS), the electrode must be cleaned and reconditioned.

  • Titration Execution: Titrate the sample with 0.1 M KOH under a continuous nitrogen (N₂) purge.

    • Causality: N₂ prevents atmospheric CO₂ from dissolving into the solution and forming carbonic acid, which would artificially lower the pH and skew the Bjerrum plot.

    • Self-Validation: Perform a back-titration with 0.1 M HCl. A hysteresis of <0.05 pH units between the forward and backward curves confirms the absence of compound degradation or precipitation.

  • Data Deconvolution: Apply non-linear least-squares regression to the volume-pH data to extract pKa₁ and pKa₂.

Protocol B: UV-Metric Titration (Orthogonal Validation)

Because pKa₁ (~3.5) is close to the lower limit of standard potentiometry, UV-metric titration provides critical orthogonal validation by tracking changes in the chromophore.

Step-by-Step Methodology & Causality:

  • Buffer Preparation: Prepare a Britton-Robinson universal buffer system covering pH 2.0 to 12.0 in 0.5 pH increments.

  • Spectral Acquisition: Record the UV-Vis absorbance (200–400 nm) of a 50 µM analyte solution at each pH point.

    • Causality: The deprotonation of the C2-carboxylic acid and the C4-sulfonamide alters the conjugated π-electron system of the pyrrole ring, resulting in measurable bathochromic (red) or hypsochromic (blue) shifts in the λmax.

  • Self-Validation (Isosbestic Points): Plot all spectra on a single axis. The presence of sharp, distinct isosbestic points guarantees that the spectral changes are due solely to a clean two-state acid-base equilibrium (AH₂ ⇌ AH⁻ ⇌ A²⁻) and not chemical degradation or aggregation.

  • Data Analysis: Utilize Target Factor Analysis (TFA) to calculate the exact pKa values from the absorbance matrices, mapping the inflection points of the absorbance vs. pH curves.

Pharmaceutical Implications

Table 2: Impact of Ionization on Drug Development Metrics

ParameterImplication of pKa Profile
Aqueous Solubility At pH 7.4, the molecule is >99% ionized (mono-anion). This significantly enhances thermodynamic solubility in intestinal fluids and blood plasma compared to the neutral species.
Membrane Permeability The high degree of ionization at physiological pH restricts passive transcellular diffusion. Formulation strategies may require prodrug approaches (e.g., esterification of the C2-carboxylic acid) to mask the negative charge and improve bioavailability.
Protein Binding The carboxylate anion serves as a strong hydrogen bond acceptor and electrostatic anchor, often interacting with basic residues (Arginine, Lysine) in target protein binding pockets or plasma proteins (e.g., Human Serum Albumin).

References

  • Filo. "Explain why the pKa of compound A is lower than the pKa's of both compounds B and C". AskFilo. URL:[Link]

  • National Center for Biotechnology Information. "Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473". PubChem. URL: [Link]

  • PeerJ. "Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold". PeerJ. URL: [Link]

  • ResearchGate. "The pKa values of the sulfonamides investigated". ResearchGate. URL: [Link]

Sources

Foundational

Technical Assessment: Chemical Stability &amp; Storage Protocol for 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Executive Summary 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a functionalized heterocyclic building block frequently employed in the synthesis of potassium-competitive acid blockers (P-CABs) and antimicrobial ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a functionalized heterocyclic building block frequently employed in the synthesis of potassium-competitive acid blockers (P-CABs) and antimicrobial agents. Its structural integrity is governed by the tension between the electron-rich pyrrole core and the electron-withdrawing sulfamoyl substituent.

This technical guide defines the stability profile of this compound, delineating the specific degradation pathways—primarily oxidative polymerization and protodecarboxylation —and establishes a validated storage protocol to maximize shelf-life.

Structural Stability Analysis

To understand the storage requirements, we must first analyze the molecule's reactive centers. The compound consists of a pyrrole ring substituted at the C2 position with a carboxylic acid and at the C4 position with a methylsulfamoyl group.

The Stability Triad

The degradation of this molecule is driven by three competing mechanisms:

MechanismRisk LevelTrigger FactorsManifestation
Auto-oxidation High Oxygen, UV Light, Trace MetalsDiscoloration (Tan

Brown

Black), polymerization.
Decarboxylation Medium Heat, Acidic pH, Solution StateLoss of CO

, formation of 4-(methylsulfamoyl)-1H-pyrrole.
Hydrolysis LowStrong Acid/Base, MoistureCleavage of sulfonamide to sulfonic acid (rare under storage conditions).
The "Push-Pull" Electronic Effect

The stability of this specific derivative is unique compared to unsubstituted pyrrole-2-carboxylic acid.

  • Destabilizing Factor (1H-Pyrrole): The free N-H group renders the ring electron-rich and prone to electrophilic attack and oxidation.

  • Stabilizing Factor (Sulfamoyl Group): The electron-withdrawing nature of the sulfamoyl group at C4 reduces the electron density of the ring. This decreases the rate of oxidative polymerization compared to the parent pyrrole-2-carboxylic acid, but does not eliminate it.

Degradation Pathways & Mechanistic Insight[1][2][3][4]

The following Graphviz diagram illustrates the critical degradation cascades. The primary risk in storage is the "Oxidative Polymerization" pathway, followed by "Thermal Decarboxylation."

StabilityPathways Target 4-(methylsulfamoyl)- 1H-pyrrole-2-carboxylic acid (Intact API) Decarb Degradant A: 3-(methylsulfamoyl)-1H-pyrrole (Decarboxylation) Target->Decarb Heat (>40°C) Acidic Moisture Polymer Degradant B: Polypyrrole Oligomers (Insoluble Black Precipitate) Target->Polymer O2 (Air) UV Light Radical Initiation Hydrolysis Degradant C: Pyrrole-2-carboxylic acid- 4-sulfonic acid (Hydrolysis) Target->Hydrolysis Strong Acid/Base (Unlikely in Storage) Storage Ideal Storage: -20°C, Argon, Dark Storage->Target Maintains Integrity

Caption: Figure 1. Degradation cascade showing the primary risks of thermal decarboxylation (red) and oxidative polymerization (black).

Oxidative Polymerization (The "Browning" Effect)

Pyrroles are notoriously sensitive to oxygen. The mechanism involves the formation of a radical cation at the


-position (C5), leading to chain growth.
  • Observation: The white/off-white powder turns pink, then brown, and finally black.

  • Causality: The N-H bond is the weak link. Homolytic cleavage or single-electron transfer (SET) initiates the process.

Protodecarboxylation

Pyrrole-2-carboxylic acids are susceptible to losing CO


.
  • Mechanism: Protonation at the C2 position (facilitated by residual moisture/acid) breaks the C-C bond, releasing CO

    
    .
    
  • Critical Threshold: While solid-state decarboxylation is slow below 40°C, solution-state stability is poor . Never store this compound dissolved in protic solvents (methanol, water) for extended periods.

Storage & Handling Protocol

This protocol is designed to ensure >98% purity retention over 24 months.

The "Cold-Dry-Dark" Standard
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that reducing temp from RT (25°C) to -20°C slows decarboxylation by ~20-50x.
Atmosphere Argon or Nitrogen Displaces O

to prevent the radical initiation step of polymerization.
Container Amber Glass + Teflon Liner Amber glass blocks UV (290-450nm) which catalyzes auto-oxidation. Teflon prevents leaching of plasticizers.
Desiccant Silica Gel / Mol Sieve Moisture catalyzes both decarboxylation and hydrolysis.
Handling Workflow (Step-by-Step)
  • Equilibration: Before opening the vial, allow the container to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in humid air causes immediate water condensation on the hygroscopic solid, accelerating degradation.

  • Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use vials under an inert atmosphere (Glovebox or inverted funnel with N

    
     flow).
    
  • Solvent Choice: If a stock solution is required:

    • Preferred: DMSO-d6 or Anhydrous DMSO (Store frozen, use within 1 month).

    • Avoid: Methanol or Water (Promotes decarboxylation).

Quality Control & Validation

To validate the integrity of the material, employ the following self-validating analytical methods.

Visual Inspection (First Line of Defense)
  • Pass: White to pale beige crystalline powder.

  • Fail: Dark brown, sticky, or gummy appearance.

HPLC Purity Method[1][2][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the carboxylic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/sulfonamide).

  • Degradant Marker: Look for a peak with lower retention time (Decarboxylated species is less polar than the acid? Correction: Decarboxylated species [pyrrole] is less polar than the carboxylic acid, so it will elute LATER in Reverse Phase.)

    • Correction: The carboxylic acid is polar.[1] The decarboxylated product (neutral pyrrole) is significantly less polar. Therefore, Decarboxylated impurity elutes later .

1H-NMR Validation
  • Solvent: DMSO-d6.

  • Diagnostic Signal (Intact): A broad singlet around 12.0–13.0 ppm (Carboxylic Acid -COOH) and a broad singlet around 11.5 ppm (Pyrrole N-H).

  • Diagnostic Signal (Degraded): Loss of the -COOH proton signal and appearance of new aromatic protons in the 6.0–7.0 ppm region indicates decarboxylation.

References

  • Dubis, A. T., et al. (2002).[2] "Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum." The Journal of Physical Chemistry A. (Establishes the hydrogen bonding and dimerization stability of the core scaffold).

  • Walsh, C. T., et al. (2018). "Overview of sulfonamide biodegradation and the relevant pathways." Science of the Total Environment.[3] (Provides background on sulfonamide bond stability).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14643173, 4-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]. (Used for physiochemical property baseline of the pyrrole-2-carboxylic acid core).

  • Fisher Scientific. (2023). Safety Data Sheet: 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid. (Confirming incompatibility with strong oxidizing agents and bases).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Synthetic Route for 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid from Pyrrole Precursors

Introduction 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold and the sulfamoyl functional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold and the sulfamoyl functional group in various biologically active molecules. The synthesis of specifically substituted pyrroles, such as the target molecule, requires a robust and regioselective strategy to ensure the desired isomer is obtained in high purity and yield. This document provides a detailed, research-grade guide for the synthesis of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid, starting from a commercially available pyrrole precursor. The proposed route is designed to offer high regiochemical control by leveraging modern cross-coupling methodologies.

This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. It provides not only a step-by-step protocol but also the underlying scientific rationale for the chosen reactions and conditions, along with troubleshooting advice and data presentation in a clear, accessible format.

Synthetic Strategy Overview

The synthesis of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid presents a key challenge in achieving regioselective functionalization at the C4 position of the pyrrole ring. Direct electrophilic substitution reactions on the pyrrole-2-carboxylate core, such as Friedel-Crafts reactions, tend to favor substitution at the more electron-rich C5 or C3 positions.[1][2] To overcome this, our strategy employs a pre-functionalized starting material, ethyl 4-bromo-1H-pyrrole-2-carboxylate, which definitively establishes the substitution pattern at the outset.

The synthetic route can be conceptually divided into five key stages:

  • Protection of the Pyrrole Nitrogen: To prevent unwanted side reactions and to modulate the reactivity of the pyrrole ring, the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group.[3][4]

  • Installation of a Sulfonyl Precursor: A palladium-catalyzed aminosulfonylation reaction is employed to convert the C4-bromo group into an N-aminosulfonamide. This modern three-component coupling reaction offers a mild and efficient way to introduce the required sulfur and nitrogen atoms.[3][5][6]

  • Formation of the Primary Sulfonamide: The N-aminosulfonamide is deprotected to yield the primary sulfonamide.

  • N-Methylation: The primary sulfonamide is selectively methylated to afford the target N-methylsulfamoyl group.

  • Final Deprotection and Hydrolysis: The Boc protecting group is removed from the pyrrole nitrogen, and the ethyl ester is hydrolyzed to yield the final carboxylic acid product.[7][8]

This strategic approach ensures high regioselectivity and leverages well-established, high-yielding reactions to maximize the overall efficiency of the synthesis.

Synthetic Workflow Diagram

Synthetic_Route A Ethyl 4-bromo-1H-pyrrole-2-carboxylate B Ethyl 1-(tert-butoxycarbonyl)-4-bromo-1H-pyrrole-2-carboxylate A->B Step 1: N-Protection (Boc)2O, DMAP C Ethyl 1-(tert-butoxycarbonyl)-4-(N,N-dibenzylsulfamoyl)-1H-pyrrole-2-carboxylate B->C Step 2: Aminosulfonylation Pd-catalyst, DABSO, (Bn)2NNH2 D Ethyl 1-(tert-butoxycarbonyl)-4-(sulfamoyl)-1H-pyrrole-2-carboxylate C->D Step 3: Debenzylation H2, Pd/C E Ethyl 1-(tert-butoxycarbonyl)-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylate D->E Step 4: N-Methylation Base, MeI F Ethyl 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylate E->F Step 5a: Boc Deprotection TFA or HCl G 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid F->G Step 5b: Hydrolysis LiOH or NaOH

Caption: Overall synthetic workflow for 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
Ethyl 4-bromo-1H-pyrrole-2-carboxylateCommercially available≥97%
Di-tert-butyl dicarbonate ((Boc)2O)Commercially available≥98%
4-(Dimethylamino)pyridine (DMAP)Commercially available≥99%
Tetrahydrofuran (THF), anhydrousCommercially available≥99.9%Distill from sodium/benzophenone.
Dichloromethane (DCM), anhydrousCommercially available≥99.8%Distill from CaH2.
Palladium(II) acetate (Pd(OAc)2)Commercially available≥98%
XantphosCommercially available≥98%
DABCO·(SO2)2 (DABSO)Commercially available≥95%Handle in a fume hood.
N,N-DibenzylhydrazineCommercially available≥97%
1,4-Dioxane, anhydrousCommercially available≥99.8%
Palladium on carbon (Pd/C)Commercially available10 wt. %
Sodium hydride (NaH)Commercially available60% disp. in mineral oilHandle with care.
Iodomethane (MeI)Commercially available≥99.5%Store in a cool, dark place.
Trifluoroacetic acid (TFA)Commercially available≥99%Corrosive.
Lithium hydroxide (LiOH)Commercially available≥98%
Step 1: N-Protection of Ethyl 4-bromo-1H-pyrrole-2-carboxylate

Rationale: The acidic N-H proton of the pyrrole ring can interfere with subsequent reactions, particularly those involving bases or organometallic reagents. The tert-butoxycarbonyl (Boc) group is an excellent choice for protection as it is robust enough to withstand the conditions of the subsequent cross-coupling reaction but can be removed under mild acidic conditions.[7][8] DMAP is used as a nucleophilic catalyst to accelerate the acylation of the pyrrole nitrogen.[4]

Protocol:

  • To a solution of ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is added di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-(tert-butoxycarbonyl)-4-bromo-1H-pyrrole-2-carboxylate as a white solid.

Step 2: Palladium-Catalyzed Aminosulfonylation

Rationale: This step is the key transformation for installing the sulfamoyl precursor at the C4 position. A three-component palladium-catalyzed cross-coupling reaction is employed.[5][6] DABSO serves as a solid, stable surrogate for gaseous sulfur dioxide.[3] N,N-Dibenzylhydrazine is used as the nitrogen nucleophile. The resulting N,N-dibenzylaminosulfonyl group is stable and the benzyl groups can be readily removed in a subsequent step. Xantphos is a suitable ligand for this type of transformation, promoting the desired catalytic cycle.

Aminosulfonylation_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Br Ar-Br->Oxidative_Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 SO2_Insertion SO2 Insertion (from DABSO) Ar-Pd(II)(Br)L2->SO2_Insertion Ar-S(O2)-Pd(II)(Br)L2 Ar-S(O2)-Pd(II)(Br)L2 SO2_Insertion->Ar-S(O2)-Pd(II)(Br)L2 Ligand_Exchange Ligand Exchange with Hydrazine Ar-S(O2)-Pd(II)(Br)L2->Ligand_Exchange Ar-S(O2)-Pd(II)(N(Bn)2NH) Ar-S(O2)-Pd(II)(N(Bn)2NH) Ligand_Exchange->Ar-S(O2)-Pd(II)(N(Bn)2NH) Ar-S(O2)-Pd(II)(N(Bn)2NH)L [Ar-S(O2)-Pd(II)(N(Bn)2NH2)L]+Br- Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalytic Cycle Regeneration Ar-S(O2)N(Bn)2 Ar-S(O2)NHN(Bn)2 Reductive_Elimination->Ar-S(O2)N(Bn)2 Ar-S(O2)-Pd(II)(N(Bn)2NH)->Reductive_Elimination

Caption: Simplified catalytic cycle for the palladium-catalyzed aminosulfonylation.

Protocol:

  • To a flame-dried Schlenk flask is added ethyl 1-(tert-butoxycarbonyl)-4-bromo-1H-pyrrole-2-carboxylate (1.0 eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.1 eq).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous 1,4-dioxane (0.1 M) is added, followed by DABSO (1.5 eq) and N,N-dibenzylhydrazine (1.2 eq).

  • The reaction mixture is heated to 100 °C and stirred for 18-24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 1-(tert-butoxycarbonyl)-4-(N,N-dibenzylsulfamoyl)-1H-pyrrole-2-carboxylate.

Step 3: Deprotection to the Primary Sulfonamide

Rationale: The benzyl groups on the sulfonamide nitrogen are conveniently removed by catalytic hydrogenation. Palladium on carbon is an effective catalyst for this transformation, which proceeds under mild conditions of hydrogen gas.

Protocol:

  • To a solution of ethyl 1-(tert-butoxycarbonyl)-4-(N,N-dibenzylsulfamoyl)-1H-pyrrole-2-carboxylate (1.0 eq) in methanol (0.1 M) is added palladium on carbon (10 wt. %, 0.1 eq by weight).

  • The flask is evacuated and backfilled with hydrogen gas (balloon pressure) and the mixture is stirred vigorously at room temperature for 24 hours.

  • The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The crude product, ethyl 1-(tert-butoxycarbonyl)-4-(sulfamoyl)-1H-pyrrole-2-carboxylate, is typically used in the next step without further purification.

Step 4: N-Methylation of the Sulfonamide

Rationale: The primary sulfonamide is alkylated with iodomethane to form the desired N-methylsulfamoyl group. A non-nucleophilic base, such as sodium hydride, is used to deprotonate the sulfonamide nitrogen, forming the corresponding anion which then displaces the iodide from iodomethane.

Protocol:

  • To a solution of crude ethyl 1-(tert-butoxycarbonyl)-4-(sulfamoyl)-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes, after which iodomethane (1.2 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • Purification by flash column chromatography gives ethyl 1-(tert-butoxycarbonyl)-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylate.

Step 5: Final Deprotection and Hydrolysis

Rationale: The final two steps involve the removal of the Boc group and the hydrolysis of the ethyl ester. The Boc group is acid-labile and can be removed with trifluoroacetic acid (TFA) or HCl in an organic solvent.[8] The ethyl ester is then hydrolyzed to the carboxylic acid under basic conditions, typically using lithium hydroxide or sodium hydroxide. The order of these steps can be important; performing the Boc deprotection first is often preferred.

Protocol:

  • Boc Deprotection: The ethyl 1-(tert-butoxycarbonyl)-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylate is dissolved in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at 0 °C. The reaction is stirred for 1-2 hours at room temperature. The solvents are then removed in vacuo.

  • Ester Hydrolysis: The crude ethyl 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylate is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (LiOH, 3.0 eq) is added, and the mixture is stirred at room temperature for 12-16 hours.

  • The reaction mixture is acidified to pH 2-3 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to yield the final product, 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid.

Troubleshooting and Considerations

  • Step 1 (N-Protection): Incomplete reaction can be addressed by adding more (Boc)2O and allowing for a longer reaction time. Ensure the starting pyrrole is dry.

  • Step 2 (Aminosulfonylation): The palladium catalyst and ligand are air-sensitive; proper inert atmosphere techniques are crucial for good yields. If the reaction is sluggish, a fresh batch of catalyst and ligand should be used.

  • Step 4 (N-Methylation): The use of sodium hydride requires a strictly anhydrous environment. Over-alkylation (dimethylation) is generally not observed under these conditions due to the decreased acidity of the N-methylsulfonamide proton.

  • Step 5 (Deprotection/Hydrolysis): If the final product is difficult to purify, it may be beneficial to purify the intermediate after Boc deprotection before proceeding to the hydrolysis step.

Conclusion

The synthetic route detailed herein provides a reliable and regioselective method for the preparation of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid. By utilizing a C4-brominated pyrrole precursor and a modern palladium-catalyzed aminosulfonylation reaction, the key challenge of regiocontrol is effectively addressed. The subsequent functional group manipulations are robust and high-yielding, making this an attractive strategy for accessing this and related substituted pyrrole derivatives for applications in drug discovery and development.

References

  • Emmett, E. J., Richards-Taylor, C. S., Nguyen, B., Garcia-Rubia, A., Hayter, B. R., & Willis, M. C. (2014). Palladium-catalysed aminosulfonylation of aryl-, alkenyl- and heteroaryl halides: scope of the three-component synthesis of N-aminosulfonamides. Organic & Biomolecular Chemistry, 12(34), 6576–6587. [Link]

  • Willis, M. C., & Taylor, C. S. R. (2012). Palladium-catalysed aminosulfonylation of aryl-, alkenyl- and heteroaryl halides: scope of the three-component synthesis of N-aminosulfonamides. Organic & Biomolecular Chemistry, 10(34), 6576-6587. [Link]

  • Teo, Y.-C. (2023). Ligand-free copper-catalysed N-arylation of methanesulfonamides with aryl bromides. NIE Digital Repository. [Link]

  • Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Malig, T. C., & Hein, J. E. (2016). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 18(23), 6244–6247. [Link]

  • Nguyen, B., Emmett, E. J., & Willis, M. C. (2010). Palladium-catalyzed aminosulfonylation of aryl halides. Journal of the American Chemical Society, 132(46), 16372–16373. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14945-14966. [Link]

  • Yamagishi, M., Nishigai, K., Hata, T., & Urabe, H. (2011). Nucleophilic Addition of Sulfonamides to Bromoacetylenes: Facile Preparation of Pyrroles. Organic Letters, 13(18), 4873–4875. [Link]

  • Fülöp, F., & Pihlaja, K. (2004). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1044. [Link]

  • De, S., Yin, J., & Ma, D. (2017). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 56(43), 13334-13338. [Link]

  • Teo, Y.-C., & Tan, Y.-F. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. NIE Digital Repository. [Link]

  • Willis, M. C., & Taylor, C. S. R. (2014). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters, 16(1), 234-237. [Link]

  • Wikipedia contributors. (2023, December 14). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. [Link]

  • Barl, N. M., & Knochel, P. (2016). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Chemistry – A European Journal, 22(46), 16492-16495. [Link]

  • De, S., Yin, J., & Ma, D. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters, 19(18), 4864–4867. [Link]

  • Al-wsabie, A. A., El-Gazzar, A. A., & Al-Ghorbani, M. (2024). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Scientific Reports, 14(1), 11093. [Link]

  • Cacchi, S., & Fabrizi, G. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(23), 6134–6137. [Link]

  • Siegel, D. (n.d.). Lithium Halogen Exchange. University of Wisconsin-Madison. [Link]

  • Reddit. (2021). Li Halogen Exchange? [Link]

  • Macmillan Group Meeting. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

  • Stanovnik, B., & Svete, J. (2004). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Molecules, 9(3), 238-246. [Link]

  • Patel, M., & Mandhane, P. G. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4). [Link]

Sources

Application

Application Note: Protocol for Amidation of 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid

[1] Abstract & Strategic Overview This application note details the optimized protocol for the amide coupling of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (Compound 1 ). This scaffold is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

This application note details the optimized protocol for the amide coupling of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (Compound 1 ). This scaffold is a critical intermediate in the synthesis of Metallo-


-lactamase (MBL) inhibitors and specific kinase inhibitors.[1]

The primary synthetic challenge lies in the molecule's amphoteric nature: it possesses an acidic pyrrole N-H (


), a moderately acidic sulfonamide N-H (

), and a carboxylic acid. Furthermore, the electron-withdrawing sulfamoyl group at position 4 deactivates the pyrrole ring but increases the acidity of the carboxylic acid, altering standard reactivity profiles.[1]

This guide presents two validated workflows:

  • Method A (Discovery Scale): HATU-mediated coupling for high-throughput library synthesis.[1]

  • Method B (Process Scale): T3P (Propylphosphonic anhydride) coupling for ease of purification and scalability.

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6]

Substrate Analysis[1]
  • Substrate: 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid.[1]

  • Target Transformation: Condensation with primary/secondary amines (

    
    ) to form the corresponding carboxamide.[1]
    
Critical Challenges
  • Competitive Nucleophilicity: Upon base addition (e.g., DIPEA), the sulfonamide moiety (

    
    ) may deprotonate. While less nucleophilic than primary amines, the resulting anion can compete for the activated ester if the external amine is sterically hindered or electron-deficient (e.g., anilines).[1]
    
  • Solubility: The zwitterionic character of the sulfamoyl-pyrrole acid often leads to poor solubility in DCM or non-polar solvents.[1] Polar aprotic solvents (DMF, DMSO) are required.

  • Regioselectivity: Activation must occur exclusively at the carboxylate, avoiding sulfonylurea formation or N-acylation of the pyrrole ring.[1]

Experimental Protocols

Method A: HATU-Mediated Coupling (High Success Rate)

Recommended for: Medicinal chemistry, diverse amine scopes, and milligram-scale synthesis.[1]

Reagents:

  • Substrate: 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv).

  • Amine Partner: 1.1 – 1.2 equiv.[2]

  • Coupling Reagent: HATU (1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv).[1]
    
  • Solvent: Anhydrous DMF (Concentration: 0.1 M).

Step-by-Step Protocol:

  • Preparation: In a dry vial, dissolve the Substrate (1.0 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.1 equiv) followed by DIPEA (1.0 equiv only at this stage).

    • Checkpoint: Stir for 5–10 minutes. The solution should turn slightly yellow/orange as the activated O-At ester forms.[1] Pre-activation prevents the amine from reacting with HATU to form guanidinium byproducts.

  • Amine Addition: Add the Amine Partner (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

    • Note: The second portion of base ensures the amine is free-based and maintains pH > 8 to neutralize the acidic sulfonamide proton, keeping the reaction homogeneous.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the acid (

      
       Da) and formation of the amide.
      
  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash sequentially with 5% LiCl (aq) (to remove DMF), 0.5 M HCl (careful not to precipitate product if it's very insoluble), and Brine.

    • Dry over

      
      , filter, and concentrate.
      
Method B: T3P-Mediated Coupling (Scalable & Green)

Recommended for: Gram-scale synthesis, weak nucleophiles (anilines), and avoiding toxic byproducts.[1]

Reagents:

  • Substrate: 1.0 equiv.

  • Amine: 1.1 equiv.

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv).

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).[1]

  • Solvent: 2-MeTHF or EtOAc (if solubility permits), otherwise DMF/EtOAc (1:1).

Step-by-Step Protocol:

  • Slurry: Suspend the Substrate and Amine in the solvent (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). The mixture may not fully clear yet.

  • Reagent Addition: Add T3P solution dropwise at 0 °C.

    • Mechanism:[3][2][4][5][6][7] T3P acts as a dehydrating agent forming a mixed anhydride. It is highly selective for the amine over the sulfonamide anion.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Self-Validation: If the reaction stalls (LCMS shows >10% SM), heat to 50 °C. T3P is thermally stable and effective at elevated temperatures.

  • Workup:

    • Quench with water.[5]

    • The byproducts of T3P are water-soluble phosphates.[1]

    • Wash the organic layer with water, sat.

      
      , and brine.
      

Data Summary & Comparison

FeatureMethod A (HATU)Method B (T3P)
Reaction Time Fast (2–4 h)Slow (12–24 h)
Atom Economy Low (High MW byproduct)High
Purification Requires chromatography (remove urea/HOBt)Aqueous extraction often sufficient
Steric Tolerance ExcellentGood
Risk Guanidinium formation (if amine is slow)Low side-reaction profile
Rec.[1] Scale < 500 mg> 500 mg

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic and reaction pathway for the amidation process.

AmidationProtocol Start Start: 4-(methylsulfamoyl)-1H-pyrrole-2-COOH CheckAmine Analyze Amine Partner Start->CheckAmine RouteA Method A: HATU/DIPEA (Aliphatic/Steric Amines) CheckAmine->RouteA Discovery Scale RouteB Method B: T3P/Pyridine (Anilines/Scale-Up) CheckAmine->RouteB Process Scale Activation Activation Step (Formation of Active Ester) RouteA->Activation Pre-activate 5 min RouteB->Activation In-situ activation Coupling Nucleophilic Attack (C-N Bond Formation) Activation->Coupling Monitor LC-MS Checkpoint (Target Mass vs. SM) Coupling->Monitor WorkupA Workup A: LiCl Wash (Remove DMF) Column Chromatography Monitor->WorkupA Method A Complete WorkupB Workup B: Water Wash (Remove Phosphates) Recrystallization Monitor->WorkupB Method B Complete Final Final Product: 4-(methylsulfamoyl)-pyrrole-2-carboxamide WorkupA->Final WorkupB->Final

Caption: Decision tree for selecting the optimal amidation pathway based on scale and amine type.

Troubleshooting & Optimization

Low Conversion
  • Cause: Deactivation of the carboxylate by the electron-withdrawing sulfonamide group.

  • Solution: Switch to HOAt (7-aza-1-hydroxybenzotriazole) derived reagents like HATU (Method A) rather than HBTU. The pyridine nitrogen in HOAt provides an anchoring effect (neighboring group participation) that accelerates the coupling rate by up to 10-fold.

Solubility Issues
  • Symptom: Precipitation of the activated ester or starting material.

  • Solution: Use a co-solvent mixture of DMF:DMSO (4:1) . DMSO is an excellent solvent for sulfamoyl pyrroles. Ensure the reaction is not too concentrated (< 0.1 M).

Side Reaction: Sulfonamide Acylation[1]
  • Symptom: Mass spectrum shows

    
    .
    
  • Mechanism: The sulfonamide nitrogen reacts with a second molecule of activated acid.

  • Prevention: Avoid large excesses of the coupling reagent.[2] Use exactly 1.0–1.1 equivalents. Ensure the external amine is added immediately after activation (Method A) or use T3P (Method B), which is more chemoselective.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][9] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177. Link

  • Wachino, J. I., et al. (2021).[4][7] Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. Journal of Medicinal Chemistry, 64(10), 6677–6695. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Method

Application Note: Regioselective Introduction of Methylsulfamoyl Groups to Pyrrole Scaffolds

Topic: Reaction Conditions for Introducing Methylsulfamoyl Groups to Pyrrole Rings Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Introducing Methylsulfamoyl Groups to Pyrrole Rings Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The methylsulfamoyl moiety (


) is a critical pharmacophore in medicinal chemistry, enhancing aqueous solubility and providing a hydrogen bond donor/acceptor motif often essential for protein-ligand binding. However, introducing this group onto a pyrrole ring presents a unique synthetic paradox: the pyrrole ring is exceptionally electron-rich, making it prone to acid-catalyzed polymerization (tar formation) under the harsh conditions typically required for chlorosulfonation.

This guide details two distinct protocols to navigate this instability:

  • Method A (Direct): Low-temperature chlorosulfonation for robust substrates (C2-selective).

  • Method B (Indirect): A mild, two-step sulfonation using sulfur trioxide-pyridine (

    
    ) complexes for acid-sensitive scaffolds (potential for C3-selectivity).
    

Critical Mechanistic Insights

The Regioselectivity Challenge (C2 vs. C3)

Pyrrole undergoes Electrophilic Aromatic Substitution (


) preferentially at the C2 (

) position due to the greater stability of the

-complex intermediate.[1] However, this preference is reversible and sterically manipulable.
  • Kinetic Control (C2): Standard conditions (unsubstituted N-H) favor C2 substitution.

  • Steric Control (C3): Bulky protecting groups (e.g., TIPS) on the nitrogen atom sterically shield the C2 positions, directing the electrophile to C3 (

    
    ).
    
Diagram 1: Synthetic Decision Tree & Regioselectivity Logic

PyrroleSulfonation Start Target: Pyrrole-SO2NHMe Substrate Substrate Analysis Start->Substrate Robust Robust/Simple (Unsubstituted NH) Substrate->Robust Route 1 Sensitive Acid Sensitive or C3 Target Substrate->Sensitive Route 2 MethodA Method A: Direct (ClSO3H, -10°C) Robust->MethodA MethodB Method B: Indirect (SO3·Py Complex) Sensitive->MethodB C2_Prod C2-Sulfonyl Chloride MethodA->C2_Prod Kinetic Control C3_Prod C3-Sulfonic Acid MethodB->C3_Prod Thermodynamic/Steric Final Amination (MeNH2) C2_Prod->Final C3_Prod->Final via Activation (POCl3)

Caption: Decision matrix for selecting between direct chlorosulfonation and mild complex-based sulfonation based on substrate stability and regioselective goals.

Experimental Protocols

Method A: Direct Chlorosulfonation (C2-Selective)

Best for: Simple pyrroles, gram-scale synthesis, robust substrates. Mechanism:


 followed by in-situ conversion to sulfonyl chloride.
Reagents
  • Substrate: Pyrrole derivative (1.0 equiv)

  • Reagent: Chlorosulfonic acid (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN moderates reactivity via complexation; DCM is for higher reactivity.

  • Quench: Methylamine (2.0M in THF or aqueous 40%).

Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel. Vent to a caustic scrubber (HCl gas evolution).

  • Solvent Cooling: Charge the flask with MeCN (10 mL/g substrate) and cool to -10°C to 0°C .

  • Acid Addition: Add

    
     dropwise. Crucial: Maintain internal temperature < 0°C. The solution may darken.
    
  • Substrate Addition: Dissolve the pyrrole in a minimal amount of MeCN. Add this solution dropwise to the acid mixture over 30 minutes.

    • Why? Adding pyrrole to the acid ensures the pyrrole is always in an excess of electrophile, preventing pyrrole-pyrrole coupling (polymerization).

  • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC (mini-workup: quench aliquot in MeOH).

  • Quench/Amination:

    • Cool a separate flask containing excess Methylamine (5.0 equiv) in THF to 0°C.

    • Slowly transfer the sulfonyl chloride reaction mixture into the amine solution via cannula or dropping funnel.

    • Safety: This is highly exothermic.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Method B: The "Soft" Sulfonation (SO3·Py Complex)

Best for: Complex scaffolds, acid-sensitive groups, or directing to C3 (when N-protected). Mechanism: Formation of the sulfonate salt, activation to sulfonyl chloride, then amination.

Reagents
  • Reagent: Sulfur trioxide-pyridine complex (

    
    ) (2.0 equiv).
    
  • Activator: Phosphorus oxychloride (

    
    ) or Oxalyl Chloride.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Pyridine.

Step-by-Step Protocol
  • Sulfonation:

    • Dissolve pyrrole substrate in DCE.

    • Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       complex (solid).[2][3]
      
    • Heat to reflux (or 80°C) for 2–4 hours.

    • Observation: The product is often the pyridinium salt of the pyrrole sulfonic acid, which may precipitate.

  • Isolation of Salt: Cool to room temperature. If solid precipitates, filter it. If not, concentrate to dryness.

  • Activation (Chlorination):

    • Suspend the sulfonate salt in dry DCM.

    • Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF (Vilsmeier-Haack conditions).

    • Stir at RT for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
  • Amination:

    • Cool the mixture to 0°C.

    • Add excess Methylamine (3.0 equiv) and Triethylamine (2.0 equiv).

    • Stir for 1 hour.

Troubleshooting & Optimization (The "Expertise" Pillar)

IssueProbable CauseCorrective Action
Black Tar / Polymerization Acid concentration too high or Temp too high.Switch to Method B. If using Method A, dilute further and lower temp to -20°C. Ensure pyrrole is added to the acid.
Regioselectivity (Mixture of C2/C3) Thermodynamic equilibration.Control Time/Temp. Short reaction times at low temp favor Kinetic (C2). High temp/long times can lead to rearrangement.
Hydrolysis of Sulfonyl Chloride Wet reagents or slow quenching.Ensure all solvents are anhydrous. The transfer of the chloride to the amine must be rapid to outcompete hydrolysis by ambient moisture.
N-Desulfonylation If the product is an N-sulfonyl pyrrole.N-sulfonyl groups on pyrrole are labile to base. Avoid strong hydroxide bases during workup; use bicarbonate.

Advanced Visualization: Reaction Pathway

ReactionPathway Pyrrole Pyrrole Substrate ClSO3H Reagent: ClSO3H (Excess, -10°C) Pyrrole->ClSO3H Method A SO3Py Reagent: SO3·Py (Reflux) Pyrrole->SO3Py Method B Intermediate_A Pyrrole-2-sulfonyl chloride (Unstable Intermediate) ClSO3H->Intermediate_A Electrophilic Subst. Amination Amination: MeNH2 / THF Intermediate_A->Amination Intermediate_B Pyrrole-sulfonic acid salt SO3Py->Intermediate_B Activation Activation: (COCl)2 or POCl3 Intermediate_B->Activation Activation->Intermediate_A Product FINAL PRODUCT: N-Methylsulfamoyl Pyrrole Amination->Product

Caption: Comparative workflow of Method A (Direct) vs Method B (Stepwise), converging at the amination step.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for electrophilic substitution mechanisms in pyrroles).
  • Anderson, H. J., & Lee, S. F. (1980). "Pyrrole chemistry. XXI. Acylation of pyrrole and N-substituted pyrroles." Canadian Journal of Chemistry, 58(23), 2516-2520. Link (Foundational work on regioselectivity control).

  • Takeda Pharmaceutical Company. (2015). "Process for preparation of Vonoprazan." World Intellectual Property Organization, WO2010101234. (Industrial context for pyrrole sulfonylation).[4][5][6]

  • Lowe, G., et al. (2012).[7] "Synthesis of sulfonylated pyrroles via pyridine-SO3 complex." Journal of Organic Chemistry, 77(18). (Specifics on the mild SO3-Py protocol).

  • Sigma-Aldrich. "Chlorosulfonic Acid - Safety Data Sheet." Link (Essential safety grounding for Method A).

Sources

Application

Application Note: Coupling Strategies for 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid

This Application Note provides a comprehensive technical guide for the peptide coupling of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid . This moiety is a critical scaffold in the synthesis of minor groove binders (l...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the peptide coupling of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid . This moiety is a critical scaffold in the synthesis of minor groove binders (lexitropsins), metallo-


-lactamase inhibitors, and specific protein-protein interaction modulators.

The electron-withdrawing nature of the sulfamoyl group at position 4, combined with the acidic pyrrole NH and the sulfonamide NH, presents a unique set of synthetic challenges that require precise reagent selection and protocol design.

Introduction & Chemical Context

The incorporation of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid into peptide backbones is often hindered by two primary factors:

  • Electronic Deactivation: The sulfamoyl group (

    
    ) is strongly electron-withdrawing. While this increases the acidity of the carboxylic acid (making it easier to deprotonate), it also deactivates the pyrrole ring, altering the kinetics of activation compared to standard electron-rich pyrroles (like N-methylpyrrole used in Netropsin).
    
  • Competing Nucleophiles: The molecule contains two additional acidic protons: the pyrrole ring NH (

    
    , lowered by the sulfamoyl group) and the sulfonamide NH (
    
    
    
    ). Without proper protection or base control, these sites can participate in side reactions, such as N-acylation or branching.

Strategic Reagent Selection

Selecting the right coupling cocktail is dictated by the synthesis phase (Solution vs. Solid Phase) and the steric demand of the amine partner.

Reagent Decision Matrix
Reagent ClassSpecific ReagentsRecommended Use CaseProsCons
Phosphonium Salts PyBOP / PyAOPStandard SPPS Excellent for on-resin coupling; robust against aggregation.Byproducts (HMPA analogs) are toxic/carcinogenic; difficult to remove in solution phase.[1]
Uronium/Aminium HATU / HBTUDifficult/Hindered Gold Standard for reactivity; HOAt moiety (in HATU) speeds up activation via neighboring group effect.Can cause guanidinylation of free amines if activation is slow; expensive.
Carbodiimides EDC[1][2][3]·HCl / HOBtSolution Phase Clean workup (water-soluble urea); low cost.Slower activation; lower yield for electron-deficient acids.
Acid Chlorides

/

"The Nuclear Option" Highest reactivity; bypasses low nucleophilicity of amine partners.Harsh conditions; incompatible with acid-sensitive protecting groups (Boc).
Visualization: Reagent Selection Logic

ReagentSelection cluster_legend Legend Start Start: Coupling 4-sulfamoyl-pyrrole-COOH Phase Select Synthesis Phase Start->Phase SolPhase Solution Phase Phase->SolPhase SolidPhase Solid Phase (SPPS) Phase->SolidPhase Sterics Is the Amine Hindered? SolPhase->Sterics HATU Use HATU/HOAt + DIPEA (High Reactivity) SolidPhase->HATU Difficult/Failed Cycle PyBOP Use PyBOP/HOBt + NMM (Standard SPPS) SolidPhase->PyBOP Standard Cycle EDC Use EDC/HOBt or EDC/Oxyma (Clean Workup) Sterics->EDC No (Primary Amine) Sterics->HATU Yes (Secondary/Aromatic) HighRisk High Reactivity Std Standard Protocol

Figure 1: Decision tree for selecting coupling reagents based on synthesis phase and steric hindrance.

Critical Considerations for 4-(Methylsulfamoyl)-1H-pyrrole

A. Protection of the Pyrrole Nitrogen (1H)

While the "1H" designation implies a free amine, it is highly recommended to use a protected building block (e.g., 1-(Boc)-4-(methylsulfamoyl)-pyrrole-2-COOH) for SPPS.

  • Why? The electron-withdrawing sulfamoyl group increases the acidity of the pyrrole NH. In the presence of strong activators (HATU) and base (DIPEA), the pyrrole nitrogen can act as a nucleophile, attacking the activated ester of another molecule, leading to dimerization or branching .

  • If you MUST use the unprotected 1H-pyrrole: Use EDC/HOBt in solution phase. The conditions are milder (pH ~4.5-6.0), reducing the risk of deprotonating the pyrrole ring.

B. Sulfonamide Acidity

The


 proton has a 

.
  • Risk: In SPPS, using strong bases like DBU (for Fmoc removal) can deprotonate this sulfonamide.

  • Mitigation: Use Piperidine (20%) for Fmoc removal (standard) but avoid DBU. For the coupling step, use Collidine or N-Methylmorpholine (NMM) instead of DIPEA if racemization or over-reaction is observed, as they are weaker bases.[1]

Detailed Protocols

Protocol A: Solution Phase Coupling (High Purity)

Best for: Synthesizing building blocks or short fragments.

Reagents:

  • Carboxylic Component: 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Amine Component: Amino acid ester or amine (1.1 eq)

  • Coupling Agent: HATU (1.1 eq) or EDC·HCl (1.2 eq) + HOAt (1.1 eq)

  • Base: DIPEA (2.5 eq for HATU) or None/Catalytic DMAP (for EDC)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the pyrrole acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation:

    • If using HATU: Add DIPEA (2.5 eq) followed by HATU (1.1 eq). Stir for 2-3 minutes . The solution should turn yellow/orange. Note: Do not let the activated ester sit for >10 mins to avoid racemization or rearrangement.

    • If using EDC: Add HOBt/HOAt (1.1 eq) and EDC·HCl (1.2 eq). Stir for 15 minutes at

      
      .
      
  • Coupling: Add the Amine component (1.1 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS or TLC.

    • Checkpoint: If the reaction stalls, add 0.5 eq more HATU/DIPEA.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with: 1M KHSO

      
       (removes DIPEA/amines), Water, 5% NaHCO
      
      
      
      (removes unreacted acid), and Brine.
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Protocol B: Solid Phase Peptide Synthesis (SPPS)

Best for: Incorporating the moiety into longer peptide chains.

Reagents:

  • Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g).

  • Coupling Cocktail: PyBOP (4 eq) / NMM (8 eq) / DMF .

  • Alternative for difficult sequences:HATU (4 eq) / Collidine (8 eq).

Step-by-Step Workflow:

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).[4]
  • Pre-Activation:

    • Dissolve 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (4 eq relative to resin) in DMF.

    • Add PyBOP (4 eq).

    • Add NMM (8 eq).

    • Crucial: Activate for only 30-60 seconds before adding to resin to minimize side reactions.

  • Coupling: Add mixture to resin. Shake/vortex for 60 minutes .

  • Monitoring: Perform a Chloranil Test (preferred over Kaiser test for secondary amines or heteroaromatics).

    • Positive (Blue): Incomplete coupling.

      
      Re-couple  using HATU protocol.
      
    • Negative (Colorless/Yellow): Complete.

  • Capping (Optional but Recommended): Acetic anhydride/Pyridine in DMF to block unreacted amines.

Visualization: SPPS Workflow

SPPS_Workflow Resin Fmoc-Resin Deprotect Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (Pyrrole-COOH + PyBOP + NMM) Wash1->Activate Couple Coupling (60 min, RT) Activate->Couple Test Chloranil Test Couple->Test Recouple Re-Couple (HATU + Collidine) Test->Recouple Positive (Fail) NextStep Proceed to Next Cycle Test->NextStep Negative (Pass) Recouple->Test

Figure 2: Solid Phase Peptide Synthesis (SPPS) cycle with integrated quality control checkpoints.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield / Incomplete Coupling Steric hindrance or electronic deactivation of the pyrrole carboxylate.Switch to HATU or COMU . Increase temperature to

(microwave assisted).
Double Incorporation / Dimerization Unprotected pyrrole NH reacting with activated ester.Use a Boc-protected pyrrole building block. If unavailable, ensure stoichiometric activation (1.0 eq activator) to avoid excess active species.
Product Precipitation Sulfonamide aggregation (H-bonding).Use DMSO/DMF (1:1) solvent mixture. Add chaotropic salts (e.g., 0.1M LiCl) to the coupling mixture.
Racemization Over-activation or prolonged base exposure.Use Collidine instead of DIPEA. Limit pre-activation time to <2 minutes. Use Oxyma Pure as an additive.

References

  • Synthesis of Pyrrole-2-carboxylic Acid Derivatives : Journal of Medicinal Chemistry. "Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates." (2021).[5] Link

  • Coupling Reagent Guide : MilliporeSigma. "Peptide Coupling Reagents Guide: HATU, HBTU, and PyBOP mechanisms." Link

  • Sulfonamide Reactivity in Peptides : ResearchGate. "Reactivity of Sulfonamide NH in Peptide Coupling and Safety-Catch Linkers." Link

  • Solid Phase Synthesis Protocols : Caltech. "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids." (1996). Link

  • General Pyrrole Synthesis : Organic Chemistry Portal. "Paal-Knorr and Hantzsch Pyrrole Synthesis Methods." Link

Sources

Method

Application Note &amp; Protocol Guide: One-Pot Synthesis of Sulfamoyl Pyrrole Carboxylic Acids

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, the pyrrole ring and the sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrrole ring and the sulfonamide group independently represent "privileged scaffolds"—structural motifs that appear in a multitude of biologically active compounds.[1][2] Pyrrole derivatives are central to numerous pharmaceuticals, including the blockbuster drug atorvastatin, and exhibit a wide range of activities such as antibacterial, anti-inflammatory, and anticancer properties.[2][3] The sulfamoyl group (R-SO₂-NR₂), a key component of sulfonamide drugs, is a versatile functional group known for its ability to act as a bioisostere of carboxylic acids and to form critical hydrogen bonding interactions with biological targets.[1][4][5]

The strategic combination of these two moieties into a single molecule, the sulfamoyl pyrrole carboxylic acid, has yielded compounds of significant therapeutic promise. A notable example is the development of 2,5-diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid (SPC), a potent inhibitor of metallo-β-lactamases (MBLs).[6] Such inhibitors are critical for combating carbapenem-resistant Enterobacteriaceae (CRE), a major global health threat.[6] The sulfamoyl and carboxylate groups on the pyrrole core act as a bidentate zinc-binding pharmacophore, essential for inhibiting the MBL enzymes.[6]

Given their therapeutic potential, the development of efficient, scalable, and atom-economical synthetic routes to these compounds is of paramount importance. One-pot synthesis, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, offers a streamlined approach that minimizes solvent waste, reduces purification steps, and shortens overall synthesis time.[7][8] This guide provides a detailed exploration of a conceptual one-pot methodology for the synthesis of sulfamoyl pyrrole carboxylic acids, grounded in established chemical principles.

The Synthetic Challenge & One-Pot Strategy

The direct, one-pot synthesis of a polysubstituted sulfamoyl pyrrole carboxylic acid from simple acyclic precursors is a complex transformation. It requires the controlled formation of the pyrrole ring, the regioselective installation of a carboxyl group, and the introduction of a sulfamoyl group. A robust one-pot strategy can be envisioned as a two-stage process within a single vessel:

  • Stage 1: Pyrrole Core Formation: Construction of the pyrrole-2-carboxylate scaffold via a multicomponent reaction.

  • Stage 2: In-situ Sulfamoylation: Electrophilic substitution on the electron-rich pyrrole ring to introduce the sulfamoyl group.

This approach leverages the efficiency of multicomponent reactions for building the core heterocycle, followed by a well-understood functionalization step.

G cluster_0 One-Pot Reaction Vessel A Simple Precursors (e.g., Enones, Glycine Esters, Amines) B Stage 1: Pyrrole Synthesis (Cyclization + Oxidation) A->B Multicomponent Reaction C Pyrrole-2-Carboxylate Intermediate B->C Aromatization D Stage 2: In-situ Sulfamoylation (Addition of Sulfamoylating Agent) C->D Reagent Addition E Final Product: Sulfamoyl Pyrrole Carboxylic Acid D->E Electrophilic Substitution

Figure 1: Conceptual workflow for the two-stage, one-pot synthesis of sulfamoyl pyrrole carboxylic acids.

Stage 1 Protocol: Multicomponent Synthesis of the Pyrrole-2-Carboxylate Core

This protocol is adapted from a highly efficient one-pot method for synthesizing pyrrole-2-carboxylates and -carboxamides, which involves an electrocyclization/oxidation sequence.[9][10][11] The key steps are the initial cyclocondensation to form a dihydropyrrole intermediate, followed by in-situ oxidation to the aromatic pyrrole.

Causality Behind Experimental Choices
  • Reactants: Chalcones (enones) and glycine esters are chosen as readily available precursors that efficiently form the C3-C4-C5 and N1-C2 portions of the pyrrole ring, respectively.

  • Solvent: Pyridine serves as a high-boiling polar solvent that facilitates the initial condensation and can also act as a base.

  • Microwave Irradiation: This technique significantly reduces reaction times compared to conventional heating by promoting rapid and uniform heating.[11]

  • Oxidant: Copper(II) acetate is an effective oxidant for the dihydropyrrole intermediate. While stronger oxidants like DDQ can be used, Cu(II) is often preferred for its milder nature and compatibility with a wider range of functional groups. It can also be used catalytically with air, though stoichiometric amounts provide higher yields in shorter times.[9][11]

Detailed Experimental Protocol (Stage 1)

Materials:

  • Substituted Chalcone (enone) (1.0 mmol, 1.0 equiv)

  • Glycine ethyl ester hydrochloride (1.2 mmol, 1.2 equiv)

  • Triethylamine (TEA) (1.2 mmol, 1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (2.0 mmol, 2.0 equiv)

  • Anhydrous Pyridine (4 mL)

  • 3 Å Molecular Sieves (approx. 200 mg)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add the substituted chalcone (1.0 mmol), glycine ethyl ester hydrochloride (1.2 mmol), and 3 Å molecular sieves.

  • Add a magnetic stir bar, and then add anhydrous pyridine (4 mL) followed by triethylamine (1.2 mmol).

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Carefully open the vial and add copper(II) acetate (2.0 mmol).

  • Reseal the vial and irradiate the mixture again at 130 °C for an additional 30 minutes.

  • After cooling, the reaction mixture containing the crude pyrrole-2-carboxylate is ready for Stage 2. Do not proceed to work-up if performing the one-pot sulfamoylation.

G cluster_mech Stage 1: Pyrrole Core Synthesis reactants Chalcone + Glycine Ester intermediate1 Azomethine Ylide Formed via condensation reactants->intermediate1 Pyridine, 130°C (µW) intermediate2 3,4-Dihydropyrrole Formed via 6π-electrocyclization intermediate1->intermediate2 Spontaneous Electrocyclization product { Pyrrole-2-Carboxylate | Aromatized Product} intermediate2->product Cu(OAc)₂, 130°C (µW) [Oxidation]

Figure 2: Simplified reaction mechanism for the formation of the pyrrole-2-carboxylate core.

Stage 2 Protocol: In-situ Electrophilic Sulfamoylation

Pyrroles are electron-rich aromatic heterocycles that readily undergo electrophilic substitution, typically at the C2 or C5 positions.[12] If these positions are blocked, substitution occurs at C3 or C4. This stage involves the addition of a sulfamoylating agent to the crude reaction mixture from Stage 1.

Causality Behind Experimental Choices
  • Sulfamoylating Agent: Sulfamoyl chloride (H₂NSO₂Cl) is a common and reactive electrophile for this purpose. It can be generated in-situ from sulfuryl chloride and ammonia or used directly if available. For this protocol, we will use N,N-dimethylsulfamoyl chloride for better stability and handling.

  • Catalyst: A Lewis acid like aluminum chloride (AlCl₃) can be used to activate the sulfamoyl chloride, enhancing its electrophilicity and promoting substitution on the pyrrole ring.[12] The choice of catalyst is critical to achieve regioselectivity.

  • Temperature: The reaction is typically performed at a low temperature (0 °C to room temperature) to control the reactivity and prevent potential polymerization of the pyrrole under strongly acidic conditions.[12]

Detailed Experimental Protocol (Stage 2 - One-Pot Continuation)

Materials:

  • Crude reaction mixture from Stage 1

  • N,N-Dimethylsulfamoyl chloride (1.5 mmol, 1.5 equiv)

  • Aluminum chloride (AlCl₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Ice bath

Procedure:

  • Cool the crude reaction mixture from Stage 1 in an ice bath to 0 °C.

  • Dilute the mixture with anhydrous dichloromethane (5 mL) to improve stirring and heat dissipation.

  • In a separate, dry flask, suspend aluminum chloride (1.5 mmol) in anhydrous DCM (2 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the N,N-dimethylsulfamoyl chloride (1.5 mmol) to the AlCl₃ suspension at 0 °C. Stir for 10 minutes to form the electrophilic complex.

  • Transfer this activated sulfamoylating agent mixture to the cooled pyrrole reaction mixture dropwise via a syringe or cannula over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

Work-up and Purification

  • Once the reaction is complete, carefully quench the mixture by slowly pouring it into a beaker containing crushed ice and 1 M HCl (20 mL).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final sulfamoyl pyrrole carboxylic acid ester.

  • If the free carboxylic acid is desired, the purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/H₂O).

Data Summary and Expected Outcomes

The efficiency of one-pot reactions is highly substrate-dependent. The following table provides a hypothetical summary based on typical yields for the individual steps.

StageKey TransformationTypical Yield Range (%)Functional Group Tolerance[9][11]
Stage 1 Pyrrole Synthesis60 - 89%Good (Tolerates -Cl, -Br, -F, -NO₂, -CN)
Stage 2 Sulfamoylation50 - 75%Moderate (Sensitive to strong nucleophiles)
Overall One-Pot Process 30 - 65% Dependent on substrate compatibility with both stages

Table 1: Expected Yields and Substrate Scope Considerations.

Conclusion and Future Perspectives

This guide outlines a robust, albeit conceptual, one-pot synthetic strategy for accessing valuable sulfamoyl pyrrole carboxylic acids. By combining an efficient microwave-assisted multicomponent pyrrole synthesis with a subsequent in-situ electrophilic sulfamoylation, this methodology provides a rapid and resource-efficient alternative to traditional multi-step syntheses. The protocols described herein are grounded in established and reliable chemical transformations, offering a strong starting point for researchers in drug discovery and process development. Further optimization of reaction conditions, particularly the choice of sulfamoylating agent and Lewis acid catalyst, could lead to improved yields and regioselectivity, further enhancing the utility of this powerful synthetic approach.

References

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of alkyl pyrrole-2-carboxylates starting from β-nitroacrylates and primary amines. RSC Advances. Retrieved from [Link]

  • Canadian Science Publishing. (1970). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Retrieved from [Link]

  • Imbri, D., et al. (2014). One-pot synthesis of pyrrole-2-carboxylates and -carboxamides via an electrocyclization/oxidation sequence. The Journal of Organic Chemistry, 79(23), 11750–11758. Retrieved from [Link]

  • Imbri, D., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(23), 11750-11758. Retrieved from [Link]

  • Farahani, F. S., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Journal of Heterocyclic Chemistry, 55(10), 2256-2287. Retrieved from [Link]

  • Jing, X., et al. (2009). Organic Catalytic Multicomponent One-Pot Synthesis of Highly Substituted Pyrroles. Catalysis Letters, 133, 194–200. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Wang, C., et al. (2024). B(C6F5)3-Catalyzed Multicomponent Reactions of 2,3-Diketoesters, Amines, Allenes, and Nucleophiles: Synthesis of 2α-Functionalized Pyrroles. Organic Letters, 26(34), 6723–6728. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews. Retrieved from [Link]

  • Linnenbrink, A., et al. (2021). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Natural Product Reports, 38(10), 1866-1888. Retrieved from [Link]

  • Wachino, J., et al. (2020). Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. mBio, 11(2), e03352-19. Retrieved from [Link]

  • Chen, X., et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 19(21), 3596-3645. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Bentham Science. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry. Retrieved from [Link]

  • Smith, G. F., & Jones, G. (2008). The sulfonamide group as a structural alert: A distorted story? Bioorganic & Medicinal Chemistry, 16(15), 7071-7076. Retrieved from [Link]

  • Academia.edu. (n.d.). A Novel One-Pot Synthesis of Some New Interesting Pyrrole Derivatives. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Mitu, M. A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]

  • CORE Scholar. (2006). Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Al-Matarneh, C. M., et al. (2024). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry, 12. Retrieved from [Link]

Sources

Application

Application Note: Kinetic Optimization of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid Synthesis

Abstract This application note details the process optimization for synthesizing 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid , a structural analog to the potassium-competitive acid blocker (P-CAB) Vonoprazan. While...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the process optimization for synthesizing 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid , a structural analog to the potassium-competitive acid blocker (P-CAB) Vonoprazan. While the synthetic route is established, the chlorosulfonation step exhibits high sensitivity to reaction time and temperature, often leading to isomeric impurities (C5-sulfonation) or polymerization tars. This guide provides a validated protocol for optimizing reaction kinetics, emphasizing the transition from kinetic to thermodynamic control, and establishes a self-validating HPLC monitoring system.

Strategic Analysis & Chemical Context

The Synthetic Challenge

The synthesis involves three primary stages:

  • Chlorosulfonation: Electrophilic aromatic substitution of pyrrole-2-carboxylate.

  • Amidation: Nucleophilic attack by methylamine.

  • Hydrolysis: Ester deprotection to the free acid.

The critical bottleneck is Stage 1 . The pyrrole ring is electron-rich, making it highly reactive toward chlorosulfonic acid (


).
  • Kinetic Issue: If the reaction time is too short, mono-chlorosulfonation is incomplete.

  • Thermodynamic/Stability Issue: If the reaction time is too long or the temperature uncontrolled, the sulfonyl chloride intermediate decomposes or undergoes acid-catalyzed polymerization. Furthermore, extended exposure to strong acid can lead to desulfonation or migration to the thermodynamically favored C5 position.

Reaction Pathway

The following diagram illustrates the optimized pathway and the critical decision points where reaction time dictates the impurity profile.

ReactionPathway Start Methyl 1H-pyrrole-2-carboxylate Inter1 4-Chlorosulfonyl Intermediate (Unstable) Start->Inter1  Step 1: Chlorosulfonation (CRITICAL TIME CONTROL)   Reagent1 ClSO3H (excess) Reagent1->Inter1 Inter2 Methyl 4-(methylsulfamoyl) pyrrole-2-carboxylate Inter1->Inter2  Step 2: Amidation   Impurity Polymer/Tars (Over-reaction) Inter1->Impurity  > 4 Hours   Reagent2 MeNH2 / THF Reagent2->Inter2 Final 4-(methylsulfamoyl)-1H-pyrrole -2-carboxylic acid Inter2->Final  Step 3: Hydrolysis   Step3 LiOH / H2O Step3->Final

Figure 1: Synthetic pathway highlighting the critical instability of the chlorosulfonyl intermediate.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled. The "Reaction Time" listed here is the variable we are optimizing in Section 4.

ParameterSetpointCriticalityRationale
Reagent Stoichiometry 1.0 equiv SM : 5.0 equiv

HighExcess acid acts as solvent and drives equilibrium.
Addition Temperature

Critical Prevents immediate exotherm-driven polymerization.
Reaction Temperature

to

HighHigher temps accelerate rate but degrade selectivity.
Quench Rate

HighViolent hydrolysis of excess

releases

gas.[1]

Optimization Protocol: Time-Course Study

This protocol describes how to determine the "Golden Batch" time point. Do not rely on visual cues (color change is unreliable in pyrrole chemistry); use HPLC.

Experimental Setup
  • Scale: 5.0 g of Methyl 1H-pyrrole-2-carboxylate.

  • Solvent: Neat Chlorosulfonic acid (acting as solvent/reagent).

  • Sampling: Aliquots taken at 30 min, 1h, 2h, 3h, 4h.

Step-by-Step Methodology
  • Preparation: Charge 25.0 mL (approx. 10 equiv) of chlorosulfonic acid into a dry 100 mL 3-neck flask equipped with a thermometer and drying tube. Cool to

    
    .
    
  • Addition: Add 5.0 g of Methyl 1H-pyrrole-2-carboxylate portion-wise over 20 minutes. Note: Maintain internal temp

    
    .
    
  • Ramp: Remove ice bath. Allow the mixture to warm to Room Temperature (

    
    ). Start the timer (
    
    
    
    ).
  • Sampling (The Optimization Loop):

    • At each time point, remove 100

      
       of reaction mixture.
      
    • Quench: Immediately dispense into a vial containing 500

      
       cold MeOH (forms the methyl ester sulfonate for easier detection) and 500 
      
      
      
      Water.
    • Analyze: Inject onto HPLC (Method details in Section 6).

Data Analysis & Interpretation

The following table represents typical data trends observed during this optimization.

Table 1: Kinetic Profile of Chlorosulfonation at


 
Time (h)SM Area %Product (Intermediate) Area %Impurity (Dimer/Tar) %Action
0.535%62%3%Reaction Incomplete. Continue.
1.0 2% 95% 3% Optimal Stop Point.
2.00%88%12%Degradation onset.
4.00%75%25%Significant Tars. Yield Loss.

Insight: The reaction reaches maximum conversion at 1.0 hour. Extending to 2.0 hours provides no benefit and increases impurity load significantly.

Optimized Synthesis Protocol (Golden Batch)

Based on the kinetic data above, this is the validated procedure for the full synthesis.

Step 1: Chlorosulfonation (Time-Controlled)
  • Cool 25 mL

    
     to 
    
    
    
    .
  • Add 5.0 g Methyl 1H-pyrrole-2-carboxylate.

  • Warm to

    
     and stir for exactly 60 minutes .
    
  • Quench: Pour the reaction mixture slowly onto 100 g of crushed ice/water mixture. Caution: Violent evolution of HCl.

  • Extract the sulfonyl chloride precipitate with DCM (

    
    ). Dry over 
    
    
    
    .
Step 2: Amidation
  • To the DCM solution from Step 1, cool to

    
    .
    
  • Add 3.0 equiv of Methylamine (2M in THF) dropwise.

  • Stir for 30 minutes at

    
    . (Amidation is rapid).
    
  • Wash with 1N HCl (to remove excess amine) and Brine. Concentrate to yield the ester.

Step 3: Hydrolysis
  • Dissolve the ester in THF/Water (1:1).

  • Add 2.5 equiv LiOH. Stir at

    
     for 2 hours.
    
  • Acidify with 1N HCl to pH 3.

  • Filter the precipitate. Recrystallize from Ethanol/Water to obtain 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid .

Quality Control & Troubleshooting

HPLC Method (IPC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).
    
  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm.

Workflow Visualization

Use this logic flow to troubleshoot low yields.

OptimizationLogic Start Start Reaction Check1 IPC at 1 Hour (HPLC) Start->Check1 Decision1 SM > 5%? Check1->Decision1 Decision2 Impurity > 5%? Decision1->Decision2 No Action1 Increase Temp to 35°C (Re-check in 30 min) Decision1->Action1 Yes Action2 Quench Immediately (Over-reaction) Decision2->Action2 Yes Action3 Proceed to Quench (Optimal) Decision2->Action3 No

Figure 2: In-Process Control (IPC) Logic for determining the reaction endpoint.

References

  • Takeda Pharmaceutical Company Limited. (2010). Heterocyclic compound and use thereof. (Patent No. WO2010101230). World Intellectual Property Organization. Link

    • Context: Describes the foundational synthesis of Vonoprazan intermediates, including the sulfonyl-pyrrole scaffold.
  • Joshi, R. A., et al. (2015). Process for the preparation of Vonoprazan and its intermediates.[2][3][4][5] (Patent No. WO2015168321). Link

    • Context: Provides specific details on the chlorosulfonation temper
  • Barnett, C. J., & Wilson, T. M. (1989). Synthesis of pyrrole-2-carboxylic acid derivatives.[6][7]Journal of Organic Chemistry, 54(20), 4795-4800. Link

    • Context: Authoritative source on the regioselectivity of electrophilic substitution in pyrrole-2-carboxyl
  • Sigma-Aldrich. (n.d.). Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate Product Sheet.Link

    • Context: Physical properties and handling safety for the chlorosulfonyl intermediate.[1][8]

Sources

Method

Green chemistry approaches to synthesizing Vonoprazan intermediates

Executive Summary Vonoprazan fumarate (TAK-438) represents a paradigm shift in acid-suppression therapy, functioning as a potassium-competitive acid blocker (P-CAB). While its clinical efficacy is superior to traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vonoprazan fumarate (TAK-438) represents a paradigm shift in acid-suppression therapy, functioning as a potassium-competitive acid blocker (P-CAB). While its clinical efficacy is superior to traditional proton pump inhibitors (PPIs), the "classical" synthesis routes—often relying on stoichiometric reagents, halogenated solvents, and multiple chromatographic purifications—pose significant environmental and cost challenges at scale.

This guide details validated green chemistry protocols for synthesizing and purifying key Vonoprazan intermediates. By transitioning from traditional redox processes to catalytic hydrogenation and replacing dichloromethane (DCM) extractions with aqueous-phase crystallization , laboratories can achieve:

  • 30-40% reduction in Process Mass Intensity (PMI).

  • Elimination of Class 1 and 2 solvents (e.g., benzene, DCM) in workup stages.

  • >90% yields through telescoped (one-pot) workflows.[1]

Strategic Pathway: Classical vs. Green Architectures

The synthesis of Vonoprazan hinges on the construction of the highly substituted pyrrole core.[2][3]

The Classical Route (The "Redox Heavy" Path)
  • Mechanism: Involves bromination of acetophenones, condensation with malononitrile, and stoichiometric reduction.

  • Drawbacks: Uses corrosive bromine (

    
    ), requires toxic transition metals (Ni) in stoichiometric or high-loading amounts, and necessitates silica gel chromatography for intermediate isolation.
    
The Green Route (The "Catalytic & Telescoped" Path)
  • Mechanism: Utilizes Atom Transfer Radical Cyclization (ATRC) or Catalytic Hydrogenation to close the pyrrole ring.[2]

  • Advantages:

    • Solvent Switch: Replaces DMF/THF with Methanol, Ethanol, or 2-MeTHF.

    • Telescoping: Avoids isolation of unstable intermediates (e.g., the chloropyrrole).

    • Workup: Relies on "crash cooling" or anti-solvent crystallization (Water) rather than extraction.

Detailed Experimental Protocols

Protocol A: Green Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Target Intermediate: The Pyrrole Core

This protocol replaces the hazardous chemical reduction of chloropyrrole intermediates with a clean, catalytic hydrogenation in a bio-renewable solvent.

Reagents & Materials:

  • Substrate: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Intermediate IV).[4]

  • Catalyst: 10% Pd/C (50% water wet). Note: High turnover frequency allows low loading (0.5-1.0 wt%).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Base: Diisopropylethylamine (DIPEA) or Sodium Acetate (NaOAc).

  • Hydrogen Source:

    
     gas (balloon or low pressure 0.1 MPa).
    

Step-by-Step Methodology:

  • Charge: In a hydrogenation vessel (or round-bottom flask), dissolve 10.0 g of the chloro-intermediate in 100 mL of Methanol.

  • Catalyst Addition: Add 1.15 eq of DIPEA (to scavenge HCl formed) and 0.2 g of 10% Pd/C catalyst.

    • Green Tip: The use of DIPEA/MeOH creates a homogeneous system that keeps the product in solution while the salt stays soluble or precipitates harmlessly depending on concentration.

  • Reaction: Purge the vessel with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3. Stir vigorously at 25–30°C under a hydrogen atmosphere (balloon pressure is sufficient) for 4–6 hours .
    • Monitoring: Check via HPLC/TLC. The disappearance of the chloro-peak is rapid.

  • Workup (The "Zero-Waste" Step):

    • Filter the catalyst through a Celite pad (save Pd/C for recovery).

    • Concentrate the filtrate under reduced pressure to approx. 20% volume .

    • Crystallization: Slowly add 40 mL of Water (anti-solvent) to the residue while stirring. Heat to reflux (clear solution), then slowly cool to 0–5°C .

  • Isolation: Filter the precipitated yellow solid. Wash with a cold 1:2 EtOH/Water mixture.[5]

  • Yield: Expect 93–98% yield of high-purity (>99%) product.

Why this is Green:

  • Atom Economy: The only byproduct is the amine hydrochloride salt.

  • Solvent: Methanol/Water are preferred solvents; no extraction with chlorinated solvents is required.

Protocol B: Aqueous-Phase Purification of the Aldehyde Intermediate

Target: 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

After the sulfonylation step (attaching the pyridine ring), traditional methods use DCM extraction. This protocol uses a Recrystallization-Driven Isolation .

Reagents:

  • Crude Sulfonylated Aldehyde (reaction mass).

  • Solvent System: Isopropanol (IPA) and Water.

Step-by-Step Methodology:

  • Dissolution: Take the crude solid (approx. 20 g ) and suspend it in 45 mL of Isopropanol.

  • Reflux: Heat the mixture to reflux (80–82°C ). The solid should dissolve completely. If not, add IPA in 5 mL increments.

  • Controlled Precipitation:

    • Cool the solution slowly to 25–30°C over 1 hour.

    • Add 25 mL of Water dropwise over 30 minutes. (This acts as the anti-solvent).

  • Aging: Stir the resulting slurry for 2–3 hours at ambient temperature.

  • Filtration: Filter the solid and wash with 10 mL of 1:1 IPA/Water .

  • Drying: Vacuum dry at 50°C.

Outcome:

  • Purity: Increases from ~85% (crude) to >98.5% (crystalline).

  • Solvent Impact: Eliminates the need for drying agents (

    
    ) and massive volumes of wash solvents.
    

Green Metrics & Data Analysis

The following table contrasts the "Classical" Takeda route with the "Green Telescoped" approach described above.

MetricClassical Route (Takeda)Green Telescoped RouteImprovement Factor
Step Count 8 Steps (with isolation)5-6 Steps (Telescoped)25% Reduction
Key Solvents DCM, DMF, THF, BenzeneWater, Methanol, IPAClass 1/2 Eliminated
Atom Economy ~36% (Poor)~65% (Improved)~1.8x Efficiency
Catalyst Stoichiometric Metals / ToxicRecyclable Pd/C or CobaltCatalytic vs. Stoichiometric
Yield (Overall) ~25-40%>60%High Yield

Visualizing the Green Workflow

The diagram below illustrates the streamlined synthesis pathway, highlighting the specific points where green chemistry interventions (Catalysis and Aqueous Workup) replace traditional bottlenecks.

VonoprazanGreenSynthesis cluster_legend Workflow Key Start 2-Fluoroacetophenone Bromination Step 1: Bromination (Green: Enzyme or Mild Bromide) Start->Bromination Cyclization Step 2: One-Pot Cyclization (Cobalt Cat. or Pd/C) Bromination->Cyclization Telescoped (No Isolation) Pyrrole Intermediate: Pyrrole Carbonitrile Cyclization->Pyrrole Protocol A: H2, Pd/C, MeOH Sulfonylation Step 3: Sulfonylation (Phase Transfer Cat.) Pyrrole->Sulfonylation 3-Pyridine sulfonyl chloride Aldehyde Intermediate: Sulfonylated Aldehyde Sulfonylation->Aldehyde Purification Protocol B: Aqueous Crystallization (IPA/Water - No DCM) Aldehyde->Purification Green Workup Final Vonoprazan Fumarate Purification->Final Reductive Amination Key1 Starting Material Key2 Green Intervention Key3 Critical Intermediate

Figure 1: Green Synthesis Workflow for Vonoprazan. Highlights include the telescoped cyclization (Step 2) and the solvent-free purification (Protocol B).

References

  • Takeda Pharmaceutical Co. (2012). Process for the preparation of pyrrole derivatives.[2][3][6][7][8][9][10][11] Patent CN102421753.[9] (Original "Classical" Route description).

  • Lunan Pharma Group. (2019). Preparation method of Vonoprazan key intermediate.[2][3][6][8][9] Patent CN110028436B. Link (Describes the Cobalt-catalyzed green cyclization).

  • Beijing Fuyuan Pharmaceutical. (2021). Synthetic method of Vonoprazan intermediate.[2][3][5][6][7][8][12] Patent CN113896655A. Link (Details the one-pot condensation).

  • Technical Disclosure Commons. (2025). Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde and process for preparation.[13]Link (Source for Protocol B: Aqueous Crystallization).

  • Chen, J., et al. (2019).[6] "An Efficient, Scalable and Eco‐friendly Synthesis of 4,5‐substituted Pyrrole‐3‐Carbonitriles by Intramolecular Annulation on Pd/C and HZSM‐5." ChemCatChem, 11, 1-7. (Source for Pd/C Catalytic Hydrogenation).[1][2][5][14]

  • Mu, Z., et al. (2024).[14] "An Improved and Practical Synthesis of Vonoprazan." Organic Preparations and Procedures International, 57(2). (Recent review of practical synthetic strategies).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid synthesis

Technical Support Center: Pyrrole Synthesis Optimization Ticket Subject: Yield Improvement for 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrole Synthesis Optimization Ticket Subject: Yield Improvement for 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Killers"

Synthesis of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is deceptive. While it appears to be a standard electrophilic aromatic substitution followed by hydrolysis, three specific "yield killers" typically degrade the process:

  • Regio-scrambling: Competitive chlorosulfonation at the C5 position vs. the desired C4 position.

  • Oligomerization: Pyrrole rings are acid-sensitive; the harsh chlorosulfonic acid environment promotes "tar" formation.

  • Decarboxylation: The final pyrrole-2-carboxylic acid is thermodynamically unstable and prone to losing

    
     under acidic workup conditions.[1]
    

This guide replaces standard textbook protocols with a process-optimized workflow designed to mitigate these specific failure modes.

Phase 1: The Synthetic Workflow

The following logic flow illustrates the critical decision points where yield is typically lost.

G Start Start: Ethyl pyrrole-2-carboxylate Step1 Step 1: Chlorosulfonation (ClSO3H, solvent-free or DCM) Start->Step1 Check1 Critical Checkpoint: Temperature < 0°C? Step1->Check1 Inter1 Intermediate A: 4-sulfonyl chloride isomer (Major) + 5-isomer (Minor) Check1->Inter1 Yes (High C4 Selectivity) Fail Yield Loss: Tars / Decarboxylation Check1->Fail No (Tars/C5 Isomer) Step2 Step 2: Aminolysis (MeNH2 in THF/H2O) Inter1->Step2 Check2 Checkpoint: pH Control > 8? Step2->Check2 Inter2 Intermediate B: Ethyl 4-(methylsulfamoyl)pyrrole-2-carboxylate Check2->Inter2 Yes Check2->Fail No (Hydrolysis of SO2Cl) Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Check3 Critical Checkpoint: Acidification pH Step3->Check3 Final Target: 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid Check3->Final pH 3-4 (Controlled) Check3->Fail pH < 2 (Decarboxylation)

Figure 1: Critical Control Points (CCPs) in the synthesis of sulfamoyl-pyrroles. Yellow diamonds indicate parameters that require strict monitoring.

Phase 2: Step-by-Step Optimization Guide

Step 1: Regioselective Chlorosulfonation

Objective: Install the sulfonyl chloride at C4 while suppressing the C5 isomer and polymerization.

The Protocol Gap: Standard literature often suggests adding pyrrole ester to neat chlorosulfonic acid. Do not do this. It creates local hot spots that favor the thermodynamic C5 product and polymerization.

Optimized Protocol:

  • Solvent Buffer: Dissolve Ethyl pyrrole-2-carboxylate (1.0 eq) in dry DCM (5 volumes).

  • Cryogenic Addition: Cool the solution to -10°C to -5°C .

  • Reagent Control: Add Chlorosulfonic acid (

    
    , 5.0 eq) dropwise. Crucial: Maintain internal temperature below 0°C.
    
  • Quench: Pour the reaction mixture onto crushed ice/water. Extract immediately with DCM.

ParameterStandard ConditionOptimized ConditionReason
Solvent Neat (Solvent-free)DCM or CHCl3Dilution prevents "runaway" exotherms and tarring.
Temperature 0°C

RT
-10°C

0°C
Higher temps favor the unwanted C5 isomer [1].
Stoichiometry 3-4 eq

5-6 eq

Excess acid acts as a solvent/stabilizer for the sigma-complex.
Step 2: Aminolysis (Formation of Sulfonamide)

Objective: React the sulfonyl chloride with methylamine without hydrolyzing it to the sulfonic acid.

The Protocol Gap: Using aqueous methylamine alone often hydrolyzes the highly reactive sulfonyl chloride before the amine can attack.

Optimized Protocol:

  • Dissolve the crude sulfonyl chloride in THF.

  • Cool to 0°C.

  • Add Methylamine (2.0 M in THF) (3.0 eq) or use a biphasic system (DCM/Water) with

    
     as an acid scavenger.
    
  • Monitoring: TLC should show conversion within 30 minutes. If the reaction stalls, do not heat; add catalytic DMAP (0.1 eq).

Step 3: Controlled Hydrolysis (The "Danger Zone")

Objective: Remove the ethyl ester without decarboxylating the pyrrole.

The Protocol Gap: Acid hydrolysis (HCl reflux) will destroy this molecule. Pyrrole-2-carboxylic acids decarboxylate rapidly in strong acid or heat [2].

Optimized Protocol:

  • Dissolve the ester in THF:Water (3:1).

  • Add LiOH·H2O (3.0 eq). Stir at RT (Do not reflux).

  • Workup (Critical):

    • Cool to 0°C.

    • Acidify carefully with 1M HCl to pH 3–4 (Isoelectric precipitation).

    • Stop adding acid immediately once precipitate forms. Do not go to pH 1.

    • Filter the solid. Do not extract if possible (amphoteric nature makes extraction difficult).

Phase 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar during chlorosulfonation. What happened? Diagnosis: Polymerization. Fix: You likely added the substrate too fast or the temperature spiked. Pyrroles are electron-rich and polymerize in the presence of strong acids if not stabilized by the electron-withdrawing ester group and low temperature.

  • Action: Use the DCM dilution method described above. Ensure the addition takes >30 mins for a 10g scale.

Q2: I see two spots on TLC after chlorosulfonation. Is one the 5-isomer? Diagnosis: Yes, likely the 4- and 5-sulfonyl chlorides. Fix: The 4-isomer is generally more polar.

  • Action: Recrystallize the sulfonyl chloride intermediate from Hexane/EtOAc before moving to the amine step. Purifying at the chloride stage is easier than purifying the final zwitterionic acid.

Q3: My yield is low after the final acidification. The product is water-soluble. Diagnosis: Isoelectric point miss. Fix: The sulfamoyl group (


) is slightly acidic, and the pyrrole NH is also acidic.
  • Action: Do not use simple extraction. Adjust pH to ~3.5. If no solid precipitates, saturate the aqueous layer with NaCl (salting out) and extract with 2-MeTHF or Ethyl Acetate:Isopropanol (9:1) .

References

  • Regioselectivity in Pyrrole Chlorosulfonation

    • Title: Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cycliz
    • Context: Establishes the directing effects of the C2-ester group, favoring C4 electrophilic substitution under kinetic control.
    • Source:

  • Decarboxylation Mechanisms

    • Title: Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid.[2]

    • Context: confirms that pyrrole-2-carboxylic acids decarboxylate via C2-proton
    • Source: [J. Am. Chem. Soc.[1] - Decarboxylation Kinetics]([Link])

  • General Synthesis of Sulfamoyl Pyrroles

    • Title: 4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid (Analogous Chemistry).
    • Context: Provides baseline characterization and safety data for the dimethyl-analog, applicable to the methyl-variant.
    • Source:

  • Pyrrole-2-carboxylate Stability

    • Title: 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
    • Context: Standard preparation and handling of the starting material, emphasizing the need to avoid strong acids during workup.
    • Source:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS: 937629-33-9).

Functionalizing the C2-carboxylic acid of this molecule via amide coupling presents a dual challenge: the 4-sulfamoyl group is strongly electron-withdrawing (deactivating the ring), and the adjacent N1-H combined with the bulky 4-substituent creates a sterically congested environment[1]. This guide synthesizes field-proven insights to help you troubleshoot sluggish reactions, select the correct coupling reagents, and execute validated protocols.

Troubleshooting Workflow

Workflow A 4-(methylsulfamoyl)-1H-pyrrole- 2-carboxylic acid B Amide Coupling Required A->B C Is the amine sterically hindered? B->C D Use HATU / DIPEA (OAt-ester intermediate) C->D No E Are both partners highly hindered / deactivated? C->E Yes H Successful Amide Bond D->H F Use COMU + Microwave (Oxyma-ester intermediate) E->F Moderately G Use TFFH / DIPEA (Acyl fluoride intermediate) E->G Severely F->H G->H

Troubleshooting workflow for amide coupling of hindered pyrrole-2-carboxylic acids.

Section 1: FAQs on Chemical Behavior & Steric Hindrance

Q: Why do standard carbodiimide couplings (e.g., EDC/HOBt) fail or produce low yields with this substrate? A: Carbodiimide-mediated activation relies on the formation of an O-acylisourea intermediate. For 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid, the electron-withdrawing sulfamoyl group significantly reduces the nucleophilicity of the carboxylate, making the initial attack on the carbodiimide sluggish[1]. Furthermore, the steric bulk prevents the efficient approach of the amine, leading to a competing, irreversible N-acylurea rearrangement that consumes your starting material[1].

Q: How does HATU overcome these specific electronic and steric hurdles? A: HATU bypasses the sluggish carbodiimide mechanism by rapidly forming a highly reactive OAt-active ester[2]. The critical advantage of HATU is the pyridine nitrogen within the HOAt leaving group. This nitrogen provides anchimeric assistance—it forms an intramolecular hydrogen bond with the incoming amine, effectively guiding the nucleophile to the sterically hindered carbonyl carbon and lowering the activation energy barrier[2].

Q: I am coupling an exceptionally hindered amine. When should I transition from HATU to an acid fluoride strategy? A: If you are coupling with an alpha,alpha-disubstituted amine or a deactivated aniline, the bulky OAt-ester intermediate formed by HATU may still be too large for the amine to attack. In these cases, generating an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the superior choice. The fluorine atom has a very small atomic radius, which minimizes steric clashes during the formation of the tetrahedral intermediate, allowing the reaction to proceed where bulkier esters fail[3][4].

Section 2: Troubleshooting Guide for Amide Coupling

Issue 1: Reaction stalls at the active ester stage; no product formation.

  • Root Cause: The incoming amine is too sterically hindered to attack the bulky OBt or OAt ester.

  • Solution: Switch to COMU . COMU is an Oxyma-based uronium salt that provides coupling efficiencies comparable to HATU but features a less sterically demanding reactive center[3][5]. Additionally, COMU is exceptionally stable at higher temperatures, making it ideal for microwave-accelerated synthesis (60–80°C) to overcome the remaining activation energy barrier[3].

Issue 2: High levels of unreacted starting material and formation of a stable, unreactive byproduct.

  • Root Cause: Using uronium/aminium reagents (like HATU or HBTU) in excess can lead to the guanidinylation of the primary amine, permanently capping it and halting the reaction.

  • Solution: Strictly control your stoichiometry. Use exactly 1.0 to 1.05 equivalents of HATU relative to the carboxylic acid. Always pre-activate the acid for 5–10 minutes before adding the amine to ensure no free coupling reagent remains in solution[2].

Quantitative Comparison of Coupling Strategies for Hindered Pyrroles
Coupling ReagentActive IntermediateSteric ToleranceGuanidinylation RiskOptimal Use Case
EDC / HOBt OBt EsterLowNoneUnhindered primary amines.
HATU OAt EsterHighHigh (if in excess)Moderately hindered amines; standard robust coupling[2].
COMU Oxyma EsterVery HighLowMicrowave synthesis; bulky amines requiring heat[3].
TFFH Acyl FluorideExtremeNoneHighly hindered or electron-deficient amines (e.g., anilines)[3][4].
Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific checkpoints, you can isolate failures to either the activation step or the coupling step.

Protocol A: HATU-Mediated Coupling for Moderately Hindered Amines

Causality: Pre-activation ensures complete conversion to the OAt-ester, preventing the amine from reacting directly with HATU (guanidinylation)[2].

  • Preparation: Dissolve 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF (to achieve a 0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq). Note: The excess base is required to fully deprotonate both the carboxylic acid and the incoming amine salt.

  • Activation: Add HATU (1.05 eq) in one portion. Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: A slight color change (usually to a pale yellow) indicates the successful formation of the OAt-active ester. LC-MS analysis of an aliquot quenched in methanol should show the methyl ester mass, confirming activation.

  • Coupling: Add the amine (1.1 eq) dropwise.

  • Completion: Stir for 2–12 hours. Monitor the disappearance of the OAt-ester via LC-MS. Quench with water and extract with EtOAc.

Protocol B: In Situ Acid Fluoride Generation (TFFH) for Severely Hindered Amines

Causality: TFFH converts the acid directly to the acyl fluoride, bypassing bulky ester intermediates. Acyl fluorides are highly reactive toward amines but remarkably stable to neutral nucleophiles like water[1][3][4].

  • Preparation: Dissolve 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M). Ensure the DCM is strictly anhydrous and free of methanol stabilizers.

  • Activation: Add DIPEA (2.0 eq) followed by TFFH (1.0 eq).

  • Incubation: Stir at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. You will observe a distinct mass shift corresponding to the acyl fluoride (Exact Mass of Acid - 17 [OH] + 19[F]).

  • Coupling: Add the sterically hindered amine (1.2 eq).

  • Thermal Acceleration (If Required): If the amine is exceptionally deactivated, swap the solvent to DMF and heat the reaction to 40–60°C. The acyl fluoride intermediate is stable enough to withstand these elevated temperatures without degrading[4].

References
  • HATU Peptide Coupling: Precision Amide Bond Formation Online Inhibitor URL: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Decarboxylation in Pyrrole-2-Carboxylic Acids

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of pyrrole-2-carboxylic acids. As a Senior Application Scientist, my goal is to provide yo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of pyrrole-2-carboxylic acids. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: My reaction yield is low, and I've isolated pyrrole as a major byproduct. What's happening and how can I fix it?

Answer:

The presence of pyrrole as a major byproduct is a strong indicator that your pyrrole-2-carboxylic acid is undergoing decarboxylation. This is a common side reaction, particularly under acidic conditions and/or at elevated temperatures.[1][2][3][4] The reaction proceeds by losing carbon dioxide from the carboxylic acid group.

Root Cause Analysis:

  • Acidic Conditions: The decarboxylation of pyrrole-2-carboxylic acid is significantly catalyzed by acid.[1][2] Protonation of the pyrrole ring at the 2-position facilitates the cleavage of the C-C bond of the carboxylic acid group.[2][3] The rate of decarboxylation increases as the pH decreases, with a rapid increase in rate below pH 1.[1][3]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the decarboxylation reaction to occur, even under neutral or mildly acidic conditions.[5]

  • Presence of Water: Water can participate in the decarboxylation mechanism through an associative process involving the addition of water to the carboxyl group.[1][6][7][8]

Step-by-Step Mitigation Strategy:

  • Reaction pH Control:

    • If your reaction conditions are acidic, try to run the reaction at a higher pH if the desired transformation allows.

    • For reactions that must be run under acidic conditions, use the mildest acid possible and the lowest effective concentration. .

  • Temperature Management:

    • Run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Consider extending the reaction time at a lower temperature instead of increasing the temperature to speed up the reaction. .

  • Solvent Choice:

    • If possible, use an anhydrous solvent to minimize the participation of water in the decarboxylation reaction. .

  • Derivative Chemistry:

    • If the free carboxylic acid is not essential for the reaction, consider converting it to an ester or amide prior to the problematic step. Esters and amides are generally more stable towards decarboxylation.[9][10]

Question 2: During my amide coupling reaction, I'm seeing significant decarboxylation. How can I prevent this?

Answer:

Amide coupling reactions often require activation of the carboxylic acid, which can create conditions conducive to decarboxylation, especially if the pyrrole-2-carboxylic acid is sensitive. The choice of coupling reagent and reaction conditions is critical.

Troubleshooting Amide Coupling:

  • Avoid Strongly Acidic Coupling Reagents: Some coupling reagents or their byproducts can create an acidic environment.

  • Use Milder Activation Conditions: The goal is to activate the carboxylic acid for nucleophilic attack by the amine without promoting decarboxylation.

Recommended Protocol for Amide Coupling of Pyrrole-2-Carboxylic Acids:

This protocol utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a common and generally mild coupling reagent.

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrole-2-carboxylic acid (1 equivalent) and HBTU (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base) (2 equivalents), to the solution. .

  • Activation:

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester. .

  • Amine Addition:

    • Add the amine (1.2 equivalents) to the pre-activated mixture. .

  • Reaction:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[10] .

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Alternative Strategy: Using the Carboxylate Salt

For particularly sensitive pyrrole-2-carboxylic acids, direct coupling of the corresponding carboxylate salt can be a highly effective method to avoid decarboxylation.[10] This approach bypasses the need to handle the potentially unstable free acid. For instance, lithium 5-bromo-1H-pyrrole-2-carboxylate has been successfully used in amide coupling reactions where the corresponding acid is prone to decarboxylation.[10]

Question 3: I need to protect the carboxylic acid group. What are the best protecting groups to use to avoid decarboxylation during subsequent steps?

Answer:

Protecting the carboxylic acid as an ester is an excellent strategy to prevent decarboxylation. The choice of ester depends on the desired deprotection conditions and the stability of your molecule to those conditions.

Protecting GroupFormationDeprotection ConditionsAdvantagesConsiderations
Methyl or Ethyl Ester Fischer esterification (acid catalyst, alcohol) or reaction with alkyl halide and base.Saponification (e.g., LiOH, NaOH) or acidic hydrolysis.Readily formed.Deprotection with strong base or acid may not be suitable for sensitive substrates.
tert-Butyl Ester Reaction with isobutylene and a strong acid catalyst.Acid-catalyzed hydrolysis (e.g., TFA in DCM).Stable to basic conditions; easily removed with mild acid.Formation requires strongly acidic conditions which may cause initial decarboxylation.
Benzyl Ester Reaction with benzyl bromide and a base.Hydrogenolysis (H₂, Pd/C).Deprotection conditions are very mild and neutral.Not suitable if other functional groups are sensitive to reduction.

Experimental Protocol: Benzyl Ester Protection

  • Dissolve your pyrrole-2-carboxylic acid (1 equivalent) in a suitable solvent like DMF.

  • Add a base such as potassium carbonate (1.5 equivalents).

  • Add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up by adding water and extracting with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Frequently Asked Questions (FAQs)

What is the mechanism of decarboxylation for pyrrole-2-carboxylic acids?

The decarboxylation of pyrrole-2-carboxylic acid is typically an acid-catalyzed process.[1][2][6] The mechanism involves the following key steps:

  • Protonation: The pyrrole ring is protonated, most favorably at the C2 position, which is alpha to the carboxylic acid.[2][3][4][6]

  • Water Addition: A water molecule acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid group.[1][6][7][8]

  • C-C Bond Cleavage: The C2-carboxyl bond breaks, leading to the formation of pyrrole and protonated carbonic acid.[2][7]

  • Dissociation: The protonated carbonic acid rapidly dissociates into a proton and carbon dioxide.[2]

This associative mechanism, involving the addition of water, is favored over a direct dissociative mechanism that would form a high-energy protonated carbon dioxide species.[2][6][8]

.

Decarboxylation Mechanism Acid-Catalyzed Decarboxylation of Pyrrole-2-Carboxylic Acid cluster_0 Pyrrole-2-Carboxylic Acid cluster_1 Protonated Intermediate cluster_2 Water Adduct cluster_3 Products P2CA PI P2CA->PI + H3O+ WA PI->WA + H2O Products Pyrrole + CO2 + H3O+ WA->Products C-C Cleavage Workflow to Minimize Decarboxylation start Start with Pyrrole-2-Carboxylic Acid Derivative is_acid_needed Is the free carboxylic acid required for the next step? start->is_acid_needed protect_acid Protect as an ester (e.g., Benzyl ester) is_acid_needed->protect_acid No run_reaction_acid Proceed with free acid is_acid_needed->run_reaction_acid Yes run_reaction_protected Perform subsequent reaction steps protect_acid->run_reaction_protected deprotect_acid Deprotect under mild conditions (e.g., Hydrogenolysis for Benzyl ester) run_reaction_protected->deprotect_acid final_product Final Product deprotect_acid->final_product optimize_conditions Optimize Reaction Conditions: - Low Temperature - Neutral or Mildly Basic pH - Anhydrous Solvent - Mild Coupling Reagents (for amidation) run_reaction_acid->optimize_conditions optimize_conditions->final_product

Sources

Optimization

Technical Support Center: Resolving Sulfonamide Instability in Acidic Reaction Conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of sulfonamide instability under acidic reaction conditions. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments and the stability of your compounds.

Introduction: The Challenge of Acid-Catalyzed Sulfonamide Hydrolysis

Sulfonamides are a cornerstone functional group in a vast array of pharmaceuticals, renowned for their diverse biological activities.[1] However, their utility can be compromised by their inherent susceptibility to hydrolysis, particularly in acidic environments.[2][3] This degradation primarily involves the cleavage of the sulfur-nitrogen (S-N) bond, a reaction that can significantly impact the efficacy, safety, and shelf-life of a drug product.[2] Understanding the mechanisms behind this instability is the first step toward effective mitigation.

Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions.[3][4] The anionic form of a sulfonamide, which is more prevalent at higher pH, is less susceptible to hydrolysis compared to its neutral or protonated counterparts.[3][4] In acidic media, the reaction is often catalyzed, leading to accelerated degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of sulfonamide degradation in acidic conditions?

A1: The acid-catalyzed hydrolysis of sulfonamides typically proceeds through the cleavage of the S-N bond.[2] The proposed mechanism often involves a pre-equilibrium protonation of the substrate.[1] While the sulfonamide nitrogen can be protonated, the amide oxygen (if present in a substituent) is often a more favorable site for protonation.[1] This is followed by the expulsion of a neutral amide or amine, leading to the formation of a sulfonyliminium ion or a related intermediate, which then reacts with water to yield the corresponding sulfonic acid and amine.[1]

Q2: What are the typical degradation products I should expect to see?

A2: Under acidic hydrolysis, the cleavage of the S-N bond is the most probable pathway.[2] This results in the formation of the corresponding sulfonic acid and the amine from which the sulfonamide was derived. For example, the hydrolysis of methanesulfonamide would yield methanesulfonic acid and ammonia (which would be protonated to the ammonium ion in acidic solution).[2] In the case of more complex sulfonamides, such as those used in pharmaceuticals, you would expect to see the parent sulfonic acid and the corresponding amine-containing fragment. For instance, the degradation of various sulfonamide antibiotics often yields sulfanilic acid and the respective amine-containing heterocyclic ring.[5][6]

Q3: At what pH are sulfonamides generally most stable?

A3: While the optimal pH for stability is specific to the individual sulfonamide, maximum stability is often observed in the neutral to slightly alkaline pH range.[2][3] Extreme pH conditions, both highly acidic and highly basic, are likely to accelerate degradation.[2] For instance, a study on twelve different sulfonamides found that all were hydrolytically stable at pH 9.0, while only two were stable at pH 4.0.[4]

Q4: How does temperature influence the rate of degradation?

A4: As with most chemical reactions, the rate of sulfonamide degradation increases with temperature. For long-term storage of sulfonamide-containing solutions, it is advisable to use lower temperatures. The effect of temperature on stability can be quantified by conducting studies at elevated temperatures and using the Arrhenius equation to predict degradation rates at other temperatures. This is a common practice in forced degradation studies as outlined by ICH guidelines.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established scientific principles.

Issue 1: Rapid and Unexpected Degradation of My Sulfonamide in an Acidic Reaction Mixture.

Possible Causes:

  • Low pH: The reaction pH is too low, leading to significant acid catalysis.

  • High Temperature: The reaction is being conducted at an elevated temperature, accelerating the hydrolysis rate.

  • Presence of General Acid Catalysts: Buffers or other species in the reaction mixture may be acting as general acid catalysts, further increasing the degradation rate.[8]

  • Structural Features of the Sulfonamide: The electronic and steric properties of the substituents on the sulfonamide can influence its stability. Electron-withdrawing groups can sometimes increase susceptibility to hydrolysis.

Solutions:

  • pH Optimization: If your reaction conditions permit, try to work at a less acidic pH. Even a small increase in pH can significantly reduce the rate of hydrolysis. Conduct a pH-rate profile study to identify the optimal pH for your specific sulfonamide's stability.[2]

  • Temperature Control: Perform the reaction at the lowest temperature compatible with an acceptable reaction rate.

  • Buffer Selection: Be mindful of the buffer components. If possible, use buffers that are less likely to participate in general acid catalysis.

  • Protecting Groups/Prodrug Strategies: For particularly labile sulfonamides, consider a prodrug approach.[9][10][11] This involves temporarily modifying the sulfonamide to a more stable form that can be converted back to the active compound under specific conditions. For example, introducing a carbamate linker can sometimes destabilize the sulfonamide bond, but a p-aminobenzyl spacer can create a more stable prodrug with a two-stage release mechanism.[12][13]

Issue 2: Inconsistent or Non-Reproducible Degradation Profiles Between Experiments.

Possible Causes:

  • Inaccurate pH Control: Small variations in pH can lead to significant differences in degradation rates, especially in highly pH-sensitive regions.

  • Temperature Fluctuations: Inconsistent temperature control between experiments will affect reaction kinetics.

  • Variability in Reagent Purity: Impurities in solvents or reagents, such as trace metal ions, can sometimes catalyze degradation.

  • Photodegradation: Some sulfonamides are susceptible to degradation upon exposure to light.

Solutions:

  • Precise pH Measurement and Control: Always use a calibrated pH meter to verify the pH of your solutions and buffers.

  • Rigorous Temperature Management: Utilize a calibrated oven, water bath, or reaction block to ensure consistent temperature.

  • Use High-Purity Reagents: Employ high-purity solvents and reagents to minimize the impact of catalytic impurities. In cases where metal ion contamination is suspected, the addition of a chelating agent like EDTA might be beneficial.[2]

  • Protect from Light: Conduct experiments in amber glassware or protect the reaction vessel from light, especially if your sulfonamide is known to be photosensitive.[2]

Issue 3: Difficulty in Analyzing Degradation Products and Quantifying Stability.

Possible Causes:

  • Inadequate Analytical Method: The analytical method used (e.g., HPLC) may not be capable of separating the parent sulfonamide from its degradation products.

  • Co-elution of Peaks: Degradation products may have similar retention times to the parent compound or other components in the reaction mixture.

  • Low Concentration of Degradants: In the early stages of degradation, the concentration of degradation products may be below the detection limit of the analytical method.

Solutions:

  • Develop a Stability-Indicating Method: A validated, stability-indicating HPLC method is crucial.[3] This involves developing a separation method where the parent drug and all potential degradation products are well-resolved. Forced degradation studies are essential for generating these degradation products and validating the method's specificity.[14]

  • Optimize HPLC Conditions: Experiment with different mobile phases (including pH and organic modifier), columns, and detection wavelengths to achieve optimal separation. A common mobile phase for sulfonamide analysis might consist of an acetonitrile/water mixture with a formic acid modifier.[15]

  • Utilize Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) for definitive identification of degradation products based on their mass-to-charge ratio. This is particularly useful for identifying unknown degradants.[5][16]

Experimental Protocols

Protocol 1: pH-Rate Profile Study for a Sulfonamide

This protocol outlines a general procedure to determine the stability of a sulfonamide over a range of pH values.

Materials:

  • Sulfonamide of interest

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Buffer solutions (e.g., HCl for pH 2, phosphate buffers for neutral pH, borate buffers for alkaline pH)[2]

  • Calibrated pH meter

  • Constant temperature oven or water bath

  • HPLC system with a suitable column and detector

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Stock Solution Preparation: Prepare a stock solution of the sulfonamide in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[2]

  • Sample Preparation: For each pH condition, mix a small volume of the sulfonamide stock solution with the respective buffer in a sealed, amber glass vial to achieve a final desired concentration (e.g., 100 µg/mL).[2] Prepare a control sample at a neutral pH and store it at a low temperature (e.g., 4°C).

  • Incubation: Incubate the vials at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.[2]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Quench the degradation by neutralizing the sample and/or diluting it with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining sulfonamide.

  • Data Analysis: Plot the natural logarithm of the sulfonamide concentration versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k) for degradation at that pH. A plot of log(k) versus pH will generate the pH-rate profile.

Data Presentation

Table 1: Example pH-Dependent Hydrolysis of Sulfonamides
SulfonamidepHConditionHalf-life (t½) at 25°CReference
Sulfadiazine4.0AqueousStable[4]
Sulfachloropyridazine4.0AqueousUnstable[4]
Sulfamethoxypyridazine4.0AqueousUnstable[4]
Various Sulfonamides9.0AqueousStable[4]
Various Sulfonamides2.0AqueousDegraded[5]

Note: Stability is highly compound-specific. This table provides a general illustration.

Visualizations

Diagram 1: General Acid-Catalyzed Hydrolysis of a Sulfonamide

G cluster_0 Acidic Conditions Sulfonamide R-SO₂-NH-R' Protonated R-SO₂-N⁺H₂-R' (Protonated Sulfonamide) Sulfonamide->Protonated Protonation Intermediate Transition State/ Intermediate Protonated->Intermediate Nucleophilic Attack H_plus H⁺ Protonated->H_plus H2O H₂O (Nucleophile) H2O->Intermediate Products R-SO₃H + R'-NH₃⁺ (Sulfonic Acid + Protonated Amine) Intermediate->Products S-N Bond Cleavage

Caption: Acid-catalyzed hydrolysis pathway of a sulfonamide.

Diagram 2: Troubleshooting Workflow for Sulfonamide Instability

G start Instability Observed check_pH Is pH < 4? start->check_pH check_temp Is Temp > 40°C? check_pH->check_temp No increase_pH Increase pH check_pH->increase_pH Yes check_method Is Analytical Method Validated? check_temp->check_method No lower_temp Lower Temperature check_temp->lower_temp Yes validate_method Develop Stability- Indicating Method check_method->validate_method No re_evaluate Re-evaluate Stability check_method->re_evaluate Yes increase_pH->re_evaluate lower_temp->re_evaluate validate_method->re_evaluate

Caption: Decision tree for troubleshooting sulfonamide instability.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Trans. 2, 7, 1263-1268. Retrieved from [Link]

  • Li, Y., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27329–27339. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10, 1635-1643. Retrieved from [Link]

  • Kaza, M., & Salinowska, M. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13204. Retrieved from [Link]

  • Kancharla, P. K., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 14(1), 59-65. Retrieved from [Link]

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7434-7437. Retrieved from [Link]

  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. TrAC Trends in Analytical Chemistry, 30(7), 1047-1061. Retrieved from [Link]

  • Kaza, M., & Salinowska, M. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31, 23398–23412. Retrieved from [Link]

  • Kancharla, P. K., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 14(1), 59-65. Retrieved from [Link]

  • Li, X., et al. (2021). An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and 1,3-benzenedisulfonyl chloride for water treatment. Journal of Membrane Science, 620, 118837. Retrieved from [Link]

  • Ricken, B. (2013). Microbial Degradation of Sulfonamide Antibiotics. CORE. Retrieved from [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. Retrieved from [Link]

  • Sharma, P., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Drug Delivery and Therapeutics, 14(5), 1-6. Retrieved from [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides? Retrieved from [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13434. Retrieved from [Link]

  • Chen, J., et al. (2023). Degradation of sulfonamide antibiotics in the rhizosphere of two dominant plants in Huixian karst wetland, Guangxi, China. Water Science and Technology, 87(2), 486–499. Retrieved from [Link]

  • Kumar, V., & Kumar, P. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]

  • Wang, Y., et al. (2022). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Chemical Engineering Journal, 451, 138502. Retrieved from [Link]

  • Corcoll, N., et al. (2015). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Zoubi, I. M. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Retrieved from [Link]

  • Kaur, H., & Chimni, S. S. (2015). Recent advances in the synthesis of N-acyl sulfonamides. Beilstein Journal of Organic Chemistry, 11, 1301–1341. Retrieved from [Link]

  • Slideshare. (n.d.). Prodrug strategy. Retrieved from [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(11), 2959. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Retrieved from [Link]

Sources

Troubleshooting

Optimizing column chromatography for polar pyrrole derivatives

Technical Support Center: Purification of Polar Pyrrole Derivatives Status: Active Operator: Senior Application Scientist Ticket ID: PYR-CHROM-OPT-001[1] Mission Brief You are encountering difficulties purifying polar py...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Pyrrole Derivatives

Status: Active Operator: Senior Application Scientist Ticket ID: PYR-CHROM-OPT-001[1]

Mission Brief

You are encountering difficulties purifying polar pyrrole derivatives. These compounds present a "dual-threat" challenge in chromatography:

  • Acid Sensitivity: The electron-rich pyrrole ring is prone to acid-catalyzed polymerization (turning your column black/brown) upon contact with standard silica gel (

    
    ).
    
  • High Polarity: Functionalized pyrroles interact strongly with silanol groups (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), leading to severe peak tailing (streaking) and irreversible adsorption.
    

This guide provides self-validating protocols to neutralize these threats and recover your compound with high purity.

Triage: Diagnostic Matrix

Identify your specific failure mode to select the correct protocol.

Observation Root Cause Immediate Action
Column turns black/brown Acid-catalyzed oligomerization (decomposition).Stop. Switch to Protocol A (Neutral Alumina).
Broad, tailing peaks Hydrogen bonding with free silanols.[1]Proceed to Protocol B (Basified Silica).
Sample precipitates on load Solubility mismatch (General Elution Problem).Proceed to Protocol C (Dry Loading).
Compound elutes at solvent front Solvent system too polar / No retention.[2]Switch to Reverse Phase (C18) or HILIC.

Protocol A: The "Acid-Free" Environment (Stationary Phase Selection)

The Problem: Standard silica gel is weakly acidic. For electron-rich pyrroles, this acidity catalyzes the formation of "pyrrole red" polymers, destroying your yield.[1]

The Fix: Eliminate the acidic surface entirely.

Option 1: Neutral Alumina (Recommended)

Neutral alumina is the gold standard for acid-sensitive heterocycles. It lacks the acidic protons of silica, preventing polymerization.

  • Grade: Brockmann Grade III (deactivated with water) is often preferred for sensitive organics, but Grade I (active) can be used if deactivated via the mobile phase.[1]

  • Solvent System: Alumina is more polar than silica. You will likely need a less polar mobile phase than what you determined on silica TLC plates.

Option 2: Amine-Functionalized Silica

If Alumina is unavailable, use amine-bonded silica (e.g., propyl-amine).[1] The surface is basic, preventing acid catalysis and eliminating the need for mobile phase modifiers [1].

Decision Logic: Stationary Phase Selection

StationaryPhaseSelection Start Start: Analyze Pyrrole Stability AcidSensitive Is compound acid sensitive? (Turns black on Silica TLC) Start->AcidSensitive Polarity Is compound highly polar? (Rf < 0.1 in 10% MeOH/DCM) AcidSensitive->Polarity No NeutralAlumina USE NEUTRAL ALUMINA (Prevents Polymerization) AcidSensitive->NeutralAlumina Yes BasifiedSilica USE BASIFIED SILICA (Silica + 1% TEA) Polarity->BasifiedSilica No ReversePhase USE C18 (REVERSE PHASE) (Water/Acetonitrile) Polarity->ReversePhase Yes

Caption: Decision matrix for selecting the optimal stationary phase based on pyrrole stability and polarity.

Protocol B: Basifying Silica (The "Anti-Streak" Method)[1]

The Problem: If you must use silica, the free silanols will hydrogen-bond to the pyrrole nitrogen (or polar side chains), causing streaking.[1]

The Fix: "Cap" the silanols with a volatile base before the sample interacts with them.

Step-by-Step Deactivation Workflow
  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) . TEA is preferred for Hexane/EtOAc systems; Ammonia is preferred for DCM/MeOH systems [2].
    
  • Pre-treatment (Crucial): Do not just add TEA to the running solvent. You must pretreat the silica.[3][4]

    • Slurry Method: Make your silica slurry using the mobile phase + 1-2% TEA .[5][6]

    • Column Flush: If using pre-packed cartridges, flush the column with 3-4 Column Volumes (CV) of solvent containing 1% TEA before loading the sample.

  • Running the Column: Maintain 0.5% TEA in the mobile phase throughout the run to prevent the base from stripping off.

Technical Note: High concentrations of TEA can obscure UV detection (absorbs <250 nm). Ensure your detection wavelength is set appropriately (e.g., 254 nm or 280 nm) or use ELSD.

Protocol C: Sample Loading (Solubility Management)

The Problem: Polar pyrroles often dissolve only in polar solvents (DCM, MeOH).[1] Loading a DCM solution onto a Hexane-equilibrated column causes the sample to precipitate immediately or "wash" down the column in the loading solvent, ruining resolution.

The Fix: Dry Loading . This technique eliminates solvent incompatibility issues and sharpens bands [3].

Dry Loading Procedure
  • Dissolve: Dissolve crude pyrrole in the minimum amount of a strong solvent (e.g., DCM, Acetone, or MeOH).[1]

  • Adsorb: Add a solid support.

    • Standard: Silica Gel (Ratio 1:1 to 1:3 sample-to-silica).

    • Acid-Sensitive:[4][5]Celite 545 or Florisil (inert, less acidic than silica).[1]

  • Evaporate: Rotary evaporate until you have a free-flowing powder. Caution: Do not over-dry if the compound is heat-sensitive.

  • Load: Pour the powder onto the top of the pre-equilibrated column (or into an empty solid-load cartridge). Add a layer of sand to protect the bed.

Workflow Visualization: Dry Loading

DryLoading Step1 Dissolve Sample (Strong Solvent) Step2 Add Sorbent (Celite or Silica) Step1->Step2 Step3 Rotovap to Dryness (Free-flowing powder) Step2->Step3 Step4 Load onto Column (Top of bed) Step3->Step4 Step5 Elute (Gradient) Step4->Step5

Caption: Step-by-step workflow for dry loading polar samples to maximize resolution.

Reference Data: Solvent Systems

Optimized Mobile Phases for Polar Pyrroles

System TypeSolvent A (Weak)Solvent B (Strong)ModifierApplication
Standard Hexane / HeptaneEthyl Acetate1% TEAModerately polar pyrroles.[1]
High Polarity Dichloromethane (DCM)Methanol (MeOH)1% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Highly polar derivatives (amides, alcohols).
Green/Alt HeptaneEthanol / Isopropanol1% TEASafer alternative to DCM/MeOH.
Reverse Phase Water (+0.1% Formic Acid)AcetonitrileNoneExtremely polar / Water-soluble pyrroles.

Note: Avoid Acetone with primary amines/pyrroles if possible, as it can form imines (Schiff bases) over long exposure.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Methanol to avoid silica dissolution? A: While acetone is a good polar solvent, it absorbs strongly in UV (cutoff ~330nm) and can react with amines.[1] For pyrroles, DCM/MeOH is generally safer chemically, despite the slight silica solubility in MeOH.[1] If you must use Acetone, ensure your compound has no primary amine handles.

Q: My compound is stuck at the top of the column even with 10% MeOH. What now? A: You have hit the "Silica Limit."

  • Check pH: Is the compound protonated? If it's a salt, freebase it first.[1]

  • Switch Phase: This is a classic case for C18 Reverse Phase chromatography. Silica is likely too active.

  • HILIC: If C18 fails (compound elutes too fast), use HILIC (Hydrophilic Interaction Liquid Chromatography) on a silica or amine column using Acetonitrile/Water gradients [4].[1]

Q: Why does my pyrrole turn red/brown upon drying? A: This is oxidative polymerization ("pyrrole red").

  • Fix: Store the purified compound under Nitrogen/Argon immediately.

  • Fix: Avoid chlorinated solvents (DCM/CHCl3) during storage, as they can become acidic over time (forming HCl).[1] Store in Benzene (if permitted) or EtOAc/Heptane.

References

  • Teledyne ISCO. (2012).[7] RediSep® Neutral Alumina Column Purification of High pKa Compounds (Application Note AN60).[8] Retrieved from [Link]

  • Biotage. (2023).[2][9][10] Which sorbents work best for dry loading flash column chromatography samples? Retrieved from [Link]

  • Teledyne ISCO. (2012).[7] RediSep® C-18 Reversed Phase Column Purification of Primary Amines (Application Note AN54).[7] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid Precursors

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyrrole-based sulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyrrole-based sulfonamide synthesis. Here, we address the critical handling requirements for 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid , the highly moisture-sensitive precursor required to synthesize 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid.

Part 1: Mechanistic Causality of Moisture Sensitivity

To successfully synthesize 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid, one must understand the exact failure modes of its precursor. The sulfonyl chloride group (-SO₂Cl) is a powerful bifunctional electrophile. When exposed to water—whether from atmospheric humidity, wet solvents, or hydrated reagents—the electrophilic sulfur atom undergoes rapid nucleophilic attack by H₂O.

This hydrolysis proceeds via a trigonal bipyramidal transition state, leading to the displacement of the chloride ion and the irreversible formation of 4-sulfo-1H-pyrrole-2-carboxylic acid (a sulfonic acid) and hydrogen chloride (HCl) gas [1].

Why this ruins your amidation: The resulting sulfonic acid is entirely unreactive toward methylamine under standard conditions. Instead of undergoing nucleophilic acyl substitution to form the desired sulfonamide, the sulfonic acid simply acts as a Brønsted acid, protonating the methylamine to form an inert methylammonium sulfonate salt. This dead-end pathway results in a 0% yield of the target product and releases corrosive HCl gas that can degrade equipment and pose safety hazards [3].

Part 2: Troubleshooting FAQs

Q: My amidation reaction with methylamine yielded <10% product, and TLC shows a highly polar baseline spot. What happened? A: The baseline spot is the sulfonic acid byproduct (4-sulfo-1H-pyrrole-2-carboxylic acid). This indicates that your 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid precursor hydrolyzed before or during the reaction. Common culprits include using aqueous methylamine instead of an anhydrous solution, failing to dry your reaction solvent (e.g., THF or DCM), or atmospheric moisture entering an improperly sealed flask [2].

Q: How can I validate the integrity of my sulfonyl chloride precursor before starting the reaction? A: Do not rely solely on visual inspection. Perform a rapid IR spectroscopy check; intact sulfonyl chlorides show characteristic asymmetric and symmetric SO₂ stretching bands around 1370 cm⁻¹ and 1170 cm⁻¹. Alternatively, run a ¹H NMR in anhydrous CDCl₃ or CD₃CN. Ensure the NMR solvent is passed through basic alumina to remove trace D₂O, which can cause in-situ hydrolysis during the scan.

Q: Can I recover or recycle the hydrolyzed sulfonic acid byproduct back into the reaction? A: Direct conversion of the sulfonic acid back to the sulfonamide is not possible without an intermediate re-chlorination step. While reagents like SOCl₂, POCl₃, or oxalyl chloride can regenerate the sulfonyl chloride, these harsh conditions often cause side reactions or degradation of the electron-rich pyrrole ring. It is vastly more efficient to discard the hydrolyzed batch and strictly prevent moisture in the next run.

Q: What are the signs of precursor decomposition during storage? A: Decomposition is often indicated by a color change (darkening to brown/black) and the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which may cause pressure buildup in sealed containers [2].

Part 3: Quantitative Moisture Thresholds

To prevent hydrolysis, strict moisture limits must be maintained. The table below summarizes the maximum allowable water content for key reagents and the quantitative impact of exceeding these thresholds.

Solvent / ReagentMax Allowable Moisture (KF Titration)Recommended Drying MethodImpact of Excess Moisture on Yield
Tetrahydrofuran (THF) < 50 ppmDistillation over Sodium/Benzophenone>30% yield loss to hydrolysis
Dichloromethane (DCM) < 30 ppmDistillation over Calcium Hydride (CaH₂)>20% yield loss to hydrolysis
Methylamine strictly anhydrous (2.0 M in THF)Use commercially sealed, septum-capped bottlesComplete reaction failure (salt formation)
Glassware 0 ppm (Surface moisture)Flame-drying under vacuum5-10% yield loss upon reagent contact

Part 4: Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol incorporates in-line checks to guarantee the exclusion of moisture during the synthesis of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid.

Step 1: Solvent and System Validation

  • Perform a Karl Fischer (KF) titration on your chosen solvent (THF or DCM) immediately before use. Verify that the moisture content is below the thresholds listed in the table above.

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with high-purity Argon gas (repeat the vacuum/Argon cycle three times).

Step 2: Precursor Dissolution

  • Under a positive flow of Argon, transfer 1.0 equivalent of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid into the Schlenk flask.

  • Inject the anhydrous solvent (e.g., THF, 10 mL/mmol) through a rubber septum using a syringe. Stir until completely dissolved.

  • Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses thermal decomposition and controls the exothermicity of the subsequent amidation [2].

Step 3: Anhydrous Amidation

  • Using a dry, gas-tight syringe, slowly add 2.5 equivalents of anhydrous methylamine (2.0 M solution in THF) dropwise over 15 minutes. Causality: The excess methylamine acts as both the nucleophile and the base to scavenge the generated HCl, preventing acidic degradation of the pyrrole.

  • Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

Step 4: Workup and Isolation

  • Quench the reaction by adding 1.0 M aqueous HCl dropwise until the pH reaches ~3. Causality: This neutralizes excess methylamine and ensures the carboxylic acid group of the product is fully protonated for organic extraction.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid.

Part 5: Reaction Workflow Visualization

The following diagram illustrates the critical divergence between the desired amidation pathway (under dry conditions) and the catastrophic hydrolysis pathway (upon moisture exposure).

G A 4-(chlorosulfonyl)-1H-pyrrole- 2-carboxylic acid (Moisture-Sensitive Precursor) B Anhydrous Methylamine (THF, 0°C) A->B Amidation (Dry Conditions) D H₂O (Moisture Exposure) A->D Hydrolysis (Wet Conditions) C 4-(methylsulfamoyl)-1H-pyrrole- 2-carboxylic acid (Desired Product) B->C E 4-sulfo-1H-pyrrole- 2-carboxylic acid + HCl (Inactive Byproduct) D->E

Reaction workflow demonstrating amidation of the precursor vs. the competing hydrolysis pathway.

References

  • Title: The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) | Source: Canadian Journal of Chemistry | URL: [Link]

  • Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention | Source: HoriazonChemical | URL: [Link]

Reference Data & Comparative Studies

Validation

Definitive Guide to 1H NMR Interpretation: 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid

Content Type: Technical Comparison & Interpretation Guide Subject: 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS: N/A for specific isomer, generic scaffold analysis) Audience: Medicinal Chemists, Analytical Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Interpretation Guide Subject: 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS: N/A for specific isomer, generic scaffold analysis) Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Executive Summary

This guide provides a rigorous structural elucidation framework for 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid , a critical intermediate often encountered in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

Unlike standard spectral databases that list peaks, this guide compares the analytical performance of different solvent systems and structural isomers. It establishes a self-validating protocol to distinguish the desired 4-substituted product from the common 5-substituted regioisomer impurity, ensuring high-fidelity quality control in drug development pipelines.

Part 1: Structural Framework & Spin Systems

Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of three distinct spin systems that interact depending on the solvent choice.

The Spin Systems
  • Pyrrole Ring System (Aromatic):

    • H1 (NH): Broad singlet, highly sensitive to H-bonding.[1]

    • H3 & H5: Two aromatic protons. In the 4-substituted isomer, these are in a meta relationship.

  • Side Chain A (Acidic):

    • -COOH: Extremely deshielded proton, often broadened into the baseline or invisible due to rapid exchange.

  • Side Chain B (Sulfamoyl):

    • -SO₂NH-: A secondary amide-like proton.

    • -CH₃: A methyl group coupled to the adjacent NH, creating a doublet.

Visualization: Connectivity & Coupling Network

The following diagram illustrates the coupling pathways (


-coupling) that define the 1H NMR signature.

G cluster_0 Aromatic Core cluster_1 Side Chain PyrroleNH Pyrrole NH (H1) ~12.0 ppm (bs) H3 Pyrrole H3 (d, J ~1.5 Hz) PyrroleNH->H3 Weak Allylic H5 Pyrrole H5 (d, J ~1.5 Hz) PyrroleNH->H5 Weak Allylic H3->H5 Meta Coupling J ~1.5 Hz SulfNH Sulfamoyl NH (q, J ~5.0 Hz) Methyl Methyl CH3 (d, J ~5.0 Hz) SulfNH->Methyl Vicinal Coupling J ~5.0 Hz COOH COOH (bs, v. broad)

Figure 1: Spin system connectivity. Solid lines indicate strong vicinal couplings; dashed lines indicate meta-aromatic couplings.

Part 2: Comparative Analysis – Solvent Selection

The choice of solvent is not merely logistical; it fundamentally alters the "performance" of the NMR experiment regarding structural confirmation.

Comparison: DMSO-d₆ vs. Methanol-d₄
FeatureDMSO-d₆ (Recommended) Methanol-d₄ (Alternative) Impact on Interpretation
Exchangeable Protons VisibleInvisible In MeOD, -COOH, Pyrrole-NH, and Sulfamoyl-NH disappear due to D-exchange.
Methyl Signal Doublet (

Hz)
Singlet In MeOD, the coupling partner (NH) is replaced by D, collapsing the methyl doublet to a singlet.
Solubility ExcellentGoodDMSO dissolves the polar acid moiety more effectively.
Water Peak ~3.33 ppm~4.87 ppmWater in DMSO can obscure the methyl signal if the sample is wet.

Expert Insight:

Always start with DMSO-d₆. The collapse of the methyl doublet to a singlet in MeOD is a useful secondary experiment to confirm the presence of the -NH-CH₃ moiety, but DMSO is required to prove the integrity of the pyrrole NH and the sulfamoyl NH.

Part 3: Comparative Analysis – Regioisomer Discrimination

The most common synthetic failure mode is the formation of the 5-substituted isomer instead of the 4-substituted target. This guide provides the metrics to distinguish them.

The Critical Metric: Aromatic Coupling Constants

The distinction relies on the magnitude of the


-coupling between the two remaining pyrrole protons.
  • Target (4-substituted): Protons are at positions 3 and 5. They are meta to each other.

    • Observation: Two doublets with small coupling (

      
       Hz) .
      
  • Impurity (5-substituted): Protons are at positions 3 and 4. They are ortho to each other.

    • Observation: Two doublets with large coupling (

      
       Hz) .
      
Decision Logic Workflow

Use this flowchart to interpret your aromatic region.

DecisionTree Start Analyze Aromatic Region (6.5 - 7.8 ppm) Count Count Integral (Should be 2H) Start->Count Pattern Check Splitting Pattern Count->Pattern Singlets Two Singlets? Pattern->Singlets Yes Doublets Two Doublets? Pattern->Doublets Yes ResultDecoupled Warning: Check Line Broadening (Possible N-decoupling issue) Singlets->ResultDecoupled CalcJ Calculate J value (Difference in Hz) Doublets->CalcJ Meta J = 1.5 - 2.2 Hz (Meta Coupling) CalcJ->Meta Ortho J = 3.5 - 4.5 Hz (Ortho Coupling) CalcJ->Ortho Result4 CONFIRMED: 4-Substituted Isomer Meta->Result4 Result5 REJECTED: 5-Substituted Isomer Ortho->Result5

Figure 2: Logic flow for distinguishing pyrrole regioisomers.

Part 4: Detailed Spectral Assignment (DMSO-d₆)

The following table synthesizes theoretical chemical shifts with experimental expectations for the target molecule.

PositionGroupShift (δ ppm)Multiplicity

(Hz)
Interpretation Notes
-COOH Carboxylic Acid12.5 - 13.5 Broad Singlet-Often very broad; may be invisible if water content is high.
1-NH Pyrrole NH11.8 - 12.2 Broad Singlet-Deshielded by the aromatic ring and EWG substituents.
H-5 Pyrrole CH7.4 - 7.6 Doublet (d)~1.8Alpha to Nitrogen; deshielded by 4-sulfamoyl group.
SO₂-NH Sulfamoyl NH7.0 - 7.3 Quartet (q)~5.0Couples to the methyl group. Disappears in D₂O shake.
H-3 Pyrrole CH6.8 - 7.1 Doublet (d)~1.8Beta to Nitrogen; shows meta-coupling to H-5.
-CH₃ Methyl2.4 - 2.5 Doublet (d)~5.0Couples to Sulfamoyl NH. Overlaps with DMSO solvent peak (2.50) requires care.

Critical Technical Note on Methyl Overlap: The methyl doublet (~2.45 ppm) often sits on the shoulder of the DMSO quintet (2.50 ppm).

  • Solution: Acquire the spectrum at a slightly elevated temperature (e.g., 313 K). The HDO/Water peak shifts significantly with temperature, and the DMSO peak remains static, but the solute peaks may shift slightly, resolving the overlap. Alternatively, use a high-field instrument (600 MHz+) to resolve the shoulder.

Part 5: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content, which broadens the exchangeable protons.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be clear.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse with longer relaxation).

  • Scans (NS): 16 (minimum) to 64 (for clear detection of small aromatic couplings).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: Aromatic protons and carboxylic acids have long T1 relaxation times. A short D1 will suppress the integration of the aromatic protons relative to the methyl group.

  • Spectral Width: -2 ppm to 16 ppm (to catch the COOH).

Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Why? Higher LB (e.g., 1.0 Hz) will artificially broaden the aromatic doublets, potentially masking the small 1.8 Hz meta-coupling and making them look like singlets.

  • Phasing: Manual phasing is required for the broad -COOH and NH peaks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for coupling constants in heterocycles).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. . (Source for chemical shift correlations).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link (Source for solvent residual peaks).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Pyrrole substituent effects).

Sources

Comparative

Analytical Mastery: HPLC Method Development for Purity Analysis of Vonoprazan Intermediates

Vonoprazan fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), has fundamentally shifted the therapeutic landscape for acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), Vonopraz...

Author: BenchChem Technical Support Team. Date: March 2026

Vonoprazan fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), has fundamentally shifted the therapeutic landscape for acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), Vonoprazan possesses a unique 1,3,5-trisubstituted pyrrole architecture—featuring a pyridine-3-sulfonyl group and a 2-fluorophenyl moiety[1]. While this structure confers superior clinical efficacy, it presents a formidable challenge for analytical chemists tasked with purity analysis.

As a Senior Application Scientist, I approach HPLC method development not as a rote compliance checklist, but as a mechanistic puzzle. During the synthesis of Vonoprazan, up to ten related substances (intermediates, by-products, and degradants, designated Imp-1 through Imp-10) can be generated. Because these impurities share striking structural and polarity similarities with the active pharmaceutical ingredient (API), achieving baseline resolution requires a deep understanding of chromatographic causality.

This guide objectively compares state-of-the-art HPLC methodologies for Vonoprazan purity analysis, providing the theoretical grounding and experimental protocols necessary to build a robust, self-validating analytical system.

G Start Starting Materials (2-fluorophenyl derivatives) Int1 Intermediate 1 (Pyrrole Core) Start->Int1 Synthesis Int2 Intermediate 2 (Sulfonylated Pyrrole) Int1->Int2 Sulfonylation ProcessImp Process Impurities (Imp-2 to Imp-10) Int1->ProcessImp Side Reactions API Vonoprazan Fumarate (Target API) Int2->API Amination & Salt Formation Int2->ProcessImp Unreacted Byproducts DegBase Alkaline Degradants (e.g., Imp-1) API->DegBase Alkaline Stress DegOx Oxidative Degradants API->DegOx Oxidative Stress

Synthetic workflow and degradation pathways of Vonoprazan API.

Chromatographic Selectivity: C18 vs. Phenyl-Hexyl Stationary Phases

When separating Vonoprazan from its highly similar intermediates, the stationary phase is the primary engine of selectivity. The field currently relies on two dominant column chemistries: traditional Alkyl (C18) phases and Phenyl-Hexyl phases[2].

The Causality Behind Column Selection
  • The C18 Approach (Hydrophobic Partitioning): A core-shell C18 column (e.g., Phenomenex Kinetex EVO C18) provides exceptional theoretical plate counts. However, because the ten impurities have nearly identical hydrophobicities, a C18 column alone cannot resolve them without a complex, ternary mobile phase (Phosphate buffer/Methanol/Acetonitrile) to fine-tune the elution kinetics.

  • The Phenyl-Hexyl Approach (

    
     Interactions):  Vonoprazan is highly aromatic. By utilizing a Phenyl-Hexyl column (e.g., XSelect CSH Phenyl-Hexyl), we introduce orthogonal selectivity via 
    
    
    
    interactions between the stationary phase and the drug's pyrrole and pyridine rings. This mechanistic advantage allows for a simpler binary mobile phase (Trifluoroacetic acid/Acetonitrile) while still achieving Six Sigma resolution standards[2].
Method Comparison Table
ParameterMethod A: Core-Shell C18Method B: Phenyl-Hexyl[2]
Column Phenomenex Kinetex EVO C18 (250 × 4.6 mm, 5.0 µm)XSelect CSH Phenyl-Hexyl
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Mobile Phase A 0.03 M Sodium Phosphate buffer (pH 6.5) / MeOH / ACN (72:25:3)0.1% Trifluoroacetic acid (TFA) aqueous solution
Mobile Phase B 0.03 M Sodium Phosphate buffer (pH 6.5) / ACN (30:70)Acetonitrile (ACN)
Detection Wavelength 230 nm252 nm
Flow Rate 1.0 mL/min1.3 mL/min
Best Use Case Comprehensive separation of 10 specific process impurities.Streamlined, greener analysis with simpler mobile phase preparation.

Experimental Protocol: A Self-Validating Stability-Indicating System

A robust analytical method must be a self-validating system. We achieve this by embedding Forced Degradation Studies directly into the method development workflow. If the API is intentionally destroyed using extreme stress, and the resulting degradation peaks do not co-elute with the main API peak or known intermediates, the method mathematically proves its own specificity.

Below is the step-by-step methodology for the comprehensive C18 stability-indicating workflow.

Step 1: Mobile Phase Preparation & pH Control

Causality Check: Vonoprazan is a weak base. Controlling the aqueous buffer at exactly pH 6.5 ensures the molecule remains in a consistent ionization state, preventing peak tailing and retention time drift.

  • Dissolve the appropriate mass of Sodium Phosphate in Milli-Q water to achieve a 0.03 M concentration.

  • Adjust the pH to exactly 6.5 using dilute phosphoric acid or sodium hydroxide.

  • Prepare Mobile Phase A: Mix the pH 6.5 buffer, Methanol, and Acetonitrile in a 72:25:3 (v/v/v) ratio. Filter through a 0.22 µm membrane.

  • Prepare Mobile Phase B: Mix the pH 6.5 buffer and Acetonitrile in a 30:70 (v/v) ratio. Filter through a 0.22 µm membrane.

Step 2: Sample and Standard Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (10:90, v/v).

  • API Stock: Dissolve Vonoprazan fumarate reference standard in the diluent to a concentration of 5 mg/mL.

  • Impurity Spiking (System Suitability): Spike the 0.5 mg/mL Vonoprazan sample with all ten intermediate/impurity standards (Imp-1 to Imp-10) at 0.1% of the API concentration.

Step 3: Chromatographic Execution
  • Equilibrate the Kinetex EVO C18 column at an ambient/controlled temperature.

  • Set the UV detector to 230 nm (the optimal isosbestic point for the API and its diverse intermediates).

  • Inject 10 µL of the system suitability solution.

  • Execute the gradient elution profile. Ensure baseline resolution (

    
    ) is achieved between the critical pair of impurities.
    
Step 4: Self-Validation via Forced Degradation

To prove the method's stability-indicating power, subject the 5 mg/mL API stock to the following conditions, neutralize, dilute to working concentration, and inject:

  • Alkaline Stress: 0.1 M NaOH for 2 hours (Generates Imp-1 via base degradation).

  • Oxidative Stress: 3%

    
     for 2 hours.
    
  • Thermal/Acidic/Photolytic Stress: Vonoprazan is highly stable under these conditions; lack of degradation peaks here confirms API resilience.

  • Validation Criteria: The purity angle of the Vonoprazan peak must be less than the purity threshold, proving no degradants are hiding beneath the main peak.

HPLC_Workflow Step1 1. Column Chemistry Selection (Hydrophobic C18 vs. π-π Phenyl-Hexyl) Step2 2. Mobile Phase Tuning (Buffer pH, ACN/MeOH Ratios) Step1->Step2 Step3 3. Gradient Elution Profiling (Targeting Baseline Resolution of Impurities) Step2->Step3 Step4 4. Forced Degradation Studies (Verifying Stability-Indicating Power) Step3->Step4 Selectivity Confirmed Step5 5. ICH Q2 Method Validation (LOD, LOQ, Linearity, Precision) Step4->Step5 Self-Validating System

Logical step-by-step workflow for HPLC method development and validation.

Quantitative Validation Data

A method is only as reliable as its validation metrics. Following ICH Q2(R1) guidelines, the optimized C18 method demonstrates exceptional sensitivity and precision for all related substances.

Validation ParameterAcceptance CriteriaObserved Performance (Vonoprazan & Impurities)
Specificity No interference at retention timesProven via peak purity analysis during forced degradation.
Linearity (

)


across the specified range.
Precision (%RSD)

Intra-day and Inter-day %RSD well below 2.0%.
Accuracy / Recovery 98.0% - 102.0%Recoveries consistently between 98% and 102%.
Robustness Stable despite deliberate variationsUnaffected by minor changes in pH (

) or flow rate.

Conclusion

The purity analysis of Vonoprazan intermediates requires a deliberate, mechanistically sound approach. While C18 columns paired with complex ternary gradients offer the brute-force theoretical plates needed to resolve ten similar impurities, modern Phenyl-Hexyl phases provide an elegant alternative by exploiting the molecule's rich aromaticity for orthogonal selectivity[2]. By embedding forced degradation into the development lifecycle, analytical scientists can ensure their methods are not just compliant, but scientifically unassailable.

References

1. - Journal of Pharmaceutical and Biomedical Analysis (Elsevier) 2.2 - CoLab 3.1 - The Journal of Organic Chemistry (ACS Publications)

Sources

Validation

Mass spectrometry fragmentation patterns of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Topic: Mass Spectrometry Fragmentation Patterns of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (MW: 204.20 Da). As a bifunctional scaffold containing both a carboxylic acid and a sulfonamide, this molecule presents unique ionization challenges.

Key Findings:

  • Optimal Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ) yields the highest sensitivity due to the acidity of the carboxyl and sulfonamide protons.
    
  • Critical Fragmentation: The fragmentation pattern is dominated by two competitive neutral losses: decarboxylation (

    
    , -44 Da) and sulfur dioxide extrusion (
    
    
    
    , -64 Da).
  • Method Recommendation: ESI(-) is superior to APCI for quantitative workflows due to higher thermal stability and reduced in-source fragmentation.

Structural Analysis & Ionization Strategy

Chemical Properties[1][2][3]
  • Formula:

    
    
    
  • Monoisotopic Mass: 204.0205 Da

  • Functional Groups:

    • Pyrrole-2-carboxylic acid: Acidic (

      
      ). prone to decarboxylation.
      
    • Methylsulfamoyl (

      
      ):  Acidic proton on the nitrogen (
      
      
      
      ).
Comparative Ionization: ESI vs. APCI

For this specific pyrrole derivative, the choice of source is critical for sensitivity.

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Verdict
Mechanism Solution-phase ionization (Acid/Base equilibrium).Gas-phase ion-molecule reactions (Corona discharge).[1]ESI Wins
Suitability Excellent for polar, acidic species. Preserves the pseudo-molecular ion.Better for non-polar species. High heat (

) often causes thermal degradation of the sulfonamide bond.
ESI Wins
Sensitivity High for

.
Moderate. Often suffers from high background noise in negative mode.ESI Wins
Polarity Selection: Positive vs. Negative Mode

While positive mode is standard for many alkaloids, this molecule is an exception.

  • Negative Mode (

    
     m/z 203): Recommended.  The carboxylic acid deprotonates effortlessly. The resulting anion is stabilized by the electron-withdrawing sulfonyl group.
    
  • Positive Mode (

    
     m/z 205): Sub-optimal.  The pyrrole nitrogen is not basic (lone pair involved in aromaticity). Protonation must occur on the sulfonamide oxygen or carbonyl, which is energetically less favorable, leading to lower signal-to-noise ratios.
    

Fragmentation Pathways (MS/MS)

The structural elucidation of this compound relies on observing specific neutral losses. The breakdown is driven by the instability of the sulfonamide and carboxylic acid moieties under Collision-Induced Dissociation (CID).

Primary Fragmentation Channels (Negative Mode)

Precursor Ion: m/z 203.02 (


)
  • Pathway A: Decarboxylation (Diagnostic for C2-Acid)

    • Mechanism: Loss of

      
      .
      
    • Transition:

      
      .
      
    • Significance: Confirms the integrity of the carboxylic acid group.

  • Pathway B: Sulfonyl Rearrangement (Diagnostic for Sulfonamide)

    • Mechanism:

      
       extrusion is a classic rearrangement in aromatic sulfonamides. This often involves an intramolecular rearrangement where the amine group migrates to the aromatic ring.
      
    • Transition:

      
       (Direct loss) or 
      
      
      
      (Sequential loss after decarboxylation).
  • Pathway C: Side Chain Cleavage

    • Mechanism: Homolytic cleavage of the S-N bond.

    • Fragment: Loss of the methyl-amine radical or neutral methylsulfamoyl group.

Predicted MS/MS Spectrum Data
m/z (Product Ion)Neutral LossFormula (Fragment)Interpretation
203.02 -

Precursor Ion (Deprotonated)
159.03

(44 Da)

Base Peak. Facile decarboxylation of pyrrole-2-acid.
139.05

(64 Da)

Sulfonamide rearrangement (SO2 extrusion).
95.06


Core pyrrole-methylamine skeleton.
79.95 -

or

Characteristic sulfonamide low-mass fragment.

Visualizations

Fragmentation Mechanism Pathway

This diagram illustrates the sequential breakdown of the parent ion.

FragmentationPathway Precursor Precursor Ion [M-H]- (m/z 203) Frag1 Decarboxylated Product [M-H-CO2]- (m/z 159) Precursor->Frag1 Loss of CO2 (-44 Da) Frag2 Desulfonylated Product [M-H-SO2]- (m/z 139) Precursor->Frag2 Loss of SO2 (-64 Da) SulfurIon Sulfonate Ion (m/z 80) Precursor->SulfurIon S-N Cleavage Core Core Skeleton (m/z 95) Frag1->Core Loss of SO2 (-64 Da) Frag2->Core Loss of CO2 (-44 Da)

Caption: Figure 1. Competitive fragmentation pathways for 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid in ESI(-) mode. The primary route is typically decarboxylation followed by sulfonyl extrusion.

Method Development Decision Tree

A logical flow for optimizing detection parameters.

DecisionTree Start Start Method Dev IonSource Select Ion Source Start->IonSource ESI ESI (Preferred) IonSource->ESI Polar/Labile APCI APCI IonSource->APCI Non-polar Polarity Select Polarity Neg Negative Mode (-) Polarity->Neg Acidic Protons present Pos Positive Mode (+) Polarity->Pos Basic Nitrogen present Buffer Mobile Phase Buffer Acidic 0.1% Formic Acid (Suppresses Ionization) Buffer->Acidic Low Sensitivity Basic 10mM NH4HCO3 (Enhances [M-H]-) Buffer->Basic High Sensitivity ESI->Polarity Neg->Buffer

Caption: Figure 2. Decision logic for optimizing MS parameters. Note that basic mobile phases enhance negative mode ionization for this specific molecule.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Solubility is poor in pure water).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (containing 10mM Ammonium Bicarbonate). Note: Avoid acidic diluents which suppress negative ionization.

LC-MS/MS Parameters (Recommended)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reversed-Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~7.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Source Temp: 350°C (Do not exceed 400°C to prevent thermal decarboxylation in source).

Quality Control Check (Self-Validation)
  • Pass Criteria: The intensity of the m/z 159 fragment (

    
    ) should be at least 30% of the parent ion intensity at moderate collision energy (20-30 eV).
    
  • Fail Criteria: If m/z 159 is the only peak observed in the full scan (MS1), your source temperature is too high, causing in-source degradation. Lower the temperature.

References

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • Advion Interchim Scientific. Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer. [Link]

  • NIST Mass Spectrometry Data Center. 1H-Pyrrole-2-carboxylic acid Mass Spectrum. NIST Chemistry WebBook. [Link]

Sources

Comparative

IR spectroscopy characteristic peaks for methylsulfamoyl and carboxylic acid groups

Title: Comparative IR Spectroscopy Guide: Methylsulfamoyl vs. Carboxylic Acid Moieties Content Type: Technical Comparison & Experimental Guide Version: 2.1 (2025) Executive Summary In pharmaceutical development, distingu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative IR Spectroscopy Guide: Methylsulfamoyl vs. Carboxylic Acid Moieties Content Type: Technical Comparison & Experimental Guide Version: 2.1 (2025)

Executive Summary

In pharmaceutical development, distinguishing between methylsulfamoyl (


) and carboxylic acid  (

) groups is a frequent analytical challenge. Both moieties exhibit significant hydrogen bonding, polarity, and activity in the

region.

This guide provides a definitive spectral differentiation strategy. While the carboxylic acid is characterized by a broad, variable


 stretch and a diagnostic carbonyl peak, the methylsulfamoyl group is identified by a sharp secondary amine 

stretch and two intense sulfonyl absorptions. This guide details the vibrational theory, characteristic frequencies, and validation protocols required to unambiguously identify these functional groups.

Mechanistic Foundation

To accurately interpret the spectra, one must understand the vibrational origin of the peaks.

  • Carboxylic Acid (

    
    ): 
    
    • Dimerization: In solid state (KBr) or neat liquid (ATR), carboxylic acids exist primarily as dimers bonded by two strong hydrogen bonds. This creates a "loose" oscillator, resulting in the extremely broad

      
       stretch (often called the "hairy beard") that can span 
      
      
      
      .
    • Carbonyl Dipole: The

      
       bond has a large dipole moment change during stretching, leading to an intense peak around 
      
      
      
      .
  • Methylsulfamoyl (

    
    ): 
    
    • Secondary Sulfonamide: Unlike primary sulfonamides (

      
      ) which show a doublet (symmetric/asymmetric 
      
      
      
      ), the methyl-substituted group shows a single sharp
      
      
      stretch.
    • Sulfonyl Rigidness: The

      
       group is highly polar but structurally rigid, producing two distinct, strong bands (asymmetric and symmetric) in the fingerprint region (
      
      
      
      ).

Comparative Analysis: Characteristic Frequencies

The following table summarizes the critical diagnostic bands.

Vibrational ModeMethylsulfamoyl (

)
Carboxylic Acid (

)
Key Differentiator
X-H Stretch

Single, sharp band (

).[1]

Very broad, intense band (

).[2][3]
Peak Shape: Sharp vs. Broad. COOH often masks

.
Carbonyl/Sulfonyl

(

Asym)

(

Sym)

Strong

stretch.[4]
Position:

is unique to acid.

bands are lower freq.
Fingerprint ID

(

stretch)

(

Methyl)

(

stretch)

(

bend)

vs

:
The

asymmetric band often overlaps with

, requiring careful analysis.[1][5][6][7]
Visual Logic: Spectral Decision Tree

SpectralLogic Start Unknown Sample Spectrum Check1700 Check 1700-1730 cm⁻¹ (Strong Peak?) Start->Check1700 HasCO Yes: Carbonyl Present Check1700->HasCO NoCO No: Carbonyl Absent Check1700->NoCO CheckBroad Check 2500-3300 cm⁻¹ (Broad 'Beard'?) HasCO->CheckBroad CheckSO2 Check 1330-1370 & 1140-1180 cm⁻¹ (Two Strong Bands?) NoCO->CheckSO2 ConfirmAcid Likely Carboxylic Acid (Confirm with C-O at ~1250) CheckBroad->ConfirmAcid Yes CheckNH Check 3250-3350 cm⁻¹ (Single Sharp Peak?) CheckSO2->CheckNH Yes ConfirmSulf Likely Methylsulfamoyl (Secondary Sulfonamide) CheckNH->ConfirmSulf Yes

Figure 1: Decision tree for distinguishing Carboxylic Acid and Methylsulfamoyl groups based on primary spectral features.

Experimental Protocols (Self-Validating)

To ensure scientific integrity, simply running a standard scan is often insufficient due to overlapping bands (especially if the molecule contains both groups, e.g., Furosemide derivatives). Use these protocols to validate findings.

Protocol A: The Dilution Test (H-Bond Breaking)

Objective: Distinguish between intermolecular H-bonded


 (acid) and intramolecular/free vibrations.
  • Preparation: Dissolve 5–10 mg of the sample in dry Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ).
    • Note: Use a solvent that does not absorb heavily in the

      
       or 
      
      
      
      regions.
  • Acquisition: Use a liquid cell with NaCl or

    
     windows (0.1 mm path length).
    
  • Analysis:

    • Carboxylic Acid: The broad "beard" (

      
      ) will diminish.[3][7] A sharp, weak monomeric 
      
      
      
      band will appear near
      
      
      . The
      
      
      peak will shift to higher frequency (
      
      
      ).[2]
    • Methylsulfamoyl: The

      
       stretch will remain relatively sharp and stationary (
      
      
      
      ), as sulfonamide H-bonding is weaker and often intramolecular.
Protocol B: Deuterium Exchange ( Shake)

Objective: Confirm labile protons (O-H and N-H).

  • Preparation: Dissolve sample in a non-protic solvent (e.g.,

    
    ).
    
  • Step 1: Run the standard IR spectrum.

  • Step 2: Add 1 drop of

    
     to the solution, shake vigorously for 1 minute, and allow layers to separate.
    
  • Step 3: Re-run the IR spectrum of the organic layer.

  • Result:

    • Acid:

      
       stretch (
      
      
      
      ) disappears;
      
      
      appears at
      
      
      .
    • Sulfamoyl:

      
       stretch (
      
      
      
      ) disappears;
      
      
      appears at
      
      
      .
    • Differentiation: If the peak at

      
       (Acid 
      
      
      
      ) remains unchanged while the broad OH disappears, it confirms the acid. If the
      
      
      bands (
      
      
      ) remain unchanged while the sharp
      
      
      disappears, it confirms the sulfonamide.

Advanced Workflow: Sample to Validation

The following diagram outlines the standard operating procedure (SOP) for characterizing these moieties in a drug development context.

Workflow Sample Solid Sample Prep Prep: KBr Pellet (Dry 105°C) Sample->Prep Scan FT-IR Scan (4000-400 cm⁻¹) Prep->Scan Analysis Identify Key Regions (1700, 1350, 1160) Scan->Analysis Ambiguous Ambiguous? (Overlap) Analysis->Ambiguous Dilution Dilution Method (CHCl₃) Ambiguous->Dilution Yes Final Final Assignment Ambiguous->Final No Dilution->Final

Figure 2: Operational workflow for IR characterization of polar functional groups.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for and frequencies).
  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Benzoic Acid and N-Methylmethanesulfonamide. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed tables for Sulfonamide stretches).
  • PubChem. (n.d.). Compound Summary: Furosemide (Contains both Carboxyl and Sulfamoyl groups). National Library of Medicine. Available at: [Link]

  • Mohan, J. (2003). Organic Spectroscopy: Principles and Applications. Alpha Science International. (Specifics on Secondary Sulfonamide single band vs Primary doublet).

Sources

Validation

Validating chemical purity of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid against reference standards

[1] Executive Summary & Strategic Approach In the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan, the intermediate 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a Critical Material Attrib...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Approach

In the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan, the intermediate 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a Critical Material Attribute (CMA). Its purity directly dictates the yield of the subsequent amidation steps and the impurity profile of the final API.

The Challenge: Unlike established APIs, commercial "Certified Reference Materials" (CRMs) for specific synthetic intermediates are often unavailable or lack full traceability. The Solution: This guide defines a Self-Validating Analytical System . We do not rely solely on a vendor's Certificate of Analysis (CoA). Instead, we employ an orthogonal approach:

  • qNMR (Quantitative NMR): To establish an absolute purity value (Primary Reference) without an external standard of the analyte.

  • HPLC-PDA: To determine relative purity and quantify related substances.

  • LC-MS: To identify specific structural defects (decarboxylation or desulfonylation).

Chemical Profile & Critical Quality Attributes (CQAs)

Before validation, we must understand the molecule's inherent instability vectors.

AttributeSpecificationRisk Rationale
Structure 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acidAcid Sensitivity: The pyrrole ring is electron-rich; the C2-carboxylic acid is prone to decarboxylation under thermal stress.
Solubility High: DMSO, Methanol, Dilute BaseLow: Water (neutral pH), HexanesValidation Impact: Reversed-phase methods must use acidic mobile phases to suppress ionization of the carboxylic acid (

) for peak sharpness.
Chromophore UV Max

260-290 nm
Detection: The conjugated pyrrole system allows UV detection, but response factors may differ for non-conjugated impurities.

Method 1: Absolute Purity via qNMR (The "Gold Standard")

Objective: Establish the "Product" as a "Working Standard" when no CRM is available. Principle: qNMR relies on the direct proportionality between signal integration and the number of nuclei, independent of the chemical structure.

Protocol: Internal Standard (IS) Method

Rationale:[1] We use Maleic Acid as the Internal Standard.[2] It provides a sharp singlet at


 6.2 ppm (in DMSO-

), distinct from the pyrrole aromatic protons (

6.5–7.5 ppm) and methyl protons (

2.5 ppm). It is non-hygroscopic and high purity (TraceCERT® grade).

Step-by-Step Workflow:

  • Preparation: Dry the analyte and Maleic Acid (IS) in a vacuum desiccator (

    
    ) for 4 hours.
    
  • Weighing: Accurately weigh

    
     10 mg of Analyte (
    
    
    
    ) and
    
    
    10 mg of IS (
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Solvation: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary, but avoid heat).
    
  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (D1):

      
       seconds (Critical: Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Integral value
    
  • 
    : Number of protons (Maleic acid singlet = 2H; Pyrrole CH = 1H)
    
  • 
    : Molar mass
    
  • 
    : Purity (decimal)[3]
    

Scientist's Note: If the qNMR result is < 98.0%, the batch must be recrystallized before being used as a Reference Standard for HPLC.

Method 2: Relative Purity via HPLC-PDA[1]

Objective: Routine batch release and impurity profiling. Rationale: qNMR is too slow for high-throughput. HPLC separates impurities that qNMR might miss due to overlapping signals.

Chromatographic Conditions
  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP).

    • Why? Standard C18 columns may suffer from "dewetting" with high aqueous content, and the polar sulfamoyl group requires better interaction than pure alkyl chains provide.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (210–400 nm); Quant at 270 nm.

System Suitability Criteria (Self-Validating)
  • Tailing Factor:

    
     (Ensures carboxylic acid is fully protonated).
    
  • Resolution:

    
     between the Main Peak and nearest impurity (likely the decarboxylated degradant).
    
  • Precision: RSD of 6 injections

    
    .
    

Method 3: Impurity Identification via LC-MS[1]

Objective: Identify "Unknown" peaks > 0.10% found in HPLC.

Common Impurity Profile:

  • Decarboxylated Degradant (Impurity A):

    • Structure: 4-(methylsulfamoyl)-1H-pyrrole.[4][5]

    • Mass Shift:

      
       (Loss of 44 Da/CO2).
      
    • Cause: Thermal stress during drying or workup.

  • Des-methyl Degradant (Impurity B):

    • Structure: 4-sulfamoyl-1H-pyrrole-2-carboxylic acid.[4][5]

    • Mass Shift:

      
       (Loss of 14 Da/CH2).
      

Comparative Analysis of Methods

FeatureHPLC-UV (Method 2)qNMR (Method 1)LC-MS (Method 3)
Primary Utility Routine Purity %Absolute Quantification Structure Elucidation
Reference Std? Required (External)Not Required (Internal)Not Required
Speed Fast (20 min)Slow (Prep + T1 relax)Medium
Blind Spot Non-chromophoric saltsOverlapping signalsIon suppression
Limit of Quant 0.05%~1.0%< 0.01%

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for validating a new batch of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid.

ValidationWorkflow Start New Batch Synthesis Solubility Solubility Check (DMSO-d6) Start->Solubility qNMR Method 1: qNMR (Absolute Purity) Solubility->qNMR Decision1 Purity > 98.0%? qNMR->Decision1 AssignStd Assign as 'Working Standard' Decision1->AssignStd Yes Recrystallize Recrystallize (Purification) Decision1->Recrystallize No HPLC Method 2: HPLC-UV (Impurity Profiling) AssignStd->HPLC Recrystallize->Solubility Decision2 Unknown Impurity > 0.10%? HPLC->Decision2 LCMS Method 3: LC-MS (Structural ID) Decision2->LCMS Yes Release Release Batch for Synthesis Decision2->Release No LCMS->Recrystallize Critical Defect Found LCMS->Release Non-Critical

Figure 1: Decision tree for the qualification of the intermediate. Note the feedback loop requiring recrystallization if absolute purity via qNMR fails.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[6][7] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8] Journal of Medicinal Chemistry, 55(6), 2797-2810. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Bhatti, A., & Roy, R. (2014). Quantitative NMR Spectroscopy in Pharmaceutical Analysis.[2][9][8] Trends in Analytical Chemistry. Link

Sources

Comparative

Crystal structure analysis and X-ray diffraction of sulfamoyl pyrroles

## Unveiling the Solid-State Architecture of Sulfamoyl Pyrroles: A Comparative Guide to Crystal Structure Analysis and X-ray Diffraction A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

## Unveiling the Solid-State Architecture of Sulfamoyl Pyrroles: A Comparative Guide to Crystal Structure Analysis and X-ray Diffraction

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfamoyl pyrrole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The three-dimensional arrangement of these molecules, both in isolation and within a crystal lattice, is paramount to their interaction with biological targets.[3] X-ray diffraction (XRD) stands as the definitive technique for elucidating these intricate solid-state structures, providing precise atomic coordinates and insights into intermolecular interactions that govern crystal packing.[4][5][6] This guide offers a comprehensive comparison of crystallographic data for sulfamoyl pyrroles, supported by detailed experimental protocols and computational analysis, to empower researchers in their drug design and development endeavors.

The Decisive Role of Crystal Structure in Drug Efficacy

The spatial conformation of a drug molecule dictates its ability to bind to a specific biological target. While computational methods provide valuable predictive models, single-crystal X-ray diffraction offers unambiguous, high-resolution data on the molecule's solid-state conformation and the subtle interplay of intermolecular forces.[7][3][8] This experimental truth is indispensable for structure-based drug design (SBDD), enabling the rational optimization of lead compounds to enhance potency and selectivity.[7][8]

A Step-by-Step Guide to Single-Crystal X-ray Diffraction of a Sulfamoyl Pyrrole Derivative

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps. The following protocol outlines a robust workflow for obtaining high-quality diffraction data for a model sulfamoyl pyrrole derivative.

Experimental Protocol:
  • Crystal Growth (The Bottleneck and the Breakthrough): Obtaining diffraction-quality single crystals is often the most challenging step.[9] A systematic screening of crystallization conditions is crucial.

    • Technique: Slow evaporation is a common starting point.[9] A nearly saturated solution of the sulfamoyl pyrrole (5-20 mg/mL) in a suitable solvent (e.g., acetone, acetonitrile, or a mixture) is prepared.[9]

    • Rationale: The slow removal of the solvent gradually increases the solute concentration, promoting the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.

    • Setup: The filtered solution is placed in a small, clean vial, loosely covered to allow for slow evaporation over several days to weeks in a vibration-free environment.[9]

  • Crystal Mounting and Data Collection:

    • Procedure: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

    • Instrumentation: Data is collected using a modern X-ray diffractometer, often at a synchrotron source for higher flux and resolution.[10]

    • Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction spots, which correspond to the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice.[5][6][11]

  • Structure Solution and Refinement:

    • Software: The collected diffraction data is processed using specialized software packages like SHELXS or Olex2.[4][12]

    • Method: Direct methods are typically employed to solve the phase problem and generate an initial electron density map.

    • Refinement: The atomic positions and thermal parameters are then refined against the experimental data to achieve the best possible fit, resulting in a detailed three-dimensional model of the molecule.[4]

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Sulfamoyl Pyrrole Derivative crystallization Slow Evaporation Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structural Validation refinement->validation

Caption: Experimental workflow for the crystal structure determination of a sulfamoyl pyrrole derivative.

Comparative Analysis of Sulfamoyl Pyrrole Crystal Structures

The following table summarizes key crystallographic data for a hypothetical series of sulfamoyl pyrrole derivatives, illustrating the impact of substituent changes on molecular geometry and crystal packing.

CompoundFormulaCrystal SystemSpace GroupKey Torsion Angle (°C) (Pyrrole-S-N-C)Hydrogen Bonding Motif
1a C₁₀H₁₀N₂O₂SMonoclinicP2₁/c85.2N-H···O=S chain
1b C₁₁H₁₂N₂O₂SOrthorhombicPbca-92.5N-H···O=S dimer
1c C₁₀H₉ClN₂O₂STriclinicP-1175.8C-H···O=S interaction

Analysis of Structural Data:

The data reveals significant conformational flexibility around the sulfamoyl linkage. The torsion angle between the pyrrole ring and the sulfonamide nitrogen varies dramatically, from a nearly perpendicular arrangement in 1a and 1b to a more planar conformation in 1c . This highlights the profound influence of even minor chemical modifications on the preferred solid-state conformation.

Furthermore, the intermolecular interactions that stabilize the crystal lattice differ across the series. While classical N-H···O=S hydrogen bonds are a common feature in sulfonamides, the presence of a chlorine substituent in 1c appears to favor weaker C-H···O interactions, leading to a distinct packing arrangement.

Caption: Diagram illustrating a common N-H···O=S hydrogen bonding interaction between two sulfamoyl pyrrole molecules in the crystal lattice.

Bridging the Gap: Solid-State vs. In-Solution Conformation

It is crucial to recognize that the conformation observed in the solid state may not be the only, or even the most prevalent, conformation in solution, which is more representative of the physiological environment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the conformational dynamics in solution.

A comparative analysis of X-ray diffraction and NMR data can reveal whether the molecule adopts a single low-energy conformation in both phases or if it exists as a population of interconverting conformers in solution. This understanding is vital for computational docking studies and the interpretation of structure-activity relationships (SAR).

conformation_comparison Solid_State Solid-State Conformation (X-ray Diffraction) Biological_Activity Biological Activity Solid_State->Biological_Activity Informs on Receptor Binding Pose Solution Solution Conformation (NMR Spectroscopy) Solution->Biological_Activity Reflects Dynamic Behavior

Caption: The relationship between solid-state and solution conformations and their relevance to biological activity.

Conclusion and Future Directions

The meticulous analysis of sulfamoyl pyrrole crystal structures through X-ray diffraction provides an invaluable foundation for understanding their chemical behavior and biological function. The insights gained from these studies, particularly when integrated with in-solution conformational analysis and computational modeling, can significantly accelerate the drug discovery process. Future advancements in X-ray crystallography, such as time-resolved studies, promise to provide even deeper insights into the dynamic interactions of these important molecules with their biological targets.[13]

References

  • CD BioSciences. (n.d.). Drug Design Based on X-ray Crystallography. Retrieved from [Link]

  • Kumar, A., & Mittal, S. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next? Expert Opinion on Drug Discovery, 12(5), 451-460. Retrieved from [Link]

  • Arizona State University. (2023, November 2). Advances in X-ray crystallography unveil nature's tiniest secrets. ASU News. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • SARomics Biostructures. (2025, August 24). Synchrotron X-ray crystallography in Drug Discovery. Retrieved from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • Al-Ostath, A., et al. (2014). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 218-223. Retrieved from [Link]

  • Petkowski, M., et al. (2019). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Natural Product Reports, 36(3), 442-454. Retrieved from [Link]

  • Yang, B., et al. (2025, August 20). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

  • Iqbal, J., et al. (2023, July 11). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11218. Retrieved from [Link]

  • Gnr. (2025, October 7). X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Basic and Applied Chemical Sciences, 5(3), 61-66. Retrieved from [Link]

  • MDPI. (2025, August 24). X-ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016119505A1 - Pyrrole sulfonyl derivative, and preparation method and medical use thereof.
  • Kini, G. D., et al. (1990). Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin. Journal of Medicinal Chemistry, 33(1), 44-48. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of cis-2,5-Di(pyrrol-2-yl)pyrrolidine (cis Pyrrole Trimer) and X-ray Crystal Structure of cis-1-(4-Methylphenylsulfonyl). Retrieved from [Link]

  • Chuprakov, S., et al. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Organic Letters, 13(16), 4434-4437. Retrieved from [Link]

  • Wang, Y., et al. (2021). Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. Chemical Science, 12(23), 8089-8095. Retrieved from [Link]

  • ResearchGate. (2016, January 4). (PDF) Biological activities of sulfonamides. Retrieved from [Link]

  • Sławiński, J., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1205. Retrieved from [Link]

Sources

Validation

Comparative analysis of pyrrole vs. furan carboxylic acid reactivity

Executive Summary: The Stability-Reactivity Trade-off In drug discovery, 5-membered heterocycles are ubiquitous scaffolds. However, substituting a furan core with a pyrrole core (or vice versa) triggers a drastic shift i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Trade-off

In drug discovery, 5-membered heterocycles are ubiquitous scaffolds. However, substituting a furan core with a pyrrole core (or vice versa) triggers a drastic shift in chemical behavior.

The Core Distinction:

  • Furan-2-carboxylic acid (2-Furoic acid) acts as a robust, deactivated aromatic acid . It tolerates standard peptide coupling conditions, resists thermal decarboxylation, and behaves predictably in scale-up.

  • Pyrrole-2-carboxylic acid is an electron-rich, acid-labile species . It is prone to spontaneous decarboxylation under acidic conditions and rapid polymerization. Successful derivatization requires specific "handling hygiene" to prevent tar formation.

This guide provides the mechanistic grounding and experimental protocols to navigate these differences.

Electronic Profiling & Fundamental Properties

The reactivity divergence stems from the heteroatom's electronegativity and its contribution to the aromatic sextet.[1]

Comparative Data Table
FeatureFuran-2-Carboxylic AcidPyrrole-2-Carboxylic AcidConsequence
Heteroatom Oxygen (Electronegativity ~3.5)Nitrogen (Electronegativity ~3.0)Oxygen withdraws more density; Nitrogen donates more.[1]
Resonance Energy ~16 kcal/mol (Lower)~21 kcal/mol (Higher)Pyrrole is more aromatic; Furan acts more like a diene.
Acid Strength (

)
3.12 ~4.4 Furoic acid is ~10x stronger acid due to O-inductive effects.
EAS Reactivity Moderate (

x Benzene)
Extreme (

x Benzene)
Pyrrole requires milder electrophiles to avoid polymerization.
N-H Acidity N/A

~17.5
Pyrrole N-H can be deprotonated; requires protection.
Electronic Structure Visualization

The following diagram illustrates the resonance conflict. In pyrrole, the Nitrogen lone pair is heavily donated into the ring, making the carbons electron-rich (nucleophilic). In furan, the Oxygen holds its electrons tighter, making the ring less reactive to electrophiles but more susceptible to ring-opening.

ElectronicProfile cluster_0 Furan-2-COOH cluster_1 Pyrrole-2-COOH Furan Furan Ring (Oxygen) EW_Inductive High Inductive Withdrawal (-I) Furan->EW_Inductive Stabilizes Anion Result_F Result: Stronger Acid (pKa 3.12) Stable Ring EW_Inductive->Result_F Pyrrole Pyrrole Ring (Nitrogen) Resonance High Resonance Donation (+R) Pyrrole->Resonance Destabilizes Anion Result_P Result: Weaker Acid (pKa 4.4) Electron-Rich Carbons Resonance->Result_P

Figure 1: Electronic origins of acidity and ring stability differences.

The "Killer" Feature: Decarboxylation Instability

The most critical operational difference is thermal and acid-catalyzed decarboxylation .

The Mechanism

Pyrrole-2-carboxylic acids decarboxylate easily because the pyrrole ring is electron-rich enough to be protonated at the C2 position (ipso to the carboxyl). This breaks aromaticity temporarily, creating an intermediate that ejects CO₂ to restore the stable aromatic pyrrole system.

Furoic acid does not undergo this pathway readily because the furan ring is less basic; protonation at C2 is energetically unfavorable.

Decarboxylation Start Pyrrole-2-COOH (Acidic Solution) Protonation Step 1: C2-Protonation (Rate Limiting) Start->Protonation + H+ Intermediate Non-Aromatic Cationic Intermediate Protonation->Intermediate Breaks Aromaticity Note NOTE: Furan-2-COOH path blocked at Step 1 (Ring too amenable to opening) Protonation->Note Transition Transition State (Loss of CO2) Intermediate->Transition Product Pyrrole + CO2 (Irreversible) Transition->Product

Figure 2: The acid-catalyzed protodecarboxylation mechanism specific to pyrroles.

Experimental Protocol: Thermal Stability Assay

Before scaling up a reaction involving pyrrole-2-carboxylic acid, perform this check.

  • Prepare Samples: 50 mg of Pyrrole-2-COOH and 50 mg of Furan-2-COOH.

  • Solvent System: Dissolve in DMSO-

    
     (0.6 mL).
    
  • Acid Challenge: Add 1.0 equivalent of Trifluoroacetic acid (TFA).

  • Heat: Incubate at 60°C for 2 hours.

  • Analysis: Run

    
    H NMR.
    
    • Furan Result: Unchanged spectrum.

    • Pyrrole Result: Appearance of pyrrole signals (loss of -COOH) or broadening (polymerization).

Synthetic Utility: Amide Coupling Workflows

Amide bond formation is the primary reaction for these building blocks in medicinal chemistry.

Furan-2-Carboxylic Acid[2]
  • Status: "Plug-and-Play."

  • Reagents: Standard HATU/DIPEA or EDC/HOBt.

  • Yields: Typically >85%.

  • Workup: Acidic wash (1N HCl) is safe.

Pyrrole-2-Carboxylic Acid[2][3][4]
  • Status: "Handle with Care."

  • Problem: The N-H is acidic. Using standard coupling (HATU) can lead to:

    • N-acylation (Dimerization): The active ester reacts with the nitrogen of another pyrrole molecule.

    • Decarboxylation: If the activation is slow and the solution is acidic.

  • Recommended Protocol (The "Trichloacetyl" Route): Instead of coupling the free acid, use the Trichloroacetyl pyrrole surrogate. It behaves like an acid chloride but is stable.

Optimized Pyrrole Coupling Protocol
  • Activation: React pyrrole with trichloroacetyl chloride to form 2-(trichloroacetyl)pyrrole . This is a stable, crystalline solid.[2]

  • Coupling:

    • Dissolve 2-(trichloroacetyl)pyrrole (1.0 equiv) and the Amine (1.1 equiv) in THF or DMF.

    • Add

      
       (2.0 equiv).
      
    • Heat to 60-80°C.

  • Mechanism: The amine attacks the carbonyl, displacing the trichloromethyl anion (

    
    ), which leaves as chloroform (
    
    
    
    ).
  • Advantage: Avoids carboxylic acid activation entirely; prevents decarboxylation.

CouplingWorkflow cluster_Furan Furan Route cluster_Pyrrole Pyrrole Route Decision Target: Heteroaromatic Amide StepF1 Start: Furan-2-COOH Decision->StepF1 StepP1 Start: Pyrrole-2-COOH Decision->StepP1 StepF2 Add HATU / DIPEA / Amine StepF1->StepF2 StepF3 Standard Acid Workup StepF2->StepF3 Check Is Nitrogen Protected? StepP1->Check Standard Use HATU/EDC (Keep pH > 7) Check->Standard Yes Alternative Risk: Self-Acylation / Decarboxylation Check->Alternative No Path_Yes Yes (e.g., N-Boc) Path_No No (Free N-H) Solution Rec: Use 2-Trichloroacetyl Pyrrole Surrogate Alternative->Solution Switch Method

Figure 3: Decision tree for selecting the correct amide coupling strategy.

Electrophilic Aromatic Substitution (EAS)[6]

When functionalizing the ring (e.g., halogenation, nitration):

  • Furan-2-COOH: The -COOH group deactivates the ring. Substitution occurs primarily at C5 (the other

    
    -position). Conditions can be relatively standard (e.g., 
    
    
    
    in acetic acid), but avoid strong mineral acids to prevent ring opening.
  • Pyrrole-2-COOH: The ring is highly activated despite the -COOH.

    • Regioselectivity: Favors C4 or C5 .

    • Risk: Direct nitration with

      
       usually causes explosion or charring.
      
    • Protocol: Use Acetyl Nitrate (generated in situ from

      
      ) at low temperature (-10°C) to nitrate pyrrole-2-carboxylates safely.
      

References

  • Mundle, S. O., & Kluger, R. (2009).[3] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[3] Journal of the American Chemical Society, 131(33), 11674-11675.[3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]

  • Umehara, A., et al. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Tohoku University Press. Retrieved from [Link]

  • Li, J., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis, 9(11).[4] Retrieved from [Link]

Sources

Comparative

QC release testing parameters for 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Technical Comparison Guide: Optimizing QC Release Strategies for 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid As a critical building block in the synthesis of advanced sulfonamide-containing therapeutics (such as pot...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Optimizing QC Release Strategies for 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic Acid

As a critical building block in the synthesis of advanced sulfonamide-containing therapeutics (such as potassium-competitive acid blockers), 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS: 937629-33-9) presents unique analytical challenges. Standard compendial methods often fail when applied to this intermediate due to its specific structural liabilities.

This guide objectively compares analytical methodologies for the Quality Control (QC) release of this compound, providing field-proven, self-validating protocols grounded in mechanistic chemistry and current regulatory frameworks.

The Molecular Challenge: Mechanistic Causality in QC Testing

To design a robust QC method, we must first understand the molecule's reactivity. 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid contains two distinct functional groups that dictate its stability in solution:

  • The Pyrrole-2-Carboxylic Acid Moiety: This group is highly susceptible to acid-catalyzed decarboxylation. In strongly acidic solutions (pH < 3.0), protonation of the pyrrole ring at C2 produces a low-energy carbanion leaving group. Decarboxylation proceeds via an associative mechanism through the addition of water to the carboxyl group, rapidly forming 4-(methylsulfamoyl)-1H-pyrrole and carbon dioxide [1].

  • The Methylsulfamoyl Group: While generally stable at neutral to alkaline pH, sulfonamides can undergo hydrolysis under highly acidic conditions[2].

The Analytical Pitfall: Traditional HPLC methods heavily rely on 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.0) to suppress the ionization of carboxylic acids and improve peak shape. If applied to this compound, the acidic mobile phase induces in-situ decarboxylation during the run or within the autosampler. This generates a false degradation peak, leading to unwarranted batch rejections and out-of-specification (OOS) investigations.

G A 4-(Methylsulfamoyl)-1H-pyrrole- 2-carboxylic acid B H+ / H2O (pH < 3.0) A->B Acidic Mobile Phase C O-Protonated Intermediate B->C Hydration D 4-(Methylsulfamoyl)-1H-pyrrole + H2CO3 C->D Decarboxylation

Caption: Acid-catalyzed decarboxylation pathway of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid.

Method Comparison: Analytical Platforms for QC Release

To mitigate degradation while adhering to the validation principles of ICH Q2(R2) [3] and the impurity thresholds of ICH Q3A(R2) [4], laboratories must choose the correct analytical platform. Below is a quantitative comparison of three distinct QC strategies.

ParameterTraditional HPLC-UV (0.1% TFA)Optimized UPLC-UV/MS (pH 4.5 Buffer)qNMR (DMSO-d6)
Run Time 30–45 min5–7 min~15 min (prep + scan)
Resolution (API vs. Degradant) Variable (Peak tailing)> 2.5 (Baseline resolution)N/A (Distinct chemical shifts)
On-Column Degradation Risk High (False OOS risk)Low (Stable at pH 4.5)None (Neutral solvent)
LOD / LOQ 0.05% / 0.10%0.01% / 0.03%~0.5% (Assay only)
Primary Use Case Not RecommendedRoutine Batch Release & Impurity ProfilingReference Standard Qualification

Self-Validating Experimental Protocols

Protocol A: Stability-Indicating UPLC-UV/MS Workflow

This protocol uses a Charged Surface Hybrid (CSH) C18 column. The CSH technology provides excellent peak shape for partially ionized carboxylic acids at pH 4.5, eliminating the need for destructive strong acids.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with dilute acetic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in a neutral diluent (e.g., 50:50 Water:Acetonitrile, unbuffered) to a working concentration of 0.5 mg/mL. Causality: Avoiding acidic diluents prevents autosampler degradation.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm (primary assay) and ESI-MS in negative ion mode (for mass confirmation of the sulfonamide).

  • System Suitability Test (SST - Self-Validation): Inject a resolution mixture containing the API and its known decarboxylated degradant. The system is only validated for the run if the resolution (

    
    ) is 
    
    
    
    and the tailing factor for the API is
    
    
    .
Protocol B: Absolute Purity Determination via qNMR

For qualifying the primary reference standard of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid.

Step-by-Step Methodology:

  • Solvent Selection: Use anhydrous DMSO-d6. Causality: Avoid CDCl3, as it often contains trace DCl which will trigger the decarboxylation cascade within the NMR tube.

  • Internal Standard (IS): Weigh exactly ~10 mg of TraceCERT® Maleic Acid (IS) and ~15 mg of the pyrrole API into a vial using a microbalance (d = 0.001 mg).

  • Acquisition:

    • Nucleus: 1H (400 MHz or higher).

    • Relaxation Delay (D1): Set to

      
       seconds. Causality: The pyrrole protons have long T1 relaxation times; a short D1 will result in incomplete integration and a falsely low assay value.
      
    • Scans: 64 scans for high signal-to-noise (

      
      ).
      
  • Calculation: Integrate the distinct pyrrole CH proton (e.g., at ~6.8 ppm) against the olefinic protons of Maleic Acid (6.26 ppm) to calculate absolute mass fraction.

Regulatory Grounding & Decision Matrix

When integrating these methods into a pharmaceutical Quality Management System (QMS), the lifecycle approach dictated by ICH Q2(R2) must be followed. The decision tree below visualizes the self-validating workflow for processing a synthesized batch of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid through QC.

G Start QC Sample Received (CAS 937629-33-9) Prep Sample Preparation Neutral Diluent (pH 7.0) Start->Prep Decision Analytical Platform Selection Prep->Decision UPLC UPLC-UV/MS (pH 4.5 Buffer) Assay & Impurities Decision->UPLC Routine QC qNMR qNMR (DMSO-d6) Absolute Purity Decision->qNMR Reference Std Qualification Release Batch Release per ICH Q3A(R2) UPLC->Release qNMR->Release

Caption: Optimized QC release decision tree and analytical workflow.

References

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Mundle, S. O. C., & Kluger, R. (2009). Journal of the American Chemical Society.[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (Adopted Nov 2023). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency / ICH. [Link]

Validation

Advanced Composition Verification of Pyrrole Derivatives: A Comparative Guide to CHNS/O Combustion vs. Orthogonal qNMR/HRMS

Pyrrole derivatives are a noteworthy family of bioactive molecules that serve as foundational scaffolds in natural product chemistry, pharmaceuticals, and modern agrochemicals[1]. Because the pyrrole ring is heavily nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrole derivatives are a noteworthy family of bioactive molecules that serve as foundational scaffolds in natural product chemistry, pharmaceuticals, and modern agrochemicals[1]. Because the pyrrole ring is heavily nitrogen-dense and frequently functionalized with halogens or sulfur (e.g., in chlorfenapyr analogues or complex kinase inhibitors), verifying their exact elemental composition presents unique analytical hurdles[1]. Traditional mass balance methods are labor-intensive and often fail to account for non-chromophoric impurities[2].

As a Senior Application Scientist, I have evaluated countless workflows for characterizing these complex nitrogenous heterocycles. For rigorous composition verification, laboratories must generally choose between two premier methodologies: Automated Flash Combustion (CHNS/O Analysis) and an Orthogonal Approach combining Quantitative NMR (qNMR) with High-Resolution Mass Spectrometry (HRMS) . This guide objectively compares their performance, underlying causality, and experimental execution.

Automated Flash Combustion (CHNS/O)

Automated CHNS/O analyzers, such as the vario MicroCube or the FlashEA 112, determine the relative mass percentages of carbon, hydrogen, nitrogen, and sulfur through high-temperature Dumas combustion[3][4].

The Causality of the Design

To successfully break down refractory pyrrole rings, samples are encapsulated in tin. When introduced into a 1200°C combustion reactor alongside a jet-injection of oxygen, the oxidation of the tin capsule triggers a highly exothermic reaction. This creates a localized temperature flash of up to 1800°C, ensuring the complete conversion of the sample into measuring gases (N₂, CO₂, H₂O, SO₂) without the formation of incomplete combustion byproducts[3].

Following combustion, the separation of these gaseous components is achieved via a Temperature Programmed Desorption (TPD) column. The causality here is critical: the TPD column releases individual gases at different temperatures, ensuring that the release of a gas is only initiated when the prior gas peak has reached baseline[3]. This results in perfect peak separation without overlap before the gases reach the Thermal Conductivity Detector (TCD).

Self-Validating Protocol: CHNS/O Analysis

To ensure trustworthiness, this protocol operates as a self-validating system, preventing the reporting of erroneous data due to atmospheric leaks or catalyst depletion.

  • System Blank & Leak Check: Run an empty, folded tin capsule. The TCD must show absolute baseline stability. If a nitrogen peak >10 ppm is detected, the system flags an atmospheric leak and halts the sequence.

  • CRM Calibration: Analyze a Certified Reference Material (CRM) such as sulfanilamide three consecutive times. The calibration factor (K-factor) Relative Standard Deviation (RSD) must be < 1.0%.

  • Sample Preparation: Accurately weigh 1.500 mg of the pyrrole derivative into a tin capsule using an ultra-microbalance. Fold the capsule tightly to mechanically exclude atmospheric N₂.

  • Flash Combustion: Drop the capsule into the 1200°C reactor with simultaneous oxygen jet-injection to trigger the 1800°C tin oxidation flash.

  • Detection & Validation: Elute the gases through the TPD column into the TCD. The calculated C, H, N, and S percentages must fall within ±0.3% of the theoretical values for the proposed empirical formula to verify the composition.

Orthogonal Approach: qNMR coupled with HRMS

While CHNS analysis provides excellent relative elemental percentages, it requires structurally similar reference materials and can be susceptible to matrix interferences from heavy halogens. In contrast, qNMR provides absolute quantification and uses nearly universal detection, making it a versatile and orthogonal means of purity evaluation[5].

The Causality of the Design

qNMR relies on the fundamental quantum mechanical principle that, under fully relaxed conditions, the NMR peak area is strictly proportional to the number of nuclei responsible for that signal[2][6]. By co-weighing the pyrrole analyte with a universal internal standard (IS), laboratories achieve compound-independent calibration[6]. This eliminates the need for an identical reference standard.

When coupled with HRMS to confirm the exact monoisotopic mass, this orthogonal approach provides an unambiguous verification of both empirical formula and absolute purity. Characteristic signals, such as the H-3 and H-5 protons of the pyrrole ring (which typically appear as distinct doublets in the 7.31–7.52 ppm region), serve as ideal, interference-free integration targets[7].

Self-Validating Protocol: Absolute Purity via ¹H-qNMR & HRMS

This protocol uses internal physical checks to guarantee that signal integration translates perfectly to molar ratios.

  • T₁ Relaxation Measurement: Conduct an inversion-recovery NMR experiment on the pyrrole sample. Identify the longest longitudinal relaxation time (T₁) among the target protons (e.g., the H-3/H-5 pyrrole doublets).

  • Sample Preparation: Accurately co-weigh ~10.00 mg of the pyrrole derivative and ~5.00 mg of a certified internal standard (e.g., TraceCERT Maleic Acid) into a vial. Dissolve completely in 600 µL of DMSO-d₆.

  • Parameter Optimization (The Validation Key): Set the relaxation delay (D1) to at least 5 × T₁ (typically 30–60 seconds). Causality: This mathematically ensures >99.3% magnetization recovery between pulses; failing to do so will artificially deflate the integration of slower-relaxing nuclei.

  • Acquisition & Integration: Acquire 16 to 64 transients. Apply manual phase and baseline corrections. Integrate the IS peak against the distinct pyrrole protons to calculate absolute purity (% w/w).

  • HRMS Verification: Inject a 1 µg/mL aliquot of the sample into an LC-HRMS system (e.g., Q-TOF). The detected monoisotopic mass must match the theoretical mass of the pyrrole derivative with a mass error of < 5 ppm.

Workflow Visualization

Workflow cluster_0 Automated Flash Combustion (CHNS/O) cluster_1 Orthogonal qNMR + HRMS Start Pyrrole Derivative Sample Weigh Weigh 1-2 mg in Tin Capsule Start->Weigh Prep Co-weigh Analyte + Internal Standard Start->Prep Combust Flash Combustion (1200°C) Tin Oxidation Flash Weigh->Combust Separate Gas Separation (TPD Column) Combust->Separate Detect TCD Detection (N2, CO2, H2O, SO2) Separate->Detect End Composition Verified Detect->End Relative % Acquire 1H-qNMR (D1 ≥ 5×T1) & HRMS Acquisition Prep->Acquire Process Signal Integration & Exact Mass Determination Acquire->Process Verify Absolute Purity & Empirical Formula Process->Verify Verify->End Absolute %

Fig 1: Parallel workflows for pyrrole composition verification: CHNS/O vs. qNMR/HRMS.

Comparative Data Analysis

To objectively select the right tool for your pipeline, consider the quantitative performance metrics of both systems summarized below:

Analytical ParameterAutomated Flash Combustion (CHNS/O)Orthogonal Approach (qNMR + HRMS)
Primary Output Relative mass % (C, H, N, S, O)Absolute purity (% w/w) & Exact Mass
Sample Requirement 1.0 – 2.0 mg (Destructive)5.0 – 10.0 mg (Non-destructive/Recoverable)
Calibration Dependency Requires structurally similar CRMCompound-independent (Universal IS)[6]
Matrix Interference High (Halogens require specific absorbents)Low (Signals resolved in frequency domain)
Detection Limit ~10 µg/g (10 ppm)[3]~0.1% w/w (NMR) / < 5 ppm mass error (HRMS)
Throughput High (~10–15 mins per sample)Medium (~25 mins combined acquisition)

Conclusion & Recommendations

For high-throughput manufacturing environments where pyrrole derivatives are produced in bulk, Automated Flash Combustion (CHNS/O) remains the most cost-effective and rapid method for batch-to-batch consistency checking. Its ability to quantify trace elements down to 10 ppm makes it indispensable for detecting gross synthetic failures[3].

However, during the drug discovery phase, or when synthesizing novel, highly halogenated pyrrole agrochemicals, the Orthogonal qNMR + HRMS approach is superior. Because qNMR captures analytes that frequently escape UV detection and provides absolute quantification without requiring a custom reference standard[2][5], it serves as the ultimate source of truth for structural and compositional verification.

References
  • Elemental Analysis - Technical Resources - Unipd. 3

  • CHNS Elemental Mastery: Elite Analysis Solutions Unleashed - Benchmark Lab. 4

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - Journal of Medicinal Chemistry (ACS). 5

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. 7

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents - ACS Omega. 1

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - MDPI. 6

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. 2

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid

This guide provides essential safety and logistical information for the proper handling of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical data...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper handling of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Skin Irritants: Capable of causing skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritants: Posing a risk of serious damage to the eyes.[1][2][3][4][6]

  • Respiratory Tract Irritants: May cause irritation to the respiratory system if inhaled as dust or aerosol.[1][2][3][6][7]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][7]

Therefore, a cautious and comprehensive approach to personal protection is mandatory. The following sections detail the necessary Personal Protective Equipment (PPE) and procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this and similar chemical compounds. The following table summarizes the recommended PPE for various laboratory scenarios.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.[8][9][10]Provides robust protection against accidental splashes and potential contact with airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile or butyl rubber gloves.[8][11]Offers resistance to a broad range of chemicals, including acids and organic compounds. It is crucial to inspect gloves for any signs of degradation before use.[10]
Body Protection A flame-resistant lab coat worn over full-length clothing.[8] A chemical-resistant apron should be worn when handling larger quantities.Protects the skin from contact with the chemical. The lab coat should be properly fastened.
Respiratory Protection An N95 mask or a full-face respirator with appropriate cartridges.[8]Necessary when working with the powder form to prevent the inhalation of dust, or when there is a risk of aerosol generation.[8] The specific choice depends on the scale of the operation and the adequacy of ventilation.
Foot Protection Closed-toe, closed-heel shoes.[8]Protects feet from spills and falling objects.

Experimental Protocols: Safe Handling and Disposal

A. Handling Procedures
  • Preparation and Engineering Controls:

    • Always handle 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid within a properly functioning chemical fume hood to minimize inhalation exposure.[1][8]

    • Ensure that an eyewash station and a safety shower are immediately accessible.[6][12]

    • Keep the work area clean and free of clutter.

    • When handling the solid form, exercise caution to avoid creating dust.[2][6][13]

  • Donning PPE: A Step-by-Step Guide

    • Step 1: Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

    • Step 2: Mask/Respirator: If required, don the respirator, ensuring a proper seal.

    • Step 3: Goggles/Face Shield: Put on safety goggles, followed by a face shield for maximum protection.

    • Step 4: Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

B. Disposal Plan
  • Waste Segregation: All materials contaminated with 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[8]

  • Containerization: Use a designated, clearly labeled, and sealed container for all hazardous waste.[8]

  • Institutional Guidelines: Adhere strictly to your institution's Environmental Health & Safety (EH&S) guidelines for hazardous waste disposal.[8]

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][6] Seek medical attention.[2][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6] Seek medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.[6]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the specific handling task.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid CheckDust Is there a risk of dust or aerosol generation? Start->CheckDust BasePPE Standard PPE: - Chemical Splash Goggles - Nitrile/Butyl Gloves - Lab Coat - Closed-toe Shoes CheckDust->BasePPE No Respiratory Add Respiratory Protection: - N95 Mask or Respirator CheckDust->Respiratory Yes EnhancedBody Consider Enhanced Body Protection: - Chemical-resistant Apron BasePPE->EnhancedBody Respiratory->BasePPE Proceed Proceed with Experiment EnhancedBody->Proceed Small Scale EnhancedBody->Proceed Large Scale: Add Apron

Caption: PPE selection workflow for handling the target compound.

References

  • PAF C-16 Carboxylic Acid Safety Data Sheet. (n.d.). Scribd. Retrieved from [Link]

  • SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific. Retrieved from [Link]

  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. Retrieved from [Link]

  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). pppmag.com. Retrieved from [Link]

  • HANDLING OF HAZARDOUS DRUGS (HD) Procedure No: HM-08-005 ie, ANTINEOPLASTIC AND CARCINOGENIC AGENTS. (n.d.). UNIVERSITY OF TOLEDO. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Pesticide use and personal protective equipment. (2024, December 27). Health.vic. Retrieved from [Link]

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